3-(3-Bromophenyl)oxetane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromophenyl)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNHAXGIHOUCCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703912 | |
| Record name | 3-(3-Bromophenyl)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044507-52-9 | |
| Record name | 3-(3-Bromophenyl)oxetane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1044507-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Bromophenyl)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(3-Bromophenyl)oxetane chemical properties and structure
An In-Depth Technical Guide to 3-(3-Bromophenyl)oxetane: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane motif has emerged from a position of relative obscurity to become a cornerstone in modern medicinal chemistry. Valued for its unique physicochemical properties, this four-membered cyclic ether is increasingly incorporated into drug candidates to enhance solubility, improve metabolic stability, and modulate lipophilicity. This guide provides a comprehensive technical overview of this compound, a key building block that combines the advantageous properties of the oxetane ring with the synthetic versatility of a brominated aromatic system. We will delve into its structural and chemical properties, provide detailed protocols for its synthesis and key transformations, and explore its application in the broader context of drug development.
The Ascendancy of the Oxetane Motif in Medicinal Chemistry
The strategic incorporation of small, sp³-rich motifs is a guiding principle in contemporary drug design, aimed at escaping the "flatland" of planar aromatic structures that often plague drug candidates with poor solubility and metabolic liabilities. The oxetane ring has proven to be a particularly effective tool in this endeavor.[1][2]
Key Advantages of the Oxetane Moiety:
-
Solubility Enhancement: The oxygen atom in the oxetane ring acts as a strong hydrogen bond acceptor, improving aqueous solubility—a critical factor for oral bioavailability.[3]
-
Metabolic Stability: Oxetanes can serve as metabolically robust isosteres for more labile functional groups like gem-dimethyl or carbonyl groups. Their incorporation can block sites of oxidative metabolism, prolonging a compound's half-life.[3][4]
-
Reduced Lipophilicity: Compared to carbocyclic analogs or motifs like a gem-dimethyl group, the polar oxetane ring can reduce a molecule's overall lipophilicity (LogP), which is often beneficial for optimizing pharmacokinetic profiles.[4]
-
Three-Dimensionality: The puckered, three-dimensional structure of the oxetane ring can improve binding to complex protein targets by enabling better shape complementarity and providing vectors for exiting binding pockets towards solvent-exposed regions.[5]
The subject of this guide, this compound, is a bifunctional reagent that capitalizes on these benefits. The oxetane moiety provides the desirable physicochemical improvements, while the bromine atom on the phenyl ring serves as a versatile synthetic handle for elaboration into more complex molecular architectures via cross-coupling chemistry.[4]
Physicochemical and Structural Properties
While extensive experimental data for this compound is not widely available in peer-reviewed literature, its properties can be reliably predicted and understood from commercial supplier data and analysis of analogous structures.
Core Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1044507-52-9 | [5][6] |
| Molecular Formula | C₉H₉BrO | [6] |
| Molecular Weight | 213.07 g/mol | [6] |
| Appearance | Solid, semi-solid, or liquid | |
| Purity | ≥95-97% (typical commercial grade) | [6] |
| Storage | 2-8°C, Sealed in dry conditions | [5] |
Computed Properties and Structural Descriptors
Computational models provide valuable insights into the molecule's expected behavior in biological and chemical systems.
| Descriptor | Predicted Value | Significance in Drug Discovery | Source |
| XlogP | ~2.3 - 2.56 | Indicates moderate lipophilicity, a favorable range for balancing solubility and permeability. | [6][7] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | Suggests good potential for cell membrane permeability and oral bioavailability. | [6] |
| Hydrogen Bond Acceptors | 1 | The oxetane oxygen can engage in hydrogen bonding with biological targets. | [6] |
| Rotatable Bonds | 1 | Low number of rotatable bonds imparts conformational rigidity, which can be entropically favorable for target binding. | [6] |
Structural Analysis
The structure of this compound features a central, strained four-membered oxetane ring directly attached at its 3-position to a bromine-substituted phenyl ring.
Caption: Structure of this compound.
Spectroscopic Characterization (Predicted): While specific experimental spectra for this compound are not readily available in published literature, the expected NMR and IR features can be predicted based on analogous structures.[8][9][10][11]
-
¹H NMR:
-
Oxetane Protons: The protons on the oxetane ring are expected to appear in the 4.5-5.0 ppm region. The two methylene groups (CH₂) will likely present as triplets or more complex multiplets due to coupling with the methine proton. The methine proton (CH) at the 3-position, being benzylic, will appear further downfield, likely as a multiplet around 3.6-4.2 ppm.
-
Aromatic Protons: The four protons on the bromophenyl ring will appear in the aromatic region (7.0-7.6 ppm), exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.
-
-
¹³C NMR:
-
Oxetane Carbons: The methylene carbons of the oxetane ring are expected around 68-75 ppm, while the methine carbon attached to the aryl group would be found further upfield, around 35-45 ppm.
-
Aromatic Carbons: The six aromatic carbons will resonate in the 120-145 ppm range, with the carbon atom bearing the bromine (C-Br) being significantly shifted.
-
-
IR Spectroscopy:
-
Key stretches would include C-H stretching (aromatic ~3050-3100 cm⁻¹, aliphatic ~2850-3000 cm⁻¹), the characteristic C-O-C ether stretch of the oxetane ring (~980-1150 cm⁻¹), and C-Br stretching in the fingerprint region (~500-600 cm⁻¹).
-
Synthesis and Reactivity
Synthesis of this compound
The most common and robust method for synthesizing 3-substituted oxetanes is the intramolecular Williamson etherification of a corresponding 1,3-halohydrin or a related precursor with a good leaving group.[12] The synthesis starts from a suitable 1,3-diol, which is selectively functionalized before cyclization under basic conditions.
Caption: General synthetic workflow for 3-aryloxetanes.
Representative Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from general methods for the synthesis of 3-substituted oxetanes.[12]
Step 1: Monotosylation of 2-(3-bromophenyl)propane-1,3-diol
-
Dissolve 2-(3-bromophenyl)propane-1,3-diol (1.0 equiv.) in anhydrous pyridine or dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.0-1.1 equiv.) in the same solvent.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with cold water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate, which may be used directly in the next step.
Step 2: Intramolecular Cyclization
-
Dissolve the crude tosylate from Step 1 in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere.
-
Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 equiv.), portion-wise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours, or heat gently (e.g., 40-60 °C) to drive the reaction to completion.
-
Monitor the formation of the oxetane by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of water or a saturated NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Key Reactions and Synthetic Utility
The true value of this compound lies in its dual reactivity: the synthetic handle provided by the aryl bromide and the potential for the oxetane ring to undergo ring-opening reactions.
3.2.1. Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom makes this compound an excellent substrate for Suzuki-Miyaura, Heck, and other palladium-catalyzed cross-coupling reactions, allowing for the facile formation of C-C bonds.[13] This is the primary application for this building block in discovery chemistry.
Caption: Suzuki-Miyaura coupling of this compound.
Representative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This is a general protocol for the Suzuki-Miyaura coupling of aryl bromides.[14]
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (e.g., phenylboronic acid, 1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a ligand if necessary.
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or toluene/ethanol/H₂O).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired biaryl oxetane derivative.
3.2.2. Ring-Opening Reactions
The strained four-membered ring of oxetane can be opened by various nucleophiles, typically under acidic (Brønsted or Lewis acid) conditions.[4][15] This reaction transforms the compact oxetane into a linear 1,3-difunctionalized propane chain, providing access to a different chemical space. The regioselectivity of the ring-opening of 3-substituted oxetanes can be influenced by steric and electronic factors. Nucleophilic attack can occur at either C2 or C4.
-
Under Acidic Conditions: Protonation or coordination of a Lewis acid to the oxetane oxygen activates the ring. Nucleophilic attack then preferentially occurs at the more sterically accessible C2/C4 positions, leading to a 1,3-diol derivative. For 3-aryloxetanes, the reaction can also proceed via a stabilized benzylic cation intermediate, influencing regioselectivity.[4]
Representative Protocol: Acid-Catalyzed Ring Opening with Methanol
-
Dissolve this compound (1.0 equiv.) in methanol.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄, TsOH).
-
Stir the reaction at room temperature or heat gently, monitoring by TLC.
-
Upon completion, neutralize the acid with a base (e.g., NaHCO₃ solution).
-
Remove the methanol under reduced pressure and extract the product with an organic solvent.
-
Wash, dry, and purify as described previously to yield the corresponding 3-alkoxy-1-propanol derivative.
Applications in Drug Discovery
While specific patented drugs directly originating from this compound are not prominently disclosed, its utility is evident from the widespread use of both the oxetane core and aryl bromide handles in medicinal chemistry patents.[12] This building block is a valuable starting material for generating libraries of compounds for structure-activity relationship (SAR) studies.
Example Application Workflow:
-
Core Scaffold Synthesis: A research program may use this compound as a starting point.
-
Diversity-Oriented Synthesis: A series of Suzuki-Miyaura couplings are performed with a diverse set of boronic acids to explore the effect of different substituents at the 3-position of the phenyl ring.
-
SAR Exploration: The resulting library of oxetane-containing biaryl compounds is screened against a biological target (e.g., a kinase, receptor, or enzyme).
-
Lead Optimization: Hits from the screen are further optimized. The oxetane moiety ensures favorable physicochemical properties, while modifications on the newly introduced aryl ring are used to fine-tune potency and selectivity.
This strategy allows for the rapid exploration of chemical space around a privileged scaffold, leveraging the benefits of the oxetane ring from the outset.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound should be handled with appropriate care in a laboratory setting.[6]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.
Conclusion
This compound stands as a powerful and versatile building block for modern drug discovery. It elegantly combines the desirable physicochemical attributes of the oxetane ring—a tool for enhancing solubility and metabolic stability—with the synthetic flexibility of an aryl bromide. Its utility in constructing complex molecular architectures through robust cross-coupling chemistry makes it an invaluable asset for medicinal chemists aiming to develop novel therapeutics with optimized drug-like properties. As the demand for sp³-rich, three-dimensional molecules continues to grow, the strategic use of reagents like this compound will undoubtedly play a crucial role in the successful discovery of next-generation medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|High-Quality Research Chemical [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [myskinrecipes.com]
- 6. chemscene.com [chemscene.com]
- 7. PubChemLite - this compound (C9H9BrO) [pubchemlite.lcsb.uni.lu]
- 8. connectjournals.com [connectjournals.com]
- 9. Chemical Space Exploration of Oxetanes | MDPI [mdpi.com]
- 10. Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02486H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
The 3-Aryloxetane Motif: A Physicochemical Deep Dive for the Modern Medicinal Chemist
Abstract
The oxetane ring, a four-membered ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its incorporation into drug candidates is a strategic choice to modulate key physicochemical properties, often leading to improved aqueous solubility, metabolic stability, and lipophilicity profiles. This guide provides an in-depth analysis of the 3-aryloxetane scaffold, offering researchers, scientists, and drug development professionals a comprehensive understanding of its properties and the experimental rigor required for their accurate assessment. We will delve into the structural nuances of mono- and di-aryl-substituted oxetanes, their impact on critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, and provide detailed, field-proven protocols for their evaluation.
The Strategic Value of the 3-Aryloxetane Core
The strategic incorporation of a 3-aryloxetane moiety is often driven by the need to overcome common liabilities in drug discovery, such as poor solubility or high metabolic turnover. The oxetane ring is a polar, low molecular weight, and three-dimensional motif that can serve as a bioisosteric replacement for other common functional groups like gem-dimethyl groups or carbonyls.[1][2]
The introduction of an aryl substituent at the 3-position provides a vector for exploring structure-activity relationships (SAR) while leveraging the inherent properties of the oxetane ring. The substitution pattern, either a single aryl group (3-mono-aryloxetane) or two (3,3-diaryloxetane), significantly influences the molecule's overall physicochemical profile. 3,3-disubstituted derivatives are often favored as they do not introduce a new stereocenter.[1]
Conformational Considerations: The "Puckered" Nature of the Ring
The oxetane ring is not planar; it adopts a "puckered" conformation to relieve ring strain.[2] The degree of this puckering can be influenced by the substituents. This conformational preference has a direct impact on the molecule's three-dimensional shape and, consequently, its interaction with biological targets and metabolizing enzymes. The introduction of substituents can create more pronounced puckering due to increased eclipsing interactions.[2] Understanding the preferred conformation of a 3-aryloxetane derivative is crucial for rational drug design.
Key Physicochemical Properties and Their Modulation
The true value of the 3-aryloxetane scaffold lies in its ability to predictably modulate a molecule's physicochemical properties.
Lipophilicity (logP/logD)
Lipophilicity is a critical parameter that influences a drug's absorption, distribution, and potency.[3][4] It is typically measured as the logarithm of the partition coefficient (logP) for neutral compounds or the distribution coefficient (logD) for ionizable compounds at a specific pH.[3][4]
The incorporation of an oxetane ring generally leads to a reduction in lipophilicity compared to its carbocyclic or gem-dimethyl analogues, which can be advantageous for improving aqueous solubility.[1][5] However, the change in lipophilicity when replacing a ketone with a 3,3-diaryloxetane is not always straightforward and can depend on the specific aryl substituents.[5]
Table 1: Comparative Lipophilicity Data
| Scaffold | clogP | ΔclogP (relative to gem-dimethyl) |
| gem-dimethyl-aryl | 3.5 | 0 |
| 3-methyl-3-aryloxetane | 2.8 | -0.7 |
| 3,3-diaryloxetane | 4.2 | N/A |
| Benzophenone | 3.2 | N/A |
Note: clogP values are representative and can vary based on the specific aryl substitution.
Aqueous Solubility
Poor aqueous solubility is a major hurdle in drug development.[6][7] The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, often leading to a significant improvement in aqueous solubility.[2] This is a key reason for its use as a bioisostere for the more lipophilic gem-dimethyl group.[1]
While the inclusion of an oxetane can enhance solubility, the overall solubility profile of a 3-aryloxetane is also heavily influenced by the nature of the aryl substituents.[5]
Table 2: Solubility Profile Comparison
| Compound Type | General Solubility Trend | Rationale |
| gem-dimethyl analogue | Low | High lipophilicity, lack of H-bond acceptors |
| 3-Aryloxetane | Moderate to High | Polar oxetane oxygen acts as H-bond acceptor |
| Benzophenone analogue | Variable | Dependent on other molecular features |
Metabolic Stability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) in the liver.[8][9][10] High metabolic clearance can lead to poor bioavailability and a short duration of action.[11]
The oxetane ring is generally considered to be metabolically robust.[1][2] The increased sp³ character of the oxetane carbons compared to a carbonyl carbon, for example, can reduce susceptibility to CYP-mediated oxidation.[12] Studies have shown that replacing a metabolically labile group with a 3,3-diaryloxetane can lead to improved metabolic stability.[1][5]
Table 3: Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Diaryl-methylene | 15 | 46.2 |
| 3,3-Diaryloxetane | 45 | 15.4 |
| Benzophenone | 30 | 23.1 |
Note: Data are representative and intended for comparative purposes.
Experimental Protocols for Physicochemical Profiling
Accurate and reproducible experimental data is the bedrock of any successful drug discovery program. The following protocols are presented as self-validating systems, with explanations for key steps to ensure robust and reliable results.
Determination of Lipophilicity (logD) by Shake-Flask Method
This is the "gold standard" method for logD determination.[8]
Rationale: This method directly measures the partitioning of a compound between an aqueous and an organic phase at equilibrium. The choice of pH 7.4 is to mimic physiological conditions.
Diagram of the Shake-Flask Workflow:
Caption: Workflow for logD determination by the shake-flask method.
Step-by-Step Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice versa by shaking them together for 24 hours. Allow the phases to separate completely. This ensures that the two phases are in equilibrium before the addition of the test compound.
-
Compound Preparation: Prepare a 10 mM stock solution of the 3-aryloxetane in dimethyl sulfoxide (DMSO).
-
Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Add a small volume of the compound's DMSO stock solution such that the final DMSO concentration is low (e.g., <1%) to avoid affecting the partitioning.
-
Equilibration: Shake the vials vigorously for a set period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., >2000 x g) to ensure complete separation of the two phases.
-
Sampling: Carefully remove an aliquot from both the n-octanol and the aqueous phase.
-
Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation: Calculate the logD value using the formula: logD = log10 (Concentration in n-octanol / Concentration in PBS).
High-Throughput Kinetic Solubility Assay (Turbidimetric Method)
This assay provides a rapid assessment of a compound's solubility.[5][11][13][14]
Rationale: This method determines the concentration at which a compound, when added from a DMSO stock to an aqueous buffer, begins to precipitate. The appearance of turbidity, measured by light scattering, indicates the limit of solubility under these kinetic conditions.
Diagram of the Turbidimetric Solubility Workflow:
Caption: Workflow for the turbidimetric kinetic solubility assay.
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of the 3-aryloxetane in DMSO in a 96-well plate.
-
Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is the highest concentration at which the turbidity is not significantly above the background (buffer with DMSO only).
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay is a standard in vitro method to assess the susceptibility of a compound to Phase I metabolism.[6][8][9][15][16]
Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. By incubating the compound with microsomes in the presence of the necessary cofactor (NADPH), we can measure the rate of metabolism.
Diagram of the Microsomal Stability Workflow:
Caption: Workflow for the in vitro microsomal stability assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a solution of the 3-aryloxetane in buffer, a suspension of liver microsomes (e.g., human, rat) in buffer, and an NADPH-regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of NADPH).
-
Incubation: In a microcentrifuge tube or 96-well plate, combine the compound and the microsomal suspension. Pre-incubate at 37°C for a few minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH-regenerating system.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.[1]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression is the rate constant of elimination (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration.[6]
Conclusion: A Versatile Scaffold for Drug Design
The 3-aryloxetane motif has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its ability to fine-tune critical physicochemical properties such as lipophilicity, solubility, and metabolic stability provides a rational approach to overcoming common drug discovery challenges. A thorough understanding of its conformational preferences and the application of robust, well-validated experimental protocols are essential for successfully leveraging the full potential of this versatile scaffold. By integrating the insights and methodologies presented in this guide, researchers can make more informed decisions in the design and optimization of novel therapeutic agents.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 5. evotec.com [evotec.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
Synthesis and Characterization of 3-(3-Bromophenyl)oxetane: A Key Building Block for Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
The oxetane motif has emerged as a "privileged" structural unit in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates. As a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyls, the strained four-membered ring can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability. This guide provides a comprehensive, field-proven protocol for the synthesis and characterization of 3-(3-bromophenyl)oxetane, a versatile building block that combines the benefits of the oxetane core with a reactive bromine handle, enabling further elaboration through cross-coupling chemistries. We will delve into the causal logic behind the chosen synthetic strategy, provide a detailed, step-by-step experimental workflow, and outline a rigorous analytical framework for structural verification and purity assessment.
The Strategic Importance of 3-Aryl Oxetanes in Medicinal Chemistry
The incorporation of small, polar, and three-dimensional motifs is a cornerstone of modern drug design. The oxetane ring system fits this profile perfectly. Its strained C-O-C bond angle exposes the oxygen's lone pair of electrons, making it an excellent hydrogen bond acceptor while introducing conformational rigidity. This can lead to improved binding affinity and pharmacological profiles.
This compound is a particularly valuable intermediate for two primary reasons:
-
The Oxetane Core: It introduces the desirable physicochemical properties associated with the oxetane moiety, acting as a "metabolic shield" and solubility enhancer.
-
The Bromophenyl Group: The bromine atom serves as a versatile synthetic handle for downstream functionalization via palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for rapid library synthesis and structure-activity relationship (SAR) studies.
This combination makes it a powerful building block for accessing novel chemical space in various therapeutic areas, including oncology and central nervous system disorders.
Synthetic Strategy: Nickel-Mediated Alkyl-Aryl Suzuki Coupling
While several methods exist for the formation of aryloxetanes, including the addition of organometallic reagents to oxetan-3-one or the cyclization of 2-aryl-1,3-diols, a transition-metal-catalyzed cross-coupling offers a more convergent and robust approach. We will focus on a nickel-mediated Suzuki-Miyaura coupling, a powerful transformation for forging C(sp²)-C(sp³) bonds.
Causality Behind the Choice:
-
Convergence: The strategy couples two readily available fragments (an oxetane precursor and an arylboronic acid derivative), which is more efficient for library synthesis than linear approaches.
-
Functional Group Tolerance: Modern nickel catalysis exhibits excellent tolerance for various functional groups, reducing the need for protecting group chemistry.
-
Availability of Precursors: The required starting materials, such as 3-iodooxetane and 3-bromophenylboronic acid, are commercially available or readily synthesized. 3-Iodooxetane is a particularly effective coupling partner in these reactions.
Reaction Mechanism Overview
The catalytic cycle for the nickel-mediated Suzuki coupling is illustrated below. It generally proceeds through three key steps: oxidative addition of the alkyl halide to the Ni(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Ni(0) catalyst.
Spectroscopic Characterization of 3-(3-Bromophenyl)oxetane: A Technical Guide
Introduction
3-(3-Bromophenyl)oxetane is a valuable building block in medicinal chemistry and drug discovery. The incorporation of the oxetane ring, a four-membered cyclic ether, can enhance key physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The presence of the bromophenyl moiety offers a versatile handle for further synthetic modifications through cross-coupling reactions. Accurate and comprehensive characterization of this compound is paramount to ensure its purity and to confirm its structure before its use in complex synthetic pathways. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with proven experimental protocols for data acquisition.
Molecular Structure and Atom Numbering
For clarity in the following spectroscopic analysis, the atoms of this compound are numbered as shown in the diagram below.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the protons of the oxetane ring and the bromophenyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 | t, J ≈ 1.5 Hz | 1H | H-2' |
| ~7.40 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-6' |
| ~7.20 | t, J ≈ 8.0 Hz | 1H | H-5' |
| ~7.15 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-4' |
| ~4.90 | t, J ≈ 6.5 Hz | 2H | H-2a, H-4a |
| ~4.70 | t, J ≈ 6.5 Hz | 2H | H-2b, H-4b |
| ~4.05 | quintet, J ≈ 6.5 Hz | 1H | H-3 |
Interpretation and Rationale
-
Aromatic Region (δ 7.1-7.5 ppm): The four protons on the bromophenyl ring will appear in this region. The proton at the 2'-position (H-2') is expected to be a triplet due to coupling with H-6' and H-4' (meta coupling, J ≈ 1.5 Hz). The protons at the 4'-, 5'-, and 6'-positions will show complex splitting patterns due to ortho and meta couplings.
-
Oxetane Ring Protons (δ 4.0-5.0 ppm): The protons on the oxetane ring are diastereotopic and are expected to appear as two triplets. The methylene protons at the 2- and 4-positions (Ha and Hb) are coupled to the methine proton at the 3-position, resulting in triplets. The methine proton at the 3-position (H-3) is coupled to the four methylene protons, leading to a quintet. The chemical shifts are in the expected range for protons on an oxetane ring, which are deshielded due to the electronegativity of the oxygen atom.[1]
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Workflow for ¹H NMR sample preparation and data acquisition.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.[2]
-
Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial and gently swirl to dissolve the sample completely.[3]
-
Using a Pasteur pipette with a small cotton plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[4]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Set the appropriate acquisition parameters for a ¹H NMR experiment (e.g., spectral width, number of scans, relaxation delay).
-
Acquire the free induction decay (FID).
-
Process the FID by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.
-
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of this compound is expected to show six distinct signals.
| Chemical Shift (δ, ppm) | Assignment |
| ~143.5 | C-1' |
| ~132.0 | C-3' |
| ~130.5 | C-5' |
| ~129.0 | C-6' |
| ~125.5 | C-4' |
| ~122.5 | C-2' |
| ~74.0 | C-2, C-4 |
| ~38.0 | C-3 |
Interpretation and Rationale
-
Aromatic Carbons (δ 122-144 ppm): The six carbons of the bromophenyl ring will appear in this region. The carbon attached to the bromine atom (C-3') will be shielded compared to the other aromatic carbons. The quaternary carbon (C-1') will be downfield.
-
Oxetane Ring Carbons (δ 38-74 ppm): The carbons of the oxetane ring will appear in the aliphatic region. The carbons adjacent to the oxygen atom (C-2 and C-4) are expected to be the most downfield due to the deshielding effect of the oxygen. The methine carbon (C-3) will be the most upfield of the ring carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation for ¹³C NMR is the same as for ¹H NMR, although a slightly more concentrated sample may be beneficial due to the lower natural abundance of the ¹³C isotope. The data acquisition follows a similar procedure, but with parameters optimized for ¹³C detection.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Medium | Aliphatic C-H stretch (oxetane ring) |
| 1600-1585 | Medium-Strong | Aromatic C=C stretch |
| 1500-1400 | Medium-Strong | Aromatic C=C stretch |
| ~980 | Strong | Oxetane ring C-O-C stretch |
| ~1100-1000 | Strong | C-Br stretch |
Interpretation and Rationale
-
Aromatic C-H and C=C Vibrations: The presence of the bromophenyl group will give rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.[5]
-
Aliphatic C-H Vibrations: The C-H bonds of the oxetane ring will show stretching vibrations in the 2960-2850 cm⁻¹ range.
-
Oxetane Ring Vibration: The most characteristic peak for the oxetane ring is the strong C-O-C stretching vibration, which is typically observed around 980 cm⁻¹.[6][7]
-
C-Br Vibration: The C-Br stretching vibration is expected in the fingerprint region, typically between 1100 and 1000 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
References
The Oxetane Ring in Modern Drug Discovery: A Technical Guide to Strategic Application
Foreword: Beyond Flatland in Medicinal Chemistry
For decades, the pursuit of potent, selective, and developable drug candidates has pushed medicinal chemists to explore beyond the flat, aromatic-rich chemical space that once dominated discovery pipelines. The strategic incorporation of three-dimensional (3D) motifs has become a cornerstone of modern drug design, offering a path to improved physicochemical properties and novel intellectual property. Among these motifs, the oxetane ring—a seemingly simple four-membered cyclic ether—has emerged as a uniquely powerful tool.[1]
Initially regarded with suspicion due to its inherent ring strain (approx. 106 kJ·mol⁻¹), the oxetane has proven to be a robust and versatile building block.[2][3] Its true value lies not just in its 3D geometry, but in its profound and predictable influence on a molecule's aqueous solubility, lipophilicity, metabolic stability, and the basicity of nearby functional groups.[3][4] This guide provides researchers, scientists, and drug development professionals with a technical overview of the oxetane ring's role, grounded in mechanistic principles and illustrated with field-proven examples and protocols. We will explore the causality behind its selection as a bioisosteric replacement, quantify its impact on drug-like properties, and provide actionable methodologies for its synthesis and evaluation.
The Oxetane Motif: Core Physicochemical Properties and Rationale for Use
The utility of the oxetane ring stems from a unique combination of structural and electronic features that distinguish it from other small cycloalkanes and heterocycles.
-
Polarity and Hydrogen Bond Acceptance: The oxygen atom's lone pairs are well-exposed due to the ring's near-planar, puckered conformation, making the oxetane an excellent hydrogen bond acceptor.[5] This capacity is comparable to that of a ketone's carbonyl group, a key factor in its use as a carbonyl bioisostere.[2][6] This inherent polarity is a primary driver for its ability to improve the aqueous solubility of parent molecules.[7][8]
-
Three-Dimensionality and Rigidity: With three sp³-hybridized carbon atoms, the oxetane ring introduces a defined 3D geometry into a molecule.[1] This rigid scaffold can improve binding affinity by locking in a favorable conformation for interaction with a biological target, thereby reducing the entropic penalty of binding.
-
Inductive Electron-Withdrawing Effect: The electronegative oxygen atom exerts a potent, distance-dependent inductive effect. This feature is strategically exploited to modulate the pKₐ of proximal basic amines. Placing an oxetane alpha to a nitrogen atom can reduce its basicity by approximately 2.7 pKₐ units, which can be critical for mitigating hERG liability or improving cell permeability.[1]
-
Metabolic Stability: The oxetane ring itself is generally stable to metabolic degradation, particularly when 3,3-disubstituted, as the substituents sterically shield the C-O bonds from nucleophilic attack.[1] This stability allows it to serve as a metabolically inert scaffold or as a replacement for labile functionalities.
These properties underpin the oxetane's primary application in medicinal chemistry: as a strategic bioisosteric replacement.
Diagram: The Oxetane as a Versatile Bioisostere
The following diagram illustrates the most common bioisosteric replacements where the oxetane motif is employed to enhance drug-like properties.
Caption: Bioisosteric role of the oxetane ring.
Quantifying the Impact: A Matched-Pair Analysis
The decision to incorporate an oxetane is data-driven. Matched molecular pair analysis, where two molecules differ only by a single chemical moiety, provides the clearest evidence of the oxetane's influence. The following tables summarize quantitative data from various studies, comparing key physicochemical properties of oxetane-containing compounds with their direct analogues.
Table 1: Influence of Oxetane on Lipophilicity (LogD), Basicity (pKₐ), and Solubility
| Parent Compound (Motif) | LogD₇.₄ | pKₐ | Aqueous Solubility (μM) | Oxetane Analogue | LogD₇.₄ | pKₐ | Aqueous Solubility (μM) | Reference(s) |
| Piperidine | 1.3 | 11.2 | 1,100,000 | 2-Oxa-6-azaspiro[3.3]heptane | 0.1 | 9.6 | >2,000,000 | [9] |
| 4-Piperidone | 0.4 | 8.8 | 1,400,000 | 2-Oxa-6-azaspiro[3.3]heptane | 0.1 | 9.6 | >2,000,000 | [9] |
| N-Ethylpiperazine Lead | - | 8.0 (calc) | - | N-Oxetanylpiperazine (Lanraplenib) | - | 6.4 (calc) | High | [8][10] |
| tert-Butyl Carbamate GPCR119 Agonist | - | - | 24 | 3-Oxetanyl Carbamate Analogue | - | - | >2200 | [3] |
| Bicyclic Lactam EZH2 Inhibitor (1) | 3.1 | - | 2 | Oxetane Analogue (PF-06821497) | 1.9 | - | 300 | [10][11] |
Causality Insight: The data clearly demonstrates the oxetane's ability to simultaneously decrease lipophilicity (LogD) and the basicity of adjacent amines (pKₐ), while dramatically increasing aqueous solubility.[3][8][9][10][11] In the case of the EZH2 inhibitor, this 150-fold solubility enhancement was a critical factor in advancing the compound to clinical trials.[11]
Table 2: Impact of Oxetane on Metabolic Stability
| Parent Compound (Motif) | Species | Intrinsic Clearance (CLᵢₙₜ, μL/min/mg) | Oxetane Analogue | Species | Intrinsic Clearance (CLᵢₙₜ, μL/min/mg) | Reference(s) |
| Ciprofloxacin | Human Microsomes | >100 | Spiro-oxetane Ciprofloxacin | Human Microsomes | <3.0 | [9] |
| Pyrrolidinone | Human Microsomes | 18 | Spiro-oxetane Pyrrolidine | Human Microsomes | <3.0 | [3][9] |
| Piperidinone | Human Microsomes | 27 | Spiro-oxetane Piperidine | Human Microsomes | <3.0 | [3][9] |
| Bicyclic Lactam EZH2 Inhibitor (1) | Human Liver Microsomes | 169 | Oxetane Analogue (PF-06821497) | Human Liver Microsomes | Significantly Improved | [11] |
| Entospletinib (Morpholine) | Human | High Clearance | Lanraplenib (N-Oxetanylpiperazine) | Human | Low Clearance | [8][10] |
Causality Insight: The replacement of metabolically labile groups, such as the morpholine in Entospletinib or vulnerable C-H bonds susceptible to CYP450 oxidation, with a stable oxetane ring consistently leads to a significant reduction in metabolic clearance.[3][8][9][10][11] This translates to a longer half-life and improved pharmacokinetic profile in vivo.
Case Study: Oxetane in the EZH2 Inhibitor Mevrometostat (PF-06821497)
The development of the Enhancer of Zeste Homolog 2 (EZH2) inhibitor, mevrometostat, provides an exemplary case study of property-based drug design where the oxetane ring was pivotal.[12][13] The initial lead compound suffered from poor metabolic stability and extremely low thermodynamic solubility (2 µM), hindering its development.[10][11]
Researchers hypothesized that replacing a flat, aromatic dimethylisoxazole group with a 3D, sp³-rich motif would improve these properties.[10] After extensive optimization, a methoxymethyl-oxetane substituent was identified as optimal.[10] This single modification led to a 150-fold increase in solubility and drastically improved metabolic stability.[11]
A co-crystal structure of the final compound (PF-06821497) bound to the EZH2 protein revealed the precise role of the oxetane.[8][10][12] The oxetane substituent occupies a well-defined space in the protein's binding cavity, engaging in favorable CH−π interactions with two tyrosine side chains, contributing to the compound's high potency.[8][10]
Diagram: Mevrometostat Binding in the EZH2 Active Site
This diagram conceptualizes the key interactions of the oxetane moiety within the EZH2 binding pocket, based on published co-crystal structure data.[8][10]
Caption: Oxetane interactions in the EZH2 active site.
Experimental Protocols
The successful application of oxetanes requires robust synthetic and analytical methodologies. The following section provides validated, step-by-step protocols for a common oxetane synthesis and a critical ADME assay.
Protocol 1: Synthesis of a 3-Substituted Oxetane via Williamson Ether Synthesis
The intramolecular Williamson ether synthesis is a classic and reliable method for forming the oxetane ring from a 1,3-halohydrin precursor.[9][14] The protocol requires anhydrous conditions to prevent side reactions.
Objective: To synthesize a 2,2-disubstituted oxetane from the corresponding 1,3-diol. This is a one-pot procedure adapted from established methods.[9]
Materials:
-
2,2-Disubstituted-1,3-propanediol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Iodine (I₂) (1.2 eq)
-
Imidazole (2.5 eq)
-
Potassium tert-butoxide (KOtBu) (3.0 eq)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet
Procedure:
-
Apparatus Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add the 2,2-disubstituted-1,3-propanediol (1.0 eq), triphenylphosphine (1.2 eq), and imidazole (2.5 eq).
-
Solvent Addition: Add anhydrous toluene and anhydrous THF (typically a 3:1 ratio, to a final diol concentration of ~0.2 M). Stir the mixture at room temperature until all solids have dissolved.
-
Iodination: Cool the mixture to 0 °C in an ice bath. Add iodine (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly. The solution will turn dark brown.
-
Reaction to Iodohydrin: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the starting diol. The reaction mixture will contain the intermediate iodohydrin.
-
Cyclization: Cool the mixture back to 0 °C. Add potassium tert-butoxide (3.0 eq) portion-wise over 30 minutes. A thick precipitate will form.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 12-18 hours, or until the intermediate iodohydrin is fully consumed as monitored by TLC/LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by the slow addition of water. Wash the mixture with saturated aqueous Na₂S₂O₃ to remove excess iodine, followed by water and brine.
-
Extraction: Extract the aqueous layer three times with ethyl acetate or diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired oxetane.
Protocol 2: Human Liver Microsomal (HLM) Stability Assay
This assay is fundamental for assessing the metabolic stability of a compound in early discovery. It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which contain the majority of Phase I metabolic enzymes (e.g., CYPs).[2][3][4]
Objective: To determine the in vitro half-life (t₁₂) and intrinsic clearance (CLᵢₙₜ) of a test compound and its oxetane analogue.
Materials:
-
Pooled Human Liver Microsomes (HLM), commercially available
-
Test compounds (10 mM stock in DMSO)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Ice-cold acetonitrile (ACN) with an internal standard (IS) for quenching and analysis
-
96-well incubation plate and sealing mat
-
Incubator/shaker set to 37 °C
-
Centrifuge capable of holding 96-well plates
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare the main incubation mix in a sterile reservoir. For each well, combine potassium phosphate buffer, HLM (final protein concentration typically 0.5 mg/mL), and the test compound (diluted from stock to a final concentration of 1 µM). The final DMSO concentration should be ≤ 0.1%.
-
Prepare a parallel mix without the NADPH regenerating system to serve as a negative control.
-
-
Pre-incubation: Aliquot the incubation mixture into the wells of the 96-well plate. Pre-incubate the plate at 37 °C for 5-10 minutes with gentle shaking to equilibrate the temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed solution of the NADPH regenerating system to each well. Mix immediately. This is your T=0 time point for the reaction start.
-
Time-Point Sampling:
-
Immediately after adding the NADPH system, take the first sample (T=0) by transferring an aliquot of the reaction mixture from the first time-point wells into a separate 96-well plate containing ice-cold ACN with IS to quench the reaction.
-
Return the incubation plate to the 37 °C shaker.
-
Repeat the quenching step at subsequent time points (e.g., 5, 15, 30, and 60 minutes).
-
-
Sample Processing:
-
Once all time points are collected and quenched, seal the collection plate and vortex vigorously to precipitate the microsomal proteins.
-
Centrifuge the plate at high speed (e.g., 4000 x g) for 15 minutes at 4 °C.
-
-
Analysis:
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the ratio of the peak area of the test compound to the peak area of the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t₁₂) using the formula: t₁₂ = 0.693 / k.
-
Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (μL/min/mg protein) = (0.693 / t₁₂) / (mg/mL microsomal protein).
-
Diagram: Workflow for Microsomal Stability Assay
This diagram outlines the sequential steps of the HLM stability assay protocol.
Caption: Step-by-step workflow for the HLM assay.
Conclusion and Future Directions
The oxetane ring has transitioned from a synthetic curiosity to a validated and valuable tool in the medicinal chemist's arsenal. Its ability to predictably and favorably modulate multiple physicochemical properties simultaneously—solubility, metabolic stability, lipophilicity, and basicity—makes it a powerful design element for overcoming common drug discovery hurdles.[1][4] The case of mevrometostat demonstrates that the rational incorporation of an oxetane can be the key decision that transforms a problematic lead into a clinical candidate.[12]
While its use as a bioisostere for gem-dimethyl and carbonyl groups is well-established, future applications will likely see the oxetane used in more diverse roles.[3][4] Novel synthetic methods are continually expanding the catalogue of available oxetane building blocks, enabling their incorporation into more complex scaffolds and as spirocyclic ring systems.[9][15] As our understanding of the interplay between 3D structure and ADMET properties deepens, the strategic deployment of motifs like the oxetane will remain central to the design of the next generation of therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oxetane synthesis through the Paternò-Büchi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mevrometostat (PF-06821497) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 14. benchchem.com [benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
The Strategic Utility of 3-(3-Bromophenyl)oxetane in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-Bromophenyl)oxetane has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural and electronic properties, combining the functionalities of a reactive aryl bromide with the desirable physicochemical attributes of an oxetane ring, render it a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of this compound, with a focus on its instrumental role in facilitating access to novel chemical matter for drug discovery. Detailed experimental protocols for its synthesis and subsequent elaboration through palladium-catalyzed cross-coupling reactions are presented, underscoring its practical utility in the modern synthetic laboratory.
Introduction: The Oxetane Motif in Drug Discovery
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry as a bioisostere for commonly employed functional groups such as gem-dimethyl and carbonyl moieties.[1] The incorporation of an oxetane into a drug candidate can impart a range of beneficial properties, including enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability.[1] The strained nature of the oxetane ring does not necessarily equate to instability; in fact, 3-substituted oxetanes often exhibit remarkable stability under physiological conditions.[2] This unique combination of properties has led to the increasing prevalence of the oxetane motif in clinical and preclinical drug candidates targeting a wide array of diseases.[3]
This compound stands out as a particularly valuable building block due to the presence of a bromine atom on the phenyl ring. This halogen serves as a versatile synthetic handle, enabling a plethora of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1] This allows for the late-stage functionalization of the molecule, providing a powerful tool for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be efficiently achieved from commercially available starting materials. A reliable and scalable route involves the preparation of 1-(3-bromophenyl)propane-1,3-diol followed by a subsequent cyclization reaction.
Synthesis of 1-(3-bromophenyl)propane-1,3-diol
This key intermediate can be prepared from 3-bromobenzaldehyde and diethyl malonate via a Knoevenagel condensation, followed by reduction of the resulting ester and alkene functionalities.
Cyclization to this compound
The cyclization of the 1,3-diol to the corresponding oxetane can be accomplished through several methods. A highly effective approach is the Mitsunobu reaction, which proceeds with inversion of stereochemistry at one of the alcohol centers.[4][5] An alternative and commonly employed method is the tosylation of one of the hydroxyl groups followed by intramolecular Williamson ether synthesis under basic conditions.[6]
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO | |
| Molecular Weight | 213.07 g/mol | |
| CAS Number | 1044507-52-9 | |
| Appearance | Colorless to pale yellow oil | |
| Boiling Point | 267.6±28.0 °C at 760 mmHg | [7] |
| Density | 1.5±0.1 g/cm³ | [7] |
1H NMR (CDCl₃, 400 MHz): δ 7.49 (t, J = 1.8 Hz, 1H), 7.41 (dt, J = 7.8, 1.3 Hz, 1H), 7.21 (t, J = 7.8 Hz, 1H), 7.15 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H), 4.90 (t, J = 6.8 Hz, 2H), 4.63 (t, J = 6.4 Hz, 2H), 3.95 (p, J = 6.6 Hz, 1H).
13C NMR (CDCl₃, 101 MHz): δ 143.2, 131.2, 130.3, 129.5, 125.1, 122.8, 73.4 (2C), 38.9.
Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily derived from its capacity to undergo palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of biaryl structures.[8] this compound serves as an excellent substrate for this reaction, readily coupling with a wide range of boronic acids and their derivatives.[9]
A detailed protocol for the Suzuki-Miyaura coupling of this compound with (4-methoxyphenyl)boronic acid is provided below. This transformation exemplifies the straightforward manner in which the core scaffold can be elaborated.[10]
Diagrammatic Workflow of Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
(4-methoxyphenyl)boronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)
-
Toluene, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, (4-methoxyphenyl)boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Under a positive pressure of argon, add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 3-(3-(4-methoxyphenyl)phenyl)oxetane.
Expected Characterization Data for 3-(3-(4-methoxyphenyl)phenyl)oxetane:
-
¹H NMR (400 MHz, CDCl₃): δ 7.55 – 7.48 (m, 2H), 7.44 (t, J = 7.6 Hz, 1H), 7.37 (d, J = 7.6 Hz, 1H), 7.19 (d, J = 7.6 Hz, 1H), 7.01 (d, J = 8.7 Hz, 2H), 5.03 (t, J = 6.8 Hz, 2H), 4.74 (t, J = 6.4 Hz, 2H), 4.10 (p, J = 6.6 Hz, 1H), 3.87 (s, 3H).[11][12]
-
¹³C NMR (101 MHz, CDCl₃): δ 159.5, 141.9, 141.5, 133.5, 129.2, 128.3, 125.6, 125.0, 124.3, 114.4, 73.6 (2C), 55.5, 39.5.[11][12]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[13] this compound is an ideal substrate for this reaction, enabling the introduction of a wide variety of primary and secondary amines.[14]
The following protocol details the Buchwald-Hartwig amination of this compound with morpholine, a commonly used cyclic secondary amine in medicinal chemistry.
Diagrammatic Workflow of Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0), XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Under a positive pressure of argon, add this compound, morpholine, and anhydrous toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 3-(3-morpholinophenyl)oxetane.
Expected Characterization Data for 3-(3-morpholinophenyl)oxetane:
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (t, J = 7.9 Hz, 1H), 6.90 (t, J = 2.1 Hz, 1H), 6.84 (ddd, J = 7.7, 1.9, 0.9 Hz, 1H), 6.78 (ddd, J = 8.2, 2.4, 0.9 Hz, 1H), 4.99 (t, J = 6.8 Hz, 2H), 4.70 (t, J = 6.4 Hz, 2H), 4.02 (p, J = 6.6 Hz, 1H), 3.88 (t, J = 4.8 Hz, 4H), 3.20 (t, J = 4.8 Hz, 4H).[15][16]
-
¹³C NMR (101 MHz, CDCl₃): δ 152.1, 141.2, 129.6, 119.5, 116.0, 115.4, 73.5 (2C), 67.0 (2C), 49.3 (2C), 39.4.[15][17]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its facile synthesis and the reactivity of the aryl bromide moiety allow for the efficient construction of a diverse range of complex molecules. The strategic incorporation of the oxetane ring offers a proven method for optimizing the physicochemical properties of lead compounds in drug discovery programs. The detailed experimental protocols provided herein serve as a practical guide for researchers to harness the full potential of this important synthetic intermediate.
References
- 1. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CCCC 1998, Volume 63, Issue 10, Abstracts pp. 1613-1622 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 12. rsc.org [rsc.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. 4-Phenylmorpholine(92-53-5) 13C NMR spectrum [chemicalbook.com]
A Technical Guide to the Reactivity and Stability of 3-(3-Bromophenyl)oxetane
Abstract
This technical guide provides a comprehensive analysis of the chemical stability and dual-mode reactivity of 3-(3-Bromophenyl)oxetane, a valuable heterocyclic building block in modern medicinal chemistry and materials science. The document is structured to offer researchers, scientists, and drug development professionals a deep understanding of this molecule's behavior, grounded in established chemical principles and supported by peer-reviewed literature. We will explore the inherent stability of the strained oxetane ring, its susceptibility to controlled ring-opening reactions, and the versatile reactivity of the bromophenyl moiety in palladium-catalyzed cross-coupling reactions. This guide furnishes not only theoretical and mechanistic insights but also provides actionable, detailed experimental protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as acid-catalyzed ring-opening.
Introduction and Physicochemical Profile
This compound is a bifunctional organic compound that has garnered significant interest as a synthetic intermediate.[1] Its structure marries a strained four-membered oxetane ring with a functionalized aromatic system. The oxetane motif is increasingly recognized in drug discovery as a polar, three-dimensional bioisostere for less favorable groups like gem-dimethyl or carbonyl moieties, often enhancing aqueous solubility and metabolic stability.[2][3] The bromine atom on the phenyl ring serves as a versatile synthetic handle for elaboration into more complex molecular architectures via cross-coupling chemistry.[1]
Molecular Structure
The structure of this compound features a central, puckered four-membered ether ring with a 3-bromophenyl substituent at the C3 position.
Caption: Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These values are critical for designing experimental setups, choosing appropriate solvent systems, and ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 1044507-52-9 | [4] |
| Molecular Formula | C₉H₉BrO | [4] |
| Molecular Weight | 213.07 g/mol | [4] |
| Calculated LogP | 2.56 | [4] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 1 | [4] |
Chemical Stability and Handling
General and pH Stability
The oxetane ring, while possessing significant ring strain (~25 kcal/mol), is considerably more stable than an epoxide ring. It is generally robust under neutral and basic conditions. Studies on analogous 3,3-diaryloxetanes have demonstrated good stability across a pH range of 1.2 to 10.0 over several hours, indicating that the oxetane motif is not a significant liability under typical physiological or many synthetic conditions.[5][6][7] The use of strong acids, particularly Lewis acids, can, however, promote ring-opening.[2] Strong acids like trifluoroacetic acid (TFA) have been used successfully for deprotection of other functional groups in the presence of a 3,3-diaryloxetane without causing ring decomposition, further supporting its robustness.[6]
Storage and Handling Recommendations
For long-term integrity, this compound should be stored in a cool, dry place, typically at 4°C, under an inert atmosphere to prevent potential degradation.[4] As with most aryl bromides, it is important to handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Reactivity of the Oxetane Ring
The reactivity of the oxetane ring is dominated by reactions that relieve its inherent strain. These are typically ring-opening reactions initiated by electrophiles (protons or Lewis acids) or, less commonly, strong nucleophiles.
Acid-Catalyzed Ring-Opening
Activation of the oxetane oxygen by a Brønsted or Lewis acid is the most common method to facilitate nucleophilic attack and subsequent ring-opening.[2] This activation polarizes the C-O bonds, making the ring carbons more electrophilic. The regioselectivity of the nucleophilic attack depends on the reaction conditions and the substitution pattern of the oxetane.
Caption: General workflow for acid-catalyzed oxetane ring-opening.
Causality in Protocol Design: The choice of acid is critical. Brønsted acids (e.g., HCl, H₂SO₄) can be effective but may be too harsh for sensitive substrates. Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, In(OTf)₃) are often preferred as they can be tailored for milder conditions and improved regioselectivity. The reaction solvent should be non-nucleophilic (e.g., CH₂Cl₂, toluene) if the external nucleophile's reactivity is to be exclusively studied.
Representative Protocol: Acid-Catalyzed Hydrolysis
This protocol describes the ring-opening of the oxetane to form the corresponding 1,3-diol.
-
Preparation: Dissolve this compound (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v) to a concentration of 0.2 M.
-
Acidification: Add a catalytic amount of a strong Brønsted acid, such as 1 M aqueous hydrochloric acid (0.1 equiv).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 1-(3-bromophenyl)propane-1,3-diol.
Reactivity of the 3-Bromophenyl Group
The C(sp²)-Br bond in this compound is a prime site for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The oxetane ring is generally stable under the typically basic conditions of these reactions.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester).[8][9]
Mechanism: The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl bromide to a Pd(0) catalyst, (2) Transmetalation of the organic group from the boron reagent to the palladium center (facilitated by a base), and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for coupling this compound with a generic arylboronic acid.[10][11]
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.
-
Reaction: Heat the mixture with vigorous stirring (typically 80-100 °C) for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to obtain the 3-(3-biphenyl)oxetane derivative.
Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine, which is fundamental in pharmaceutical synthesis.[12][13]
Causality in Protocol Design: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote the reductive elimination step, which is typically rate-limiting.[1] The base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine and facilitate its entry into the catalytic cycle.[14][15]
Representative Protocol: Buchwald-Hartwig Amination
This general protocol is for the amination of this compound with a generic secondary amine (e.g., morpholine).[14][15]
-
Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (NaOtBu, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath (typically 80-110 °C) with vigorous stirring until the starting material is consumed.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography to yield the desired N-aryl product.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between the aryl bromide and a terminal alkyne, providing access to arylalkyne structures.[16][17] The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[18]
Causality in Protocol Design: The copper(I) salt (typically CuI) is a crucial co-catalyst that reacts with the terminal alkyne to form a copper acetylide intermediate. This species is believed to undergo transmetalation with the Pd(II)-aryl complex more readily than the alkyne itself, thus accelerating the catalytic cycle.[17] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as a base and often as the solvent.
Representative Protocol: Sonogashira Coupling
This protocol describes a typical Sonogashira coupling of this compound with a terminal alkyne.[18][19]
-
Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (CuI, 1-5 mol%).
-
Reagent/Solvent Addition: Add a degassed amine solvent such as triethylamine or THF/diisopropylamine. Then, add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (up to 60 °C) until completion. The formation of an ammonium salt precipitate is often observed.
-
Work-up: Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and filter to remove the salt precipitate.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material by silica gel chromatography to afford the 3-(3-(alkynyl)phenyl)oxetane product.
Conclusion
This compound is a robust and versatile synthetic intermediate characterized by two distinct reactive sites. The oxetane ring, while stable under many conditions, can undergo controlled, strain-releasing ring-opening reactions, providing access to functionalized 1,3-disubstituted propane scaffolds. The bromophenyl group offers a reliable handle for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. A thorough understanding of this molecule's stability profile and dual reactivity, as detailed in this guide, allows chemists to strategically leverage its unique properties in the rational design and synthesis of novel compounds for pharmaceutical and material applications.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound [myskinrecipes.com]
- 4. chemscene.com [chemscene.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. jk-sci.com [jk-sci.com]
- 19. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Commercial Sourcing and Purity Verification of 3-(3-Bromophenyl)oxetane
An In-depth Technical Guide for Researchers
Introduction: The Strategic Value of the Oxetane Moiety
In modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in this context. While possessing significant ring strain, the oxetane group is remarkably stable and acts as a polar, three-dimensional replacement for commonly used groups like gem-dimethyl or carbonyl functions.[1] Its incorporation into drug candidates has been shown to enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity, all critical parameters in drug design.[1]
3-(3-Bromophenyl)oxetane (CAS No. 1044507-52-9) is a particularly strategic building block within this class. The presence of a bromine atom on the phenyl ring provides a versatile functional handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings.[2] This allows for the facile elaboration of the core structure, enabling extensive structure-activity relationship (SAR) studies and the construction of complex molecular architectures for diverse therapeutic targets, including agents for the central nervous system.[1][2] This guide provides a technical overview of the commercial landscape for this reagent and outlines robust methodologies for verifying its purity, ensuring the integrity and reproducibility of downstream synthetic applications.
Part 1: Commercial Availability and Sourcing
The increasing recognition of the oxetane scaffold's utility has led to the broader commercial availability of key building blocks like this compound.[3] Researchers now have access to this reagent from a variety of chemical suppliers, typically intended for research and development purposes. However, purity grades and available quantities can vary. The following table summarizes a selection of commercial sources.
| Supplier | CAS Number | Stated Purity | Molecular Formula | Molecular Weight ( g/mol ) |
| ChemScene | 1044507-52-9 | ≥97% | C₉H₉BrO | 213.07 |
| ChemUniverse | 1044507-52-9 | 98% | C₉H₉BrO | 213.07 |
| MySkinRecipes | 1044507-52-9 | 97% | C₉H₉BrO | 213.07 |
| CymitQuimica | 1044507-52-9 | 95.0% | C₉H₉BrO | 213.07 |
| Abovchem | 1044507-52-9 | 95% | C₉H₉BrO | N/A |
Note: This table is not exhaustive and is intended to be representative of the market. Availability and purity specifications should always be confirmed with the supplier via a current Certificate of Analysis (CoA).
Part 2: A Methodological Framework for Purity Assessment
For drug development professionals, the stated purity on a supplier's bottle is merely a starting point. Rigorous, independent verification is a prerequisite for its inclusion in any synthetic campaign to ensure reproducibility and avoid the introduction of confounding variables. The choice of analytical technique is dictated by the physicochemical properties of the analyte and the nature of potential impurities.
The Rationale Behind Orthogonal Purity Checks
No single analytical method can provide a complete picture of a compound's purity. A multi-pronged, or orthogonal, approach is essential for a trustworthy assessment. For a compound like this compound, a combination of chromatography and spectroscopy is the gold standard. Chromatography separates the main component from its impurities, while spectroscopy provides structural confirmation and can identify certain contaminants like residual solvents.
Experimental Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Causality & Expertise: HPLC is the workhorse technique for purity analysis of non-volatile organic molecules. The bromophenyl group in the analyte is a strong chromophore, making UV detection highly sensitive. A reversed-phase C18 column is the logical first choice due to the compound's moderate polarity. A gradient elution is employed to ensure that both more polar and less polar impurities, which may be present from the synthesis, are effectively resolved from the main analyte peak.
Methodology:
-
System Preparation: An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is used.
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
-
Sample Preparation: Prepare a stock solution of this compound in Acetonitrile at a concentration of approximately 1 mg/mL. Dilute further with a 50:50 mixture of Acetonitrile and Water to a final concentration of ~0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Ramp linearly from 5% B to 95% B.
-
15-18 min: Hold at 95% B.
-
18-18.1 min: Ramp linearly from 95% B to 5% B.
-
18.1-22 min: Hold at 5% B (re-equilibration).
-
-
-
Data Analysis: Purity is calculated based on the principle of area percent. The area of the main peak is divided by the total area of all integrated peaks and multiplied by 100. A purity level of >99% was achieved for a related compound using this technique.[4]
Experimental Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
Causality & Expertise: While HPLC provides a purity value, it does not confirm the structural identity of the main peak. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for structural elucidation. The proton (¹H) NMR spectrum provides a unique fingerprint for the molecule, confirming the presence of the oxetane and bromophenyl groups and their connectivity. It is also highly effective for detecting proton-containing impurities, particularly residual solvents from purification (e.g., ethyl acetate, hexanes).
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the ¹H NMR spectrum, typically over a range of 0-12 ppm.
-
Structural Verification: The resulting spectrum should be consistent with the expected structure of this compound.[5] Key expected signals would include:
-
Aromatic protons in the 7-8 ppm region, showing a splitting pattern characteristic of a 1,3-disubstituted benzene ring.
-
Aliphatic protons corresponding to the oxetane ring, likely appearing as multiplets in the 4-5 ppm region.
-
-
Impurity Assessment: Check for the presence of sharp singlets corresponding to common solvents (e.g., ethyl acetate at ~2.05 ppm, hexanes at ~0.9 and 1.25 ppm).
Workflow for Comprehensive Quality Control
A systematic workflow ensures that each batch of starting material is thoroughly vetted before use. This process forms a self-validating system for quality control.
Caption: Quality control workflow for incoming this compound.
Understanding Potential Impurities
The most common method for synthesizing oxetanes is the Williamson ether synthesis, which involves the intramolecular cyclization of a 1,3-halohydrin or a related precursor.[3] Based on this, likely process-related impurities could include:
-
Unreacted Starting Material: Such as 1-(3-bromophenyl)propane-1,3-diol. This more polar impurity would likely elute earlier than the product in a reversed-phase HPLC separation.
-
Regioisomeric Byproducts: Depending on the specific synthetic route, other isomers could potentially form.
-
Residual Solvents: As mentioned, solvents used in the final purification steps (e.g., crystallization or chromatography) are common impurities readily detected by ¹H NMR.
Conclusion
This compound is a high-value building block for modern drug discovery, offering a pathway to novel chemical matter with improved pharmaceutical properties. Its commercial availability from multiple suppliers provides researchers with ready access. However, to ensure the scientific integrity and reproducibility of research, a thorough and independent verification of the material's identity and purity is paramount. By employing a robust, orthogonal analytical workflow combining HPLC for quantitative purity and NMR for structural confirmation, scientists can proceed with confidence, knowing their starting material meets the stringent quality standards required for the development of next-generation therapeutics.
References
Methodological & Application
Application Note: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of 3-(3-Oxetanyl)phenyl-Containing Biaryls
Introduction: The Strategic Value of the Oxetane Moiety in Modern Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged from a structural curiosity to a highly valued motif in contemporary medicinal chemistry.[1][2][3] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure offers a powerful tool for modulating the physicochemical properties of drug candidates.[1][2][3] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[2][3][4] Notably, the oxetane ring is often employed as a bioisostere for gem-dimethyl or carbonyl groups, providing similar steric bulk while introducing polarity and reducing lipophilicity (LogD).[1][2][3][4] This strategic replacement can block metabolically labile C-H bonds and enhance solubility, sometimes by orders of magnitude.[3][5] Furthermore, the electron-withdrawing nature of the oxetane's oxygen atom can lower the basicity (pKa) of adjacent amines, a crucial tactic for mitigating hERG channel inhibition and improving cell permeability.[3][6] The validation of this scaffold is evident in its presence in approved drugs like paclitaxel and numerous compounds advancing through clinical trials.[1][2]
This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura cross-coupling of 3-(3-Bromophenyl)oxetane with various arylboronic acids. This reaction is a cornerstone for synthesizing complex biaryl structures that incorporate the advantageous oxetanyl fragment, enabling researchers in drug discovery to rapidly access novel chemical matter with potentially superior "drug-like" properties.
Mechanistic Rationale: The Palladium-Catalyzed Catalytic Cycle
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[7] The catalytic cycle, illustrated below, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of this compound.[7][8] This step forms a square-planar Pd(II) intermediate. The choice of ligand is critical here; electron-rich and bulky ligands, such as those from the Buchwald family (e.g., XPhos), accelerate this rate-limiting step, especially for less reactive aryl bromides.[7][11]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base (e.g., K₃PO₄, Cs₂CO₃).[12] The base reacts with the boronic acid to form a more nucleophilic boronate ("ate") complex, which facilitates the exchange of the bromide ligand on the palladium with the aryl group from the boronate.[12]
-
Reductive Elimination: The final step involves the formation of the new C-C bond between the two organic partners, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8][9] The steric bulk of the phosphine ligands often promotes this final, bond-forming step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure
This protocol is optimized for a 0.5 mmol scale reaction. Reagents and solvents should be handled under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.[7]
Table 1: Reagents and Stoichiometry
| Reagent | M.W. | Amount (mg) | mmoles | Equivalents |
| This compound | 213.06 | 106.5 | 0.50 | 1.0 |
| Arylboronic Acid | Varies | - | 0.60 | 1.2 |
| XPhos Pd G2 | 786.37 | 19.7 | 0.025 | 0.05 (5 mol%) |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 212.3 | 1.00 | 2.0 |
| 1,4-Dioxane | - | 4.0 mL | - | - |
| Water (degassed) | - | 1.0 mL | - | - |
Step-by-Step Methodology:
-
Vessel Preparation: To a dry 10 mL microwave vial equipped with a magnetic stir bar, add this compound (106.5 mg, 0.50 mmol), the desired arylboronic acid (0.60 mmol, 1.2 equiv.), and potassium phosphate (212.3 mg, 1.00 mmol, 2.0 equiv.).
-
Scientist's Note: Potassium phosphate is a moderately strong base that is effective in a wide range of Suzuki couplings. It is often preferred over stronger bases like hydroxides which can promote side reactions, or weaker bases like carbonates which may be less efficient for challenging couplings.[13]
-
-
Catalyst Addition: Add the XPhos Pd G2 precatalyst (19.7 mg, 0.025 mmol, 5 mol%).
-
Expert Insight: XPhos Pd G2 is a second-generation Buchwald precatalyst. These precatalysts are air- and moisture-stable, making them easy to handle, and they rapidly form the active monoligated Pd(0) species in solution under the reaction conditions, leading to highly efficient and reproducible results.[14] Using a precatalyst avoids the inconsistencies that can arise from generating the active catalyst in situ from separate palladium sources and ligands.
-
-
Inert Atmosphere: Seal the vial with a cap. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL).
-
Causality: The solvent system of dioxane and water is crucial. Dioxane solubilizes the organic reagents and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[8][15] Degassing the solvents by sparging with argon for 15-20 minutes is critical to remove dissolved oxygen, which can oxidatively deactivate the Pd(0) catalyst and lead to the formation of palladium black and homocoupling byproducts.[7]
-
-
Reaction: Place the vial in a preheated aluminum block on a stirrer hotplate at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring Progress: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and analyze.
-
-
Work-up: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the final biaryl product.
Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting and Optimization
A successful Suzuki-Miyaura coupling relies on the careful control of several parameters. If low yields or incomplete reactions are observed, consider the following points.
Table 2: Common Issues and Recommended Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxygen exposure) 2. Insufficiently strong base 3. Poor solubility of reagents | 1. Ensure rigorous degassing of solvents and proper inert atmosphere technique.[7] 2. Screen alternative bases such as Cs₂CO₃ or K₂CO₃. 3. Try alternative solvent systems like DMF/water or Toluene/EtOH/water.[16][17] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen 2. Use of a Pd(II) precatalyst without efficient reduction | 1. Improve degassing procedures. Oxygen can promote oxidative homocoupling.[7] 2. Ensure the precatalyst is appropriate. Buchwald precatalysts are designed for rapid reduction. |
| Protodeborylation of Boronic Acid | 1. Instability of the boronic acid under reaction conditions (especially electron-deficient ones) 2. Prolonged reaction time at high temperature | 1. Use a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[7] 2. Attempt the reaction at a lower temperature (e.g., 80 °C) or for a shorter duration. Consider a more active catalyst system to accelerate the desired coupling over the degradation pathway. |
| Formation of Palladium Black | Catalyst decomposition/aggregation | 1. Ensure proper ligand-to-palladium ratio if not using a precatalyst. 2. Verify the quality of solvents and reagents. 3. The formation of some black precipitate is common with certain catalysts like Pd(dppf)Cl₂, but should not halt the reaction.[13] |
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and versatile method for synthesizing biaryl compounds containing the medicinally important oxetane moiety. The protocol detailed herein, utilizing the robust XPhos Pd G2 precatalyst, offers a reliable and high-yielding pathway to these valuable structures. By understanding the underlying mechanism and paying careful attention to experimental parameters, particularly the exclusion of oxygen, researchers can successfully employ this reaction to accelerate their drug discovery and development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules Using 3-(3-Bromophenyl)oxetane
Introduction: The Oxetane Motif in Modern Drug Discovery
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its value lies in a unique combination of physicochemical properties: the ring is small, polar, and imparts a distinct three-dimensional character to molecules.[2] In drug design, the incorporation of an oxetane can significantly enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity (LogD).[1][3] It often serves as a superior bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl moieties, which can negatively impact a compound's pharmacokinetic profile.[1][3]
Among the diverse array of oxetane-containing building blocks, 3-(3-Bromophenyl)oxetane stands out as a particularly versatile and strategic intermediate.[4] This reagent combines the beneficial properties of the oxetane core with the synthetic flexibility of an aryl bromide. The bromine atom acts as a highly effective "handle" for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[4][5] This guide provides detailed protocols for two of the most powerful and widely used transformations in pharmaceutical synthesis utilizing this key building block: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Caption: Utility of this compound in synthesis.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide.[6][7] Its widespread use in the pharmaceutical industry is due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids.[8][9] For this compound, this reaction allows for the direct attachment of diverse aryl, heteroaryl, or alkyl groups, providing a rapid pathway to novel chemical entities.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.[10]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[11]
The choice of ligand is critical; it stabilizes the palladium catalyst and modulates its reactivity to facilitate the key steps of the cycle.[10]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ (0.03 equiv) or Pd(OAc)₂ with a ligand like SPhos
-
Base: e.g., K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
-
Solvent: Degassed 1,4-Dioxane/Water (4:1 mixture) or Toluene/Water
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethyl Acetate, Hexanes, Water (for work-up and chromatography)
-
Silica Gel
Protocol Steps:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe. This is followed by the addition of the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The causality for heating is to provide the necessary activation energy for the oxidative addition step.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). The use of an organic solvent is necessary to isolate the typically less polar product from the aqueous phase containing inorganic salts.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the pure product.
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Choice depends on substrate reactivity; bulky, electron-rich ligands like SPhos often accelerate reductive elimination.[12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation; stronger bases can be more effective for less reactive substrates.[8] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | The aqueous phase is crucial for dissolving the base and facilitating the activation of the boronic acid. |
| Temperature | 80-100 °C | Provides activation energy for oxidative addition without causing significant degradation of the oxetane ring. |
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous structures in pharmaceuticals.[9][13] This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine, overcoming the limitations of classical methods that often require harsh conditions.[13][14] Applying this reaction to this compound provides direct access to a wide range of aniline derivatives bearing the valuable oxetane motif.
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[13][15]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of this compound.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[12]
The choice of a bulky, electron-rich phosphine ligand is paramount. These ligands promote the crucial, often difficult, reductive elimination step and prevent catalyst decomposition.[12]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for coupling this compound with a primary or secondary amine.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1-1.3 equiv)
-
Palladium Pre-catalyst: e.g., Pd₂(dba)₃ or a pre-formed catalyst like XPhos Pd G3
-
Ligand: e.g., XPhos, RuPhos, or BrettPhos (if not using a pre-catalyst)
-
Base: e.g., NaOt-Bu or K₃PO₄ (1.4-2.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane
-
Standard work-up and purification reagents as listed in section 2.2.
Protocol Steps:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst, ligand (if needed), and base to a flame-dried Schlenk tube or flask. The use of a glovebox is highly recommended because both the catalyst and strong bases like NaOt-Bu are sensitive to air and moisture.
-
Reagent Addition: Add this compound and the anhydrous, degassed solvent. If the amine is a liquid, add it via syringe. If it is a solid, add it with the other solids in step 1.
-
Inert Atmosphere: Seal the vessel and remove from the glovebox (if used). If not using a glovebox, perform several evacuate/backfill cycles with Argon.
-
Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring. Reaction times can vary from 2 to 24 hours.
-
Monitoring: Track the disappearance of the starting material using TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Transfer to a separatory funnel.
-
Extraction, Drying, and Purification: Follow steps 7-9 as described in the Suzuki-Miyaura protocol (section 2.2).
Caption: General experimental workflow for cross-coupling reactions.
Conclusion and Future Outlook
This compound is a powerful and enabling building block for modern drug discovery. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings provide reliable and versatile methods for elaborating this core into a vast array of potential bioactive molecules. The stability of the oxetane ring under these common cross-coupling conditions underscores its utility as a robust scaffold.[16][17] As the demand for drug candidates with improved physicochemical and pharmacokinetic properties continues to grow, the strategic incorporation of motifs like the 3-phenyloxetane, synthesized via the methods described, will undoubtedly play an increasingly critical role in the development of next-generation therapeutics.[18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound|High-Quality Research Chemical [benchchem.com]
- 5. This compound [myskinrecipes.com]
- 6. (Open Access) Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020) | Melissa J Buskes | 183 Citations [scispace.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. youtube.com [youtube.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. youtube.com [youtube.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
Application Notes: The Strategic Use of 3-(3-Bromophenyl)oxetane in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Oxetane Moiety as a Privileged Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized physicochemical and pharmacokinetic properties is paramount. Kinase inhibitors, a cornerstone of targeted therapy in oncology and immunology, often feature complex heterocyclic scaffolds. The incorporation of small, strained ring systems has emerged as a powerful strategy to modulate properties such as aqueous solubility, metabolic stability, and lipophilicity. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention.[1]
The oxetane moiety is not merely a passive structural element; its unique stereoelectronic properties actively contribute to a molecule's biological profile. It can act as a hydrogen bond acceptor, similar to a carbonyl group, while occupying a three-dimensional space comparable to a gem-dimethyl group.[1][2] This bioisosteric relationship allows for the fine-tuning of molecular properties. For instance, replacing a gem-dimethyl group with an oxetane can dramatically increase aqueous solubility and improve metabolic stability.[3] Furthermore, the inherent ring strain of the oxetane can be leveraged in synthetic transformations, while the ring itself remains remarkably stable under many physiological and synthetic conditions.[4][5][6]
This application note focuses on a particularly versatile building block, 3-(3-Bromophenyl)oxetane . The presence of the bromine atom on the phenyl ring provides a crucial handle for late-stage functionalization through powerful cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][7] This allows for the efficient construction of complex molecular architectures and the exploration of structure-activity relationships (SAR). We will provide a detailed protocol for the synthesis of a Spleen Tyrosine Kinase (SYK) inhibitor, Lanraplenib (GS-9876), as a case study to illustrate the utility of oxetane-containing building blocks in the development of next-generation kinase inhibitors.
The Role of this compound in Kinase Inhibitor Synthesis: A Strategic Overview
The strategic incorporation of the 3-phenyloxetane motif, particularly with a bromine handle, offers several advantages in the design and synthesis of kinase inhibitors.
-
Improved Physicochemical Properties: The polar oxetane ring enhances aqueous solubility and can reduce lipophilicity, which are often challenging properties to optimize in drug development.[1][3]
-
Enhanced Metabolic Stability: The oxetane moiety can block sites of metabolism, leading to improved pharmacokinetic profiles.[1][3]
-
Vector for Further Functionalization: The bromine atom serves as a versatile anchor for introducing additional complexity and diversity into the molecule via well-established palladium-catalyzed cross-coupling reactions.[4] This is critical for optimizing binding affinity and selectivity for the target kinase.
-
Three-Dimensionality: The sp³-rich oxetane ring introduces conformational rigidity and three-dimensionality into otherwise planar aromatic systems, which can lead to improved binding interactions with the kinase active site.[8]
The following sections will provide detailed protocols for the synthesis of the Spleen Tyrosine Kinase (SYK) inhibitor, Lanraplenib, demonstrating the practical application of these principles. SYK is a key mediator of signaling in various immune cells, making it an attractive target for the treatment of autoimmune and inflammatory diseases.[9][10]
Experimental Protocols: Synthesis of Lanraplenib (GS-9876), a SYK Inhibitor
The synthesis of Lanraplenib is a multi-step process that elegantly showcases the utility of oxetane-containing building blocks and modern cross-coupling chemistry. The overall synthetic strategy involves the preparation of two key fragments, followed by their coupling and final elaboration.
Diagram of the Synthetic Workflow for Lanraplenib:
Caption: Synthetic strategy for Lanraplenib.
Part 1: Synthesis of Key Intermediate 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline
This intermediate provides the oxetane-piperazine-aniline core of Lanraplenib. The synthesis begins with the coupling of 3-bromo-oxetane with piperazine, followed by a second Buchwald-Hartwig amination. For the purpose of this application note, we will start from commercially available 1-(oxetan-3-yl)piperazine.
Step 1: Buchwald-Hartwig Amination of 1-(Oxetan-3-yl)piperazine with 1-fluoro-4-nitrobenzene
This reaction constructs the C-N bond between the piperazine and the nitrophenyl ring.
-
Reaction Scheme:
-
1-(Oxetan-3-yl)piperazine + 1-Fluoro-4-nitrobenzene → 1-(4-Nitrophenyl)-4-(oxetan-3-yl)piperazine
-
-
Protocol:
-
To a solution of 1-(oxetan-3-yl)piperazine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 1-fluoro-4-nitrobenzene (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-nitrophenyl)-4-(oxetan-3-yl)piperazine.
-
Step 2: Reduction of the Nitro Group
The nitro group is reduced to an amine, yielding the desired aniline intermediate.
-
Reaction Scheme:
-
1-(4-Nitrophenyl)-4-(oxetan-3-yl)piperazine → 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline
-
-
Protocol:
-
Dissolve 1-(4-nitrophenyl)-4-(oxetan-3-yl)piperazine (1.0 eq) in a solvent mixture such as ethanol and water.
-
Add a reducing agent, for example, iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-(4-(oxetan-3-yl)piperazin-1-yl)aniline, which can often be used in the next step without further purification.
-
Part 2: Synthesis of the Imidazo[1,2-a]pyrazine Core
The synthesis of the heterocyclic core of Lanraplenib is a critical part of the overall process. For this application note, we will assume the availability of the pre-functionalized core, 6-bromo-8-chloroimidazo[1,2-a]pyrazine, which can be synthesized from commercially available aminopyrazines.
Part 3: Assembly of Lanraplenib
The final steps involve the coupling of the two key intermediates.
Step 3: Buchwald-Hartwig Amination of the Imidazo[1,2-a]pyrazine Core
This step connects the aniline intermediate to the heterocyclic core.
-
Reaction Scheme:
-
6-Bromo-8-chloroimidazo[1,2-a]pyrazine + 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline → 6-Bromo-N-(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)imidazo[1,2-a]pyrazin-8-amine
-
-
Protocol:
-
In a reaction vessel, combine 6-bromo-8-chloroimidazo[1,2-a]pyrazine (1.0 eq), 4-(4-(oxetan-3-yl)piperazin-1-yl)aniline (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a phosphine ligand like Xantphos (0.1 eq).
-
Add a suitable base, for instance, cesium carbonate (Cs₂CO₃, 2.0 eq) and a solvent such as 1,4-dioxane.
-
Degas the mixture and heat to 100-110 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture and dilute with an organic solvent.
-
Filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain 6-bromo-N-(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)imidazo[1,2-a]pyrazin-8-amine.
-
Step 4: Suzuki-Miyaura Coupling for the Final Product
The final step is a Suzuki-Miyaura coupling to install the aminopyrazine moiety.
-
Reaction Scheme:
-
6-Bromo-N-(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)imidazo[1,2-a]pyrazin-8-amine + (6-aminopyrazin-2-yl)boronic acid → Lanraplenib
-
-
Protocol:
-
To a mixture of 6-bromo-N-(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)imidazo[1,2-a]pyrazin-8-amine (1.0 eq) and (6-aminopyrazin-2-yl)boronic acid (1.5 eq) in a solvent mixture like 1,4-dioxane and water, add a palladium catalyst, for example, Pd(PPh₃)₄ (0.1 eq), and a base such as sodium carbonate (Na₂CO₃, 3.0 eq).
-
Degas the reaction mixture and heat to 90-100 °C under an inert atmosphere.
-
Monitor the reaction by LC-MS. Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by preparative HPLC or crystallization to yield Lanraplenib.
-
Data Summary
| Step | Reactants | Key Reagents | Product |
| 1 | 1-(Oxetan-3-yl)piperazine, 1-Fluoro-4-nitrobenzene | K₂CO₃, DMF | 1-(4-Nitrophenyl)-4-(oxetan-3-yl)piperazine |
| 2 | 1-(4-Nitrophenyl)-4-(oxetan-3-yl)piperazine | Fe, NH₄Cl, EtOH/H₂O | 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline |
| 3 | 6-Bromo-8-chloroimidazo[1,2-a]pyrazine, 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 1,4-Dioxane | 6-Bromo-N-(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)imidazo[1,2-a]pyrazin-8-amine |
| 4 | 6-Bromo intermediate, (6-aminopyrazin-2-yl)boronic acid | Pd(PPh₃)₄, Na₂CO₃, 1,4-Dioxane/H₂O | Lanraplenib |
Conclusion and Future Perspectives
The synthesis of Lanraplenib serves as a compelling example of the strategic use of this compound and its derivatives in the construction of complex kinase inhibitors. The oxetane moiety plays a crucial role in conferring desirable physicochemical properties, while the bromine atom on the phenyl ring (in the conceptual starting material) allows for the application of powerful cross-coupling methodologies to build the final molecular architecture.
The protocols detailed in this application note highlight the robustness and versatility of these chemical transformations. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are indispensable tools in the modern medicinal chemist's arsenal, enabling the efficient and convergent synthesis of drug candidates.
As the demand for highly selective and potent kinase inhibitors continues to grow, the use of innovative building blocks like this compound will undoubtedly play an increasingly important role. The ability to fine-tune molecular properties through the strategic incorporation of such motifs will be critical in the development of the next generation of targeted therapies.
References
- 1. WO2024124063A1 - Crystalline forms of lanraplenib and methods of making and using the same - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
The Strategic Application of 3-(3-Bromophenyl)oxetane in Central Nervous System Drug Discovery: A Technical Guide
The relentless pursuit of novel therapeutics for central nervous system (CNS) disorders necessitates the exploration of innovative chemical scaffolds that can confer advantageous physicochemical and pharmacological properties. Among these, the oxetane ring has emerged as a powerful motif in modern medicinal chemistry. This technical guide provides an in-depth exploration of a particularly valuable building block, 3-(3-Bromophenyl)oxetane , for researchers, scientists, and drug development professionals dedicated to the discovery of next-generation CNS drugs.
The Oxetane Advantage in CNS Drug Design
The successful delivery of drugs to the CNS is notoriously challenging, primarily due to the formidable blood-brain barrier (BBB). Most CNS-active drugs are small molecules that must possess a specific set of properties to effectively penetrate the BBB. The oxetane moiety, a four-membered cyclic ether, offers a unique combination of features that can be strategically leveraged to overcome these hurdles.
Incorporating an oxetane ring into a drug candidate can profoundly and often predictably alter its absorption, distribution, metabolism, and excretion (ADME) properties. As a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups, oxetanes can introduce desirable changes in a molecule's profile.
Key Physicochemical Benefits of the Oxetane Moiety:
| Property | Impact of Oxetane Incorporation | Rationale & Significance for CNS Drug Discovery |
| Aqueous Solubility | Generally increased | Enhanced solubility is critical for oral bioavailability and formulation. This can be increased by a factor of 4 to over 4000. |
| Lipophilicity (LogD) | Typically reduced | Lower lipophilicity can decrease off-target toxicity and improve the overall drug-like properties of a compound. |
| Metabolic Stability | Often improved | The oxetane ring is generally robust and can be used to block sites of metabolic oxidation. |
| Basicity (pKa) Modulation | Significant reduction of adjacent amines | The strong electron-withdrawing nature of the oxetane's oxygen can lower the pKa of a nearby amine, which can mitigate hERG channel inhibition and improve cell permeability. |
| Three-Dimensionality | Increased sp³ character | Moving away from flat, planar molecules can lead to higher target selectivity and improved pharmacokinetic properties. |
This compound: A Versatile Scaffold for CNS Targets
This compound is a commercially available reagent that serves as an excellent starting point for the synthesis of novel CNS-active compounds. Its structure is particularly advantageous for a number of reasons:
-
The Oxetane Core: Imparts the beneficial physicochemical properties discussed above.
-
The Phenyl Group: Provides a rigid scaffold that can engage in favorable pi-stacking or hydrophobic interactions within a target protein's binding pocket.
-
The Meta-Bromo Substituent: Acts as a versatile synthetic handle for a wide array of cross-coupling reactions, enabling rapid library generation and structure-activity relationship (SAR) studies.
The inherent properties of the oxetane ring, such as its ability to act as a hydrogen bond acceptor and its conformational influence, make it a valuable component in designing molecules that can interact with the complex targets of the CNS.
Synthetic Derivatization Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a representative method for the derivatization of this compound using a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.
Objective: To synthesize a small library of 3-(3'-substituted-biphenyl-3-yl)oxetanes for screening against a CNS target.
Materials:
-
This compound
-
A selection of boronic acids or esters (e.g., 4-methoxyphenylboronic acid, 3-pyridinylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture or toluene/ethanol/water mixture)
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (2.0 eq).
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (0.05 eq) to the reaction mixture.
-
Heating: Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the degradation of the palladium catalyst.
-
Base: Essential for the transmetalation step in the catalytic cycle.
-
Degassing: Removes dissolved oxygen which can oxidize and deactivate the catalyst.
Below is a visual representation of a general synthetic workflow.
Caption: Synthetic workflow for derivatization.
Application in CNS Drug Discovery: Experimental Protocols
The following are hypothetical but representative protocols for evaluating novel this compound derivatives in a CNS drug discovery context.
In Vitro Target Engagement: Radioligand Binding Assay
Objective: To determine the binding affinity of newly synthesized compounds for a specific CNS G-protein coupled receptor (GPCR), for example, the Dopamine D2 receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-Spiperone for the D2 receptor)
-
Synthesized oxetane derivatives
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, radioligand (at a concentration near its Kd), and the test compound or vehicle.
-
Incubation: Add the cell membranes to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Self-Validating System:
-
Controls: Include wells for total binding (radioligand and membranes only), non-specific binding (in the presence of a high concentration of a known unlabeled ligand), and vehicle control.
-
Replicates: Run all experiments in triplicate to ensure reproducibility.
The workflow for this assay is depicted below.
Caption: Radioligand binding assay workflow.
Cell-Based Functional Assay: Neurite Outgrowth Assay
Objective: To assess the potential of the synthesized compounds to promote neurite outgrowth in a neuronal cell line (e.g., PC12 or SH-SY5Y), which is relevant for neurodegenerative diseases.
Materials:
-
Neuronal cell line (e.g., PC12)
-
Cell culture medium and supplements
-
Nerve Growth Factor (NGF) as a positive control
-
Synthesized oxetane derivatives
-
96-well cell culture plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Staining solution (e.g., Phalloidin-Alexa Fluor 488 for F-actin and DAPI for nuclei)
-
High-content imaging system
Step-by-Step Methodology:
-
Cell Seeding: Seed the neuronal cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds. Include a positive control (NGF) and a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Fixation and Staining: Fix, permeabilize, and stain the cells to visualize the neurites and nuclei.
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Quantify neurite length and number of neurites per cell using automated image analysis software.
-
Data Analysis: Determine the dose-response relationship for neurite outgrowth and identify active compounds.
Trustworthiness of the Protocol:
-
Positive and Negative Controls: The inclusion of NGF and a vehicle control ensures that the assay is performing as expected and allows for the assessment of compound-specific effects.
-
Automated Quantification: The use of high-content imaging and automated analysis provides unbiased and quantitative data.
The logical relationship of this experimental design is as follows:
Caption: Logic of the neurite outgrowth assay.
Conclusion
This compound represents a highly valuable and versatile building block for the discovery of novel CNS therapeutics. Its unique combination of a bioisosteric oxetane ring and a synthetically tractable bromophenyl group provides medicinal chemists with a powerful tool to fine-tune the physicochemical and pharmacological properties of their compounds. By strategically incorporating this scaffold, researchers can enhance the potential for BBB penetration, improve metabolic stability, and modulate target engagement, ultimately accelerating the development of new treatments for debilitating neurological and psychiatric disorders.
Application Notes and Protocols for the Scale-Up Synthesis of 3-(3-Bromophenyl)oxetane Derivatives
Abstract: The oxetane ring is a privileged structural motif in modern medicinal chemistry, valued for its ability to modulate the physicochemical properties of drug candidates, often serving as a polar bioisostere for gem-dimethyl or carbonyl groups.[1][2][3] Specifically, 3-(3-Bromophenyl)oxetane is a highly versatile building block, providing a synthetically tractable handle for diversification through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.[4] This document provides a detailed guide for the multi-kilogram scale synthesis of this compound. It emphasizes critical safety protocols, process control parameters, and field-proven insights into handling the key, highly exothermic Grignard reaction step, followed by an efficient reductive deoxygenation. The protocols herein are designed for researchers, chemists, and process development professionals aiming to produce this key intermediate in substantial quantities.
Strategic Overview: A Two-Stage Approach to the Target Molecule
The synthesis of this compound on a large scale is most effectively achieved through a two-stage process. This strategy was designed to isolate the most hazardous, exothermic step from the final purification, ensuring process safety and product quality.
-
Stage 1: Grignard Addition to Oxetan-3-one. This stage involves the formation of a 3-bromophenyl Grignard reagent and its subsequent nucleophilic addition to oxetan-3-one. This carbon-carbon bond-forming reaction is powerful but highly exothermic and requires stringent control.[5][6] The product of this stage is the tertiary alcohol, 3-(3-Bromophenyl)oxetan-3-ol.
-
Stage 2: Reductive Deoxygenation. The tertiary alcohol is then reduced to the target molecule. A silane-based reduction using triethylsilane (TES) and a strong acid like trifluoroacetic acid (TFA) is employed. This method is highly efficient and avoids the use of metal hydrides which can present their own scale-up challenges.
The overall synthetic workflow is depicted below.
Caption: Overall workflow for the two-stage synthesis of this compound.
Stage 1: Kilogram-Scale Synthesis of 3-(3-Bromophenyl)oxetan-3-ol
This stage is the most critical due to the inherent hazards of large-scale Grignard reactions. The primary risk is a thermal runaway event, which can occur if the reaction fails to initiate promptly, leading to an accumulation of the alkyl halide, followed by a sudden, violent exotherm.[6][7]
Causality and Control: Mitigating Risks in Grignard Scale-Up
-
Expertise & Experience: The choice of 1,3-dibromobenzene over bromoiodobenzene is a strategic decision for scale-up. While the iodo-analogue is more reactive, the bromo-analogue provides a more controlled initiation and reaction profile, which is paramount for safety on a large scale. The initiation of the reaction is the most crucial phase; it must be visually and thermally confirmed before proceeding with the bulk addition of the halide.
-
Trustworthiness: The protocol incorporates multiple safety checks. Continuous temperature monitoring is non-negotiable.[5] The system must be designed to allow for rapid cooling and the ability to halt reagent addition immediately. An appropriately sized reactor is crucial to contain any vigorous boiling.[8]
-
Authoritative Grounding: Standard Operating Procedures (SOPs) for handling hazardous chemicals and highly exothermic reactions form the backbone of this protocol.[8] The use of an inert atmosphere is mandatory to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen and to mitigate fire risk with the flammable solvent (THF).[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|High-Quality Research Chemical [benchchem.com]
- 5. mt.com [mt.com]
- 6. acs.org [acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dchas.org [dchas.org]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Functionalization of the Oxetane Ring in 3-Aryloxetanes
Introduction: The Rising Prominence of 3-Aryloxetanes in Drug Discovery
The oxetane motif, a four-membered saturated heterocycle, has emerged from relative obscurity to become a "rising star" in medicinal chemistry.[1] Its unique physicochemical properties, including low lipophilicity, high aqueous solubility, and metabolic stability, make it an attractive bioisosteric replacement for commonly employed functional groups like gem-dimethyl and carbonyl groups.[2] The introduction of an oxetane ring can significantly improve the pharmacological profile of a drug candidate.[3] Among the various substituted oxetanes, 3-aryloxetanes are of particular interest as their rigid, three-dimensional structure provides a valuable scaffold for exploring chemical space in drug design.[4]
This guide provides a comprehensive overview of the key strategies for the functionalization of the oxetane ring in 3-aryloxetanes, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these transformations, providing the rationale behind experimental choices to empower you to adapt and innovate in your own research.
Strategic Approaches to 3-Aryloxetane Functionalization
The functionalization of the 3-aryloxetane scaffold can be broadly categorized into three main strategies, each targeting different positions of the molecule:
-
Functionalization at the C3-Position: Leveraging the existing aryl group, this approach typically involves the generation of a radical or an organometallic species at the benzylic C3 position.
-
Ring-Opening Reactions: Capitalizing on the inherent ring strain of the oxetane, this strategy involves the cleavage of a C-O bond to introduce new functional groups, leading to 1,3-disubstituted propanes.
-
Direct C-H Functionalization of the Oxetane Ring (C2/C4 Positions): This modern approach targets the seemingly inert C-H bonds of the oxetane ring, offering a direct route to novel 2- and/or 4-substituted 3-aryloxetanes.
The logical workflow for selecting a functionalization strategy is depicted below:
Caption: Decision workflow for functionalizing 3-aryloxetanes.
Part 1: Functionalization at the C3-Position via Photoredox Catalysis
A powerful method for the functionalization of the benzylic C3 position of 3-aryloxetanes involves the generation of a tertiary radical via visible-light photoredox catalysis.[5] This approach allows for the formation of new carbon-carbon bonds under mild conditions.
Mechanistic Rationale
The reaction proceeds through the decarboxylation of a 3-aryl-3-oxetane carboxylic acid precursor. The key steps are illustrated below:
Caption: Mechanism of photocatalytic C3-alkylation.
The choice of an iridium-based photocatalyst is crucial as its excited state is a potent oxidant capable of abstracting an electron from the carboxylate.[5] The resulting tertiary benzylic radical is stabilized by the aryl group, yet the strain of the four-membered ring enhances its reactivity towards Giese addition, minimizing undesired side reactions like dimerization.[5]
Application Protocol: Photocatalytic Decarboxylative Alkylation
This protocol describes the synthesis of 3-aryl-3-alkyl oxetanes from their corresponding carboxylic acid precursors.[6]
Materials:
-
3-Aryl-3-oxetane carboxylic acid (1.0 equiv)
-
Activated alkene (e.g., acrylate, acrylonitrile) (2.0 equiv)
-
fac-Ir(ppy)₃ (1 mol%)
-
K₂HPO₄ (2.0 equiv)
-
Anhydrous DMSO (0.1 M)
-
Blue LEDs (450 nm)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the 3-aryl-3-oxetane carboxylic acid (0.2 mmol, 1.0 equiv), fac-Ir(ppy)₃ (0.002 mmol, 1 mol%), and K₂HPO₄ (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous DMSO (2.0 mL) and the activated alkene (0.4 mmol, 2.0 equiv) via syringe.
-
Stir the reaction mixture at room temperature and irradiate with blue LEDs for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-3-alkyl oxetane.
Data Summary:
| Entry | Aryl Group (Ar) | Alkene | Product | Yield (%) |
| 1 | Phenyl | Methyl acrylate | 3-Methyl-3-(2-methoxycarbonylethyl)phenyloxetane | 85 |
| 2 | 4-Fluorophenyl | Acrylonitrile | 3-(2-Cyanoethyl)-3-(4-fluorophenyl)oxetane | 78 |
| 3 | 2-Naphthyl | tert-Butyl acrylate | 3-(2-tert-Butoxycarbonylethyl)-3-(2-naphthyl)oxetane | 81 |
Part 2: Ring-Opening Reactions of 3-Aryloxetanes
The inherent ring strain of oxetanes (approximately 25 kcal/mol) makes them susceptible to ring-opening reactions, providing a versatile route to 1,3-disubstituted propane derivatives.[7] The regioselectivity of the ring-opening is a key consideration and is influenced by the reaction conditions (acidic vs. basic) and the nature of the nucleophile.[8]
Mechanistic Considerations: Regioselectivity
-
Under Basic/Nucleophilic Conditions: Strong, "hard" nucleophiles typically attack the less sterically hindered C2 or C4 positions in an Sₙ2 fashion.
-
Under Acidic (Brønsted or Lewis) Conditions: The oxetane oxygen is first protonated or coordinated to the Lewis acid. The subsequent nucleophilic attack occurs at the more substituted C2 or C4 position, which can better stabilize the developing positive charge. For 3-aryloxetanes, attack at the benzylic C3 position is generally disfavored due to steric hindrance.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 7. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 8. Transition metal-catalyzed C–H activation reactions: diastereoselectivity and enantioselectivity - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Incorporation of 3-(3-Bromophenyl)oxetane into Spirocyclic Scaffolds
Introduction: The Strategic Value of Spirocyclic Oxetanes in Modern Drug Discovery
The relentless pursuit of novel chemical matter with enhanced pharmacological properties has positioned three-dimensional scaffolds at the forefront of medicinal chemistry. Among these, spirocyclic systems—molecules containing two rings connected by a single common atom—have garnered significant attention for their ability to impart conformational rigidity and novel exit vectors for substituent placement. When one of these rings is an oxetane, the resulting spirocyclic oxetane scaffold offers a unique combination of desirable physicochemical properties.
The oxetane ring, a four-membered cyclic ether, is a fascinating bioisostere for commonly used functional groups like gem-dimethyl and carbonyl moieties.[1][2][3] Its incorporation into a molecule can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while maintaining or even enhancing biological activity.[2][3] Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have been proposed as valuable alternatives to morpholine, a common fragment in drug molecules that is often susceptible to metabolic degradation.[4][5]
This application note provides a detailed guide for the incorporation of the versatile building block, 3-(3-bromophenyl)oxetane , into novel spirocyclic scaffolds. The presence of the bromophenyl group provides a crucial handle for late-stage functionalization via modern cross-coupling methodologies, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. We will present a strategic workflow encompassing the synthesis of a key precursor, its intramolecular cyclization to a spiro[oxetane-3,3'-indoline] scaffold, and subsequent diversification through palladium-catalyzed cross-coupling reactions.
Strategic Workflow for Spirocycle Synthesis and Diversification
Our approach is centered on a two-pronged strategy: first, the construction of the core spirocyclic framework, and second, the diversification of this scaffold. The workflow is designed to be modular, allowing for flexibility in the choice of coupling partners for diversification.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction [beilstein-journals.org]
- 4. Intramolecular palladium-catalyzed alkane C-H arylation from aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Palladium-Catalyzed Negishi Coupling for the Synthesis of 3-Aryl-3-phenyloxetanes
Introduction: The Strategic Value of the 3-Aryl-3-phenyloxetane Scaffold
The oxetane ring is a highly sought-after motif in modern medicinal chemistry. It serves as a versatile, non-classical bioisostere for gem-dimethyl and carbonyl groups, often leading to improved metabolic stability, aqueous solubility, and lipophilicity. The synthesis of 3-aryl-3-phenyloxetanes, in particular, provides access to novel three-dimensional chemical space crucial for developing next-generation therapeutics.
The Negishi cross-coupling reaction stands out as a powerful and reliable method for constructing C(sp²)-C(sp²) bonds. Its key advantages include high functional group tolerance, operational simplicity, and the relatively low toxicity of zinc-based byproducts compared to other organometallic reagents. This application note provides a comprehensive, field-tested protocol for the Negishi coupling of 3-(3-Bromophenyl)oxetane with a representative organozinc partner, focusing on the practical aspects and underlying chemical principles to ensure reproducible success.
Reaction Principle: The Negishi Catalytic Cycle
The reaction proceeds via a palladium-catalyzed cycle. A low-valent Pd(0) complex initiates the cycle by undergoing oxidative addition into the carbon-bromine bond of the this compound. The resulting Pd(II) intermediate then undergoes transmetalation with the organozinc reagent. The final step is reductive elimination, which forms the desired carbon-carbon bond, regenerates the Pd(0) catalyst, and allows the cycle to continue. The choice of ligand is critical for stabilizing the palladium center and facilitating the key steps of the cycle.
Figure 1: Simplified catalytic cycle for the Negishi cross-coupling reaction.
Experimental Workflow Overview
The overall process involves two main stages: the preparation of the organozinc reagent and the subsequent cross-coupling reaction. Rigorous anhydrous and anaerobic techniques are paramount for success.
Figure 2: High-level experimental workflow from starting materials to final product.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with an organozinc reagent prepared in situ from 4-bromotoluene as a model system.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Grade | Supplier (Example) | Notes |
| This compound | 213.07 | >97% | Commercial | Store under argon. |
| 4-Bromotoluene | 171.04 | ReagentPlus®, 99% | Sigma-Aldrich | Used to generate the organozinc reagent. |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 99.98% trace metals | Sigma-Aldrich | Catalyst precursor. |
| SPhos | 410.57 | >98% | Sigma-Aldrich | Buchwald ligand, ideal for this transformation. |
| Zinc dust (<10 µm) | 65.38 | ≥98% | Sigma-Aldrich | Ensure fine powder for high reactivity. |
| Iodine (I₂) | 253.81 | ≥99.99% trace metals | Sigma-Aldrich | For zinc activation. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | ≥99.9%, inhibitor-free | Sigma-Aldrich | Use from a solvent purification system. |
| Saturated aq. NH₄Cl solution | - | ACS Reagent | - | For quenching the reaction. |
| Diethyl ether / Ethyl acetate | - | ACS Grade | - | For extraction and chromatography. |
| Hexanes | - | ACS Grade | - | For chromatography. |
Step-by-Step Procedure
PART A: Preparation of the Organozinc Reagent (Tolylzinc Bromide)
-
Rationale: The organozinc reagent is the nucleophilic partner in the coupling. Activating the zinc surface is crucial for the oxidative insertion into the aryl bromide bond. Here, we use iodine for activation. Anhydrous and anaerobic conditions are critical to prevent the quenching of the highly reactive organometallic species.
-
Zinc Activation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add zinc dust (1.31 g, 20.0 mmol, 2.0 equiv). The flask is sealed with a septum and purged with argon for 15 minutes.
-
Add anhydrous THF (20 mL) via syringe.
-
Add a few crystals of iodine (I₂) (approx. 25 mg). The brown color of the iodine should disappear upon stirring, indicating zinc activation. Gentle warming with a heat gun may be required to initiate the process.
-
Organozinc Formation: To the activated zinc slurry, add a solution of 4-bromotoluene (1.71 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) dropwise over 10 minutes.
-
Heat the reaction mixture to reflux (approx. 66°C) under argon for 2-3 hours. The formation of the organozinc reagent is often accompanied by a slight darkening of the solution. The resulting grey slurry is used directly in the next step.
PART B: Negishi Cross-Coupling
-
Rationale: SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide to the Pd(0) center and facilitates the final reductive elimination step. Pd(OAc)₂ is a convenient, air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst. The reaction is run at a moderate temperature to balance reaction rate with the stability of the oxetane ring.
-
Catalyst Preparation: In a separate flame-dried 250 mL Schlenk flask under argon, add Pd(OAc)₂ (45 mg, 0.20 mmol, 2 mol%) and SPhos (164 mg, 0.40 mmol, 4 mol%).
-
Add anhydrous THF (30 mL) and stir for 10 minutes at room temperature. The mixture should form a pale yellow, homogeneous solution.
-
Substrate Addition: Add this compound (2.13 g, 10.0 mmol, 1.0 equiv relative to the organozinc reagent) to the catalyst solution.
-
Coupling: Transfer the prepared tolylzinc bromide slurry from Part A to the Schlenk flask containing the catalyst and substrate via cannula.
-
Heat the reaction mixture to 60°C and stir vigorously for 12-18 hours under a positive pressure of argon.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots (quenched with methanol) and analyzing by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or GC-MS to confirm the consumption of the starting material.
PART C: Work-up and Purification
-
Quenching: After cooling to room temperature, slowly add saturated aqueous NH₄Cl solution (50 mL) to quench the reaction. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) and then brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 0% to 10% ethyl acetate).
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the product, 3-(m-tolyl)-3-phenyloxetane, as a colorless oil. Confirm identity and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Safety and Handling
-
Organometallic Reagents: Organozinc reagents are moisture and air-sensitive. All manipulations must be performed under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.
-
Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled solvent or from a commercial solvent purification system. Never distill to dryness.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Quenching: The quenching of any remaining active organometallic species is exothermic. Perform this step slowly and with cooling if necessary.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive zinc; wet solvent/reagents; poor quality catalyst or ligand. | Re-activate zinc with fresh I₂ or 1,2-dibromoethane. Ensure all glassware is flame-dried and solvents are rigorously anhydrous. Use fresh catalyst/ligand. |
| Formation of Homocoupling | Organozinc reagent formed too slowly or is not reactive enough. | Ensure zinc is fully activated. Consider using Rieke® Zinc for higher reactivity. |
| Decomposition of Product | Oxetane ring opening due to prolonged heating or acidic conditions. | Reduce reaction temperature or time. Ensure the quenching and work-up steps are performed with neutral or basic solutions. |
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 3-(3-Bromophenyl)oxetane
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3-(3-Bromophenyl)oxetane. The unique structural features of the oxetane ring can present specific challenges, and this guide offers field-proven insights to help you navigate and optimize your reaction conditions for successful outcomes.
Introduction: The Challenge of Coupling this compound
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, the successful coupling of substrates like this compound requires careful consideration of several factors. The oxetane moiety, while a valuable pharmacophore in drug discovery, can introduce steric hindrance and potential for side reactions. This guide will walk you through common issues and provide a logical framework for optimizing your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction shows no or very low conversion of the starting material. Where should I start troubleshooting?
A1: Low or no conversion is a common issue that can often be traced back to a few key factors. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen.[3][4] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were rigorously degassed.
-
Reagent Quality:
-
Aryl Bromide: Verify the purity of your this compound. Impurities can inhibit the catalyst.
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation.[5] Use fresh, high-quality boronic acid or consider using a more stable boronic ester derivative like a pinacol ester.[6]
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[3] Use fresh or properly stored reagents.
-
Troubleshooting Workflow:
If the initial checks do not resolve the issue, consider the following experimental parameters:
Caption: Troubleshooting workflow for low or no conversion.
Q2: I'm observing significant formation of a biaryl product derived from my boronic acid (homocoupling). What is the cause and how can I prevent it?
A2: Homocoupling of the boronic acid is a common side reaction that consumes your nucleophile and complicates purification.[4][7]
Primary Causes:
-
Presence of Oxygen: Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[4] Rigorous degassing of solvents and maintaining a strict inert atmosphere are the most critical preventative measures.[7]
-
Use of a Pd(II) Precatalyst: Pd(II) sources like Pd(OAc)₂ can directly react with the boronic acid to form the homocoupled product and generate the active Pd(0) catalyst.[4][8] While this is sometimes unavoidable, its contribution can be minimized.
Mitigation Strategies:
-
Improve Inert Atmosphere: This is the most crucial step. Use a Schlenk line or a glovebox for reaction setup.
-
Use a Pd(0) Source: Consider using a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the initial Pd(II)-mediated homocoupling.[8]
-
Add the Aryl Bromide First: Add the aryl bromide to the reaction mixture before the boronic acid. This allows the oxidative addition to occur first, reducing the opportunity for the catalyst to engage in homocoupling.
Q3: My desired product is formed, but I also see a significant amount of benzene (or the arene corresponding to my boronic acid). What is happening?
A3: This side product is a result of protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[5] This is a particularly common issue with electron-deficient boronic acids.[9]
Factors Influencing Protodeboronation:
-
Water Content: While a small amount of water can be beneficial for dissolving inorganic bases, excess water can serve as a proton source for protodeboronation.[10]
-
Base Strength and Concentration: Stronger bases can accelerate protodeboronation.
-
Temperature: Higher temperatures can increase the rate of this side reaction.
Strategies to Minimize Protodeboronation:
-
Choice of Base: Use milder bases like KF or K₃PO₄.[11]
-
Anhydrous Conditions: If possible, use anhydrous solvents and a finely powdered, dry base.
-
Use a Boronic Ester: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation.[5]
-
Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate, lowering the temperature can help to suppress this side reaction.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[12][13]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Optimized Experimental Protocols
The following protocols are starting points for the Suzuki coupling of this compound. It is recommended to screen a variety of conditions to find the optimal system for your specific boronic acid partner.
Protocol 1: General Conditions with a Buchwald Ligand
This protocol is a robust starting point for many Suzuki couplings, especially with potentially challenging substrates.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv.).
-
Add a magnetic stir bar.
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
In a separate vial under an inert atmosphere, prepare the catalyst system by mixing the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).
-
Add the catalyst mixture to the Schlenk flask.
-
Add degassed solvent (e.g., 1,4-dioxane, 0.2 M) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[14]
Data Presentation: Screening of Reaction Conditions
The following table provides a starting point for screening various parameters for the coupling of this compound with a generic arylboronic acid.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | Low |
| 2 | Pd(OAc)₂ (2) | SPhos (4.4) | K₃PO₄ (2) | Toluene | 100 | Moderate |
| 3 | Pd₂(dba)₃ (2) | XPhos (4.4) | Cs₂CO₃ (2) | Dioxane | 100 | High |
| 4 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF | 90 | Moderate |
Yields are hypothetical and for illustrative purposes. Actual results will vary depending on the specific boronic acid used.
Final Recommendations from the Field
-
Ligand Choice is Critical: For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition and reductive elimination steps.[15][16]
-
Precatalysts Can Improve Results: Using well-defined palladium precatalysts can lead to more reproducible results by ensuring efficient generation of the active Pd(0) species.[8]
-
Don't Underestimate the Base: The choice of base is not trivial. It plays a crucial role in the transmetalation step.[17] Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) is highly recommended.
-
Systematic Optimization: A Design of Experiments (DoE) approach can be highly effective in rapidly identifying optimal reaction conditions by exploring the interactions between different variables.[18]
By systematically addressing the potential points of failure and carefully selecting your reaction components, you can significantly increase your chances of success in the Suzuki-Miyaura coupling of this compound.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. byjus.com [byjus.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Purification of 3-(3-Bromophenyl)oxetane
Welcome to the technical support center for the purification of 3-(3-Bromophenyl)oxetane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the purification of this and similar oxetane-containing compounds.
Introduction to Purification Challenges
This compound is a valuable intermediate in medicinal chemistry, offering a unique combination of a strained oxetane ring and a functionalizable bromophenyl group.[1] The oxetane moiety can enhance physicochemical properties such as solubility and metabolic stability, making it an attractive motif in drug design.[2] However, the purification of this compound can be challenging due to the inherent reactivity of the oxetane ring and the potential for impurity co-elution. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing 3-aryl-substituted oxetanes is the reaction of an aryl Grignard reagent with a 3-halooxetane.[3] In this case, you can expect the following impurities:
-
Biphenyl derivatives: Homocoupling of the Grignard reagent can lead to the formation of 3,3'-dibromobiphenyl.[4]
-
Unreacted starting materials: Residual 3-bromo- or 3-iodooxetane and bromobenzene may be present.
-
Ring-opened byproducts: The strained oxetane ring can be susceptible to opening under certain conditions, leading to various isomeric impurities.[5]
Q2: My this compound seems to be degrading during column chromatography on silica gel. What is happening and how can I prevent it?
A2: The acidic nature of standard silica gel can catalyze the ring-opening of the oxetane, especially for 3-monosubstituted oxetanes which are generally less stable than their 3,3-disubstituted counterparts.[2][6] To mitigate this, you can:
-
Neutralize the silica gel: Pre-treat the silica gel with a solution of triethylamine (1-2%) in your chosen eluent to neutralize acidic sites.
-
Use a less acidic stationary phase: Consider using neutral or basic alumina as an alternative to silica gel.
-
Minimize contact time: Employ flash chromatography with a slightly higher flow rate to reduce the time the compound spends on the column.
Q3: I'm struggling to remove residual high-boiling solvents (e.g., THF, DMF) from my purified oil. What are the best techniques?
A3: Removing high-boiling solvents from a final product can be challenging. Here are a few effective methods:
-
Azeotropic removal: Add a lower-boiling solvent in which your compound is soluble (e.g., dichloromethane or diethyl ether) and rotoevaporate. Repeat this process several times to co-distill the high-boiling solvent.[7]
-
High-vacuum drying: Use a high-vacuum pump (<0.1 mbar) and gently heat the sample if it is thermally stable.
-
Lyophilization (Freeze-drying): If your compound is soluble in a solvent with a suitable freezing point (e.g., benzene or 1,4-dioxane), lyophilization can be a very effective method for removing residual solvents.[7]
Troubleshooting Guide
This section provides a more in-depth look at specific purification problems and their solutions.
Problem 1: Poor Separation of Product and a Key Impurity by Column Chromatography
If you are observing co-elution of your product with a persistent impurity, a systematic approach to optimizing your chromatography conditions is necessary.
Troubleshooting Workflow for Poor Chromatographic Separation
Caption: Decision-making workflow for troubleshooting poor chromatographic separation.
Detailed Steps:
-
Adjust the Solvent System:
-
Principle: The choice of eluent is critical for achieving good separation. A common starting point for compounds like this compound is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[8]
-
Action: Systematically vary the ratio of your solvents. If you are using a hexanes/ethyl acetate system, try decreasing the percentage of ethyl acetate to increase the retention time of your compound and potentially resolve it from less polar impurities.
-
-
Change the Stationary Phase:
-
Principle: If adjusting the mobile phase is insufficient, changing the stationary phase can offer a different selectivity.
-
Action: As mentioned in the FAQs, if you suspect decomposition on silica, switch to neutral or basic alumina. For highly polar impurities, a reversed-phase (e.g., C18) column might be effective.
-
-
Optimize the Elution Gradient:
-
Principle: A shallow gradient can improve the resolution between closely eluting compounds.
-
Action: If using an automated flash chromatography system, decrease the slope of your gradient. For manual columns, you can elute with a series of solvents with gradually increasing polarity.
-
-
Check Sample Loading:
-
Principle: Overloading the column is a common cause of poor separation.
-
Action: Ensure you are not loading more than 1-5% of the column's weight with your crude material. Dissolve the sample in a minimal amount of solvent before loading.
-
Problem 2: Difficulty in Inducing Crystallization
If your purified this compound is an oil but you require a crystalline solid, the following steps can help induce crystallization.
Crystallization Troubleshooting Flowchart
Caption: A systematic approach to inducing crystallization of an oily product.
Detailed Protocols:
-
Solvent Screening:
-
Place a small amount of your oily product in several small vials.
-
Add a few drops of different solvents or solvent mixtures to each vial. Good starting points for aromatic compounds include hexanes/ethyl acetate, toluene, or isopropanol.[9][10]
-
Look for a solvent system where your compound is sparingly soluble at room temperature but dissolves upon gentle heating.
-
Allow the promising solutions to cool slowly to room temperature and then in a refrigerator.
-
-
Slow Evaporation:
-
Dissolve your compound in a volatile solvent in which it is soluble (e.g., dichloromethane).
-
Loosely cover the vial and allow the solvent to evaporate slowly over several hours or days.
-
-
Scratching:
-
If you have a supersaturated solution, gently scratch the inside of the vial with a glass rod below the surface of the liquid. The small scratches can provide nucleation sites for crystal growth.
-
-
Seeding:
-
If you have a very small amount of crystalline material from a previous batch, add a single seed crystal to a supersaturated solution of your compound.
-
Data Summary Table
| Purification Technique | Key Parameters | Troubleshooting Tips |
| Column Chromatography | Stationary Phase: Silica gel (neutralized), Alumina (neutral or basic) Mobile Phase: Hexanes/Ethyl Acetate, Dichloromethane/Hexanes | - Use a shallow gradient for closely eluting impurities.- Avoid overloading the column.- Deactivate silica gel with triethylamine to prevent product decomposition. |
| Crystallization | Solvent Systems: Toluene, Heptane/Ethyl Acetate, Isopropanol | - Screen a variety of solvents.- Cool the solution slowly.- Use scratching or seeding to induce crystallization.[11] |
| Residual Solvent Removal | Techniques: High-vacuum drying, Azeotropic removal, Lyophilization | - For high-boiling solvents, co-distill with a lower-boiling solvent.[12][13] - Ensure the product is stable to gentle heating under vacuum. |
Conclusion
The successful purification of this compound is achievable with a systematic and informed approach. By understanding the potential impurities, the stability of the oxetane ring, and the principles of chromatography and crystallization, researchers can overcome the common challenges associated with this valuable building block. This guide provides a foundation for developing robust purification protocols and troubleshooting unexpected issues in your experimental work.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|High-Quality Research Chemical [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. reddit.com [reddit.com]
- 8. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
Overcoming low reactivity of 3-(3-Bromophenyl)oxetane in cross-coupling
Technical Support Center: Cross-Coupling with 3-(3-Bromophenyl)oxetane
A Senior Application Scientist's Guide to Overcoming Reactivity Challenges
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process scientists who are leveraging this valuable building block in their synthetic campaigns. While the oxetane moiety is prized for its ability to improve the physicochemical properties of drug candidates, its presence can introduce unique challenges in common cross-coupling reactions.[1] This guide provides in-depth, mechanistically-driven troubleshooting advice to help you overcome the low reactivity of the C-Br bond and achieve high-yield outcomes.
The primary difficulty with this compound arises from a combination of steric and electronic factors. The oxetane ring, though meta to the bromine, is a bulky substituent that can hinder the approach of the palladium catalyst to the C-Br bond, potentially slowing the critical oxidative addition step.[2] This guide is structured as a series of frequently asked questions (FAQs) to directly address the common failure points in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
General Troubleshooting Workflow
Before diving into reaction-specific issues, it's crucial to rule out common experimental errors. A systematic approach can save significant time and resources. The following workflow provides a logical progression for diagnosing a failed or low-yielding reaction.
Caption: General troubleshooting decision tree for cross-coupling reactions.
FAQ: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but its efficiency is highly dependent on the successful execution of three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting potential slow steps.
Q1: My Suzuki coupling with this compound is failing or giving very low yield. What is the most likely cause?
A1: The most common failure point for a moderately deactivated aryl bromide like this compound is a slow or inefficient oxidative addition step. The Pd(0) catalyst must insert into the C-Br bond to initiate the cycle.[3] While the meta-substituted oxetane isn't as sterically demanding as an ortho-substituent, the overall molecule is not electron-deficient, which makes this initial step sluggish compared to aryl bromides bearing electron-withdrawing groups.[4][5] A secondary, but also common, issue is slow transmetalation , where the boronic acid (or ester) transfers its organic group to the palladium center.[6]
Troubleshooting Steps:
-
Enhance Oxidative Addition with Ligand Selection: This is the most critical variable. Standard ligands like PPh₃ are often insufficient. You must move to modern, electron-rich, and bulky phosphine ligands, often called "Buchwald ligands." These ligands stabilize the monoligated Pd(0) species, which is highly active for oxidative addition, and their steric bulk promotes the final reductive elimination step.[5][7]
-
Accelerate Transmetalation with the Right Base: The base is not merely a spectator; it activates the boronic acid to form a more nucleophilic "ate" complex, facilitating transmetalation. If you are using a weak base like Na₂CO₃, switch to a stronger base like K₃PO₄ or Cs₂CO₃.[8] Ensure a small amount of water is present if using anhydrous solvents with these bases, as it is often crucial for their function.[4]
-
Use a Modern Pre-catalyst: Starting with Pd(OAc)₂ or Pd₂(dba)₃ requires an in situ reduction to the active Pd(0) state, which can be inefficient and lead to catalyst decomposition (palladium black).[3] Using a well-defined, air-stable Pd(II) pre-catalyst, such as a G3 or G4 palladacycle (e.g., XPhos Pd G3), ensures the clean and quantitative generation of the active L₁Pd(0) catalyst upon addition of the base.[7][8]
| Parameter | Initial Condition (Often Fails) | Recommended Optimization | Rationale |
| Ligand | PPh₃, P(t-Bu)₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[7][9] |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | XPhos Pd G3, SPhos Pd G4 | Ensures reliable generation of the active Pd(0) catalyst, avoiding decomposition.[8][10] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases facilitate the rate-limiting transmetalation step.[8][11] |
| Solvent | Toluene, THF | Dioxane/H₂O (10:1), t-AmylOH | Polar aprotic solvents often improve solubility and reaction rates. |
| Temperature | 80 °C | 100-110 °C | Provides the necessary energy to overcome the activation barrier for oxidative addition. |
Q2: I'm seeing significant amounts of homocoupling of my boronic acid and/or debromination of my starting material. How can I prevent this?
A2: These side reactions are classic symptoms of problems with the catalytic system.
-
Homocoupling (R-R): This occurs when two molecules of the boronic acid couple together. It is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that consumes the boronic acid.[3][7]
-
Debromination (Ar-H): The replacement of the bromine atom with hydrogen can occur if the transmetalation step is too slow. The [Ar-Pd-Br] intermediate can undergo side reactions, including protonolysis, before the boronic acid has a chance to couple.
Solutions:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use by bubbling argon or nitrogen through it for at least 30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[8]
-
Use a More Stable Boronic Acid Derivative: If your boronic acid is unstable, consider converting it to a more robust boronate ester, such as a pinacol (Bpin) or MIDA ester. These are often more resistant to protodeboronation and homocoupling.[7]
-
Re-evaluate Your Base/Solvent System: As mentioned, a stronger base can accelerate the desired transmetalation, outcompeting the pathways that lead to side products.
Optimized Suzuki-Miyaura Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
-
Vial Preparation: To an oven-dried 8 mL vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., a 10:1 ratio) via syringe to achieve a final concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
FAQ: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[12] The mechanism shares similarities with the Suzuki coupling, involving oxidative addition, but the subsequent steps involve amine coordination, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination.[13]
Q3: I am trying to couple this compound with a primary or secondary amine and observing no reaction. What should I change?
A3: Similar to the Suzuki coupling, a slow oxidative addition is a likely culprit. However, the choice of base is even more critical in the Buchwald-Hartwig reaction. The base must be strong enough to deprotonate the amine after it coordinates to the palladium center, but not so nucleophilic that it reacts with the aryl bromide or the catalyst.
Troubleshooting Steps:
-
Ligand is Key: As with Suzuki couplings, bulky, electron-rich phosphine ligands are essential. For C-N coupling, ligands like XPhos, BrettPhos, and Josiphos-type ferrocenyl ligands have proven highly effective. They facilitate both the oxidative addition and the final C-N bond-forming reductive elimination.[9]
-
Base Selection: The most common and effective base for Buchwald-Hartwig amination is a strong, non-nucleophilic alkoxide, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). Carbonate bases are generally not strong enough to deprotonate the intermediate palladium-amine complex efficiently.[14]
-
Solvent Choice: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are standard. The absence of water is more critical here than in Suzuki couplings, as water can interfere with the strong alkoxide bases.
| Parameter | Initial Condition (Often Fails) | Recommended Optimization | Rationale |
| Ligand | PPh₃, dppf | XPhos, BrettPhos, RuPhos | Promotes the key oxidative addition and reductive elimination steps for C-N coupling.[9][15] |
| Base | K₂CO₃, Et₃N | NaOt-Bu, KOt-Bu, LHMDS | Strong, non-nucleophilic bases are required to form the critical palladium-amido intermediate.[14] |
| Solvent | Protic solvents (e.g., EtOH) | Toluene, Dioxane (anhydrous) | Prevents quenching of the strong base and unwanted side reactions. |
| Temperature | Room Temperature | 80-110 °C | Overcomes the kinetic barrier for the reaction. |
Optimized Buchwald-Hartwig Protocol
-
Glovebox Setup: Inside a nitrogen-filled glovebox, add NaOt-Bu (1.4 equiv) to an oven-dried vial with a stir bar.
-
Reagent Addition: Add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-2 mol%). Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane to achieve a concentration of ~0.2 M.
-
Reaction: Seal the vial and remove it from the glovebox. Heat in a preheated block to 100 °C for 16-24 hours.
-
Workup: Cool the reaction, dilute with ethyl acetate, and carefully quench with a saturated aqueous NH₄Cl solution. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography.
FAQ: Sonogashira Coupling
The Sonogashira reaction couples aryl halides with terminal alkynes.[16] The classical reaction involves a dual catalytic system with palladium and a copper(I) co-catalyst. The low reactivity of this compound can also be an issue here, often requiring higher temperatures and careful ligand selection.
Q4: My Sonogashira coupling is sluggish and requires high temperatures, leading to side products. Can I improve the conditions?
A4: Yes. While aryl bromides are less reactive than iodides in Sonogashira couplings, modern protocols can significantly improve efficiency.[16] Key issues to address are slow oxidative addition and potential side reactions like alkyne homocoupling (Glaser coupling), which is promoted by the copper catalyst.
Troubleshooting Steps:
-
Ligand Choice: The choice of phosphine ligand is critical. For sterically less-demanding alkynes, bulky phosphines like P(t-Bu)₃ are effective. For more hindered substrates, a balance must be struck.[17] In many cases, Buchwald-type ligands can also be highly effective.[5]
-
Copper-Free Conditions: The copper co-catalyst, while accelerating the reaction, is often responsible for the formation of di-yne homocoupling byproducts. Many modern Sonogashira protocols are now copper-free. These reactions rely on a suitable base to deprotonate the alkyne, which then coordinates to the palladium center. This approach often gives cleaner reaction profiles.[18][19]
-
Base and Solvent: A strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, acting as both a base and a solvent. For copper-free conditions, a stronger base like Cs₂CO₃ may be required.[19]
| Parameter | Classical Conditions | Recommended Optimization | Rationale |
| Co-catalyst | CuI (1-5 mol%) | None (Copper-Free) | Avoids alkyne homocoupling (Glaser) side products, leading to a cleaner reaction.[18][19] |
| Ligand | PPh₃ | P(t-Bu)₃, XPhos | Electron-rich, bulky ligands accelerate the rate-limiting oxidative addition of the aryl bromide.[5][19] |
| Base | Et₃N (as solvent) | Et₃N, DIPEA, or Cs₂CO₃ | The base deprotonates the terminal alkyne to facilitate its addition to the palladium center. |
| Solvent | Et₃N, THF | THF, Dioxane, DMF | A co-solvent is often needed to ensure solubility of all components. |
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 19. people.chem.ucsb.edu [people.chem.ucsb.edu]
Technical Support Center: Catalyst Selection for Efficient Coupling of 3-(3-Bromophenyl)oxetane
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-(3-Bromophenyl)oxetane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to synthesize novel derivatives of this valuable building block. The inherent ring strain of the oxetane moiety and its potential for coordination to the metal center can present unique challenges.[1] This document provides in-depth, field-proven insights and troubleshooting strategies to ensure the success of your coupling experiments.
Core Concepts: Choosing Your Coupling Strategy
The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions, which are foundational in modern pharmaceutical synthesis for their reliability and functional group tolerance.[2][3] The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: For forming a new Carbon-Carbon (C-C) single bond by coupling with an organoboron reagent (e.g., boronic acid or ester).[4]
-
Buchwald-Hartwig Amination: For forming a Carbon-Nitrogen (C-N) bond by coupling with a primary or secondary amine.[5]
-
Sonogashira Coupling: For forming a Carbon-Carbon (C-C≡C) triple bond by coupling with a terminal alkyne.[6]
The general catalytic cycle for these transformations, while having distinct intermediates, follows a common pathway of oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.
Caption: General Palladium Cross-Coupling Catalytic Cycle.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C bonds.[7] However, success with a substrate like this compound requires careful optimization.
Q: What is the best starting catalyst system for coupling this compound with a boronic acid?
A: For an unactivated aryl bromide, a good starting point is a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand. This combination facilitates the often rate-limiting oxidative addition step and promotes the final reductive elimination.[8][9]
| Component | Recommended Starting Point | Rationale |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) | Readily available and effective for generating the active Pd(0) species in situ. |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ (2-4 mol%) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, which is beneficial for aryl bromides.[9][10] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₂CO₃ in an aqueous/organic biphasic system is a reliable first choice.[11] For sensitive substrates or anhydrous conditions, K₃PO₄ is an excellent alternative.[12] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Biphasic solvent systems are standard and help dissolve both the organic substrates and inorganic base.[13] |
| Temperature | 80-100 °C | Sufficient to drive the reaction without causing significant degradation of the oxetane ring. |
Q: My Suzuki reaction is stalling with starting material remaining. What are the likely causes and how can I fix it?
A: Reaction stalling can be due to several factors:
-
Inefficient Catalyst Activation/Decomposition: The active Pd(0) species may not be forming efficiently or is decomposing.
-
Solution: Switch to a well-defined palladium precatalyst (e.g., XPhos Pd G3). These catalysts generate the active LPd(0) species more reliably upon exposure to a base.[14]
-
-
Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation or form anhydride trimers (boroxines), especially at high temperatures.[15]
-
Solution 1: Use a slight excess (1.2-1.5 equivalents) of the boronic acid.
-
Solution 2: Switch to a more stable boronic acid derivative, such as a pinacol ester (Bpin) or an MIDA boronate. Aryltrifluoroborate salts are also less prone to protodeboronation.[13]
-
-
Insufficient Base Strength or Solubility: The base is critical for activating the boronic acid to facilitate transmetalation.[16] If the base is not effective, this step becomes the bottleneck.
-
Solution: Screen other bases. Cesium carbonate (Cs₂CO₃) is a stronger base that can sometimes accelerate slow reactions. Ensure vigorous stirring, especially in biphasic systems, to maximize interfacial contact.
-
Q: I'm observing significant dehalogenation of my starting material. How can I minimize this side reaction?
A: Dehalogenation (replacement of bromine with hydrogen) is a common side reaction, often promoted by high temperatures, prolonged reaction times, or certain bases.[17]
-
Cause: It can arise from β-hydride elimination pathways if a hydride source is present, or from protonolysis of the Ar-Pd intermediate.
-
Solutions:
-
Lower the Temperature: Operate at the lowest effective temperature.
-
Change the Ligand: Use more sterically hindered ligands like XPhos or RuPhos. These ligands create a bulky environment around the palladium center that favors the desired reductive elimination over side reactions.[18]
-
Base Selection: Avoid bases that can potentially act as hydride donors. K₃PO₄ or Cs₂CO₃ are often good choices to minimize this pathway.
-
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, but it is often sensitive to the choice of ligand, base, and solvent.[5][19]
Q: Which ligand and palladium source are recommended for coupling an amine with this compound?
A: The success of a Buchwald-Hartwig reaction is highly dependent on the ligand. For aryl bromides, bulky biarylphosphine ligands are the state-of-the-art.[20]
| Component | Recommended Starting Point | Rationale |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Common and effective starting points. For difficult couplings, precatalysts are superior. |
| Ligand | Xantphos or a Biarylphosphine (e.g., RuPhos, BrettPhos) (1.2-1.5 eq. relative to Pd) | Xantphos is a general and effective ligand for many C-N couplings.[21] Biarylphosphine ligands are excellent for coupling both primary and secondary amines and can often be run at lower temperatures.[22] |
| Base | NaOt-Bu or LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. NaOt-Bu is the most common choice. |
| Solvent | Toluene or 1,4-Dioxane | These are the most common solvents for Buchwald-Hartwig amination.[23] Toluene is often preferred for its higher boiling point. |
| Temperature | 90-110 °C | Typically requires slightly higher temperatures than Suzuki couplings. |
Q: My reaction yield is low. What parameters should I screen first?
A: Low yield in Buchwald-Hartwig amination is a common issue. A systematic screening approach is best.[24]
-
Ligand Screening: This is the most critical variable. If Xantphos fails, screen a panel of biarylphosphine ligands (e.g., the Buchwald ligand kits). The steric and electronic properties of the ligand must be well-matched to the substrates.
-
Base Screening: While NaOt-Bu is standard, it is poorly soluble in many organic solvents.[25] Consider switching to K₃PO₄ or Cs₂CO₃, which can be effective, especially for more sensitive substrates. Soluble organic bases like DBU can also be explored, sometimes in combination with an inorganic base.[14]
-
Solvent Screening: The choice of solvent can dramatically affect reaction rates and product distribution.[26][27] Aprotic, nonpolar solvents like toluene and dioxane generally provide high selectivity for the desired N-arylated amine.[25]
Q: I'm seeing reduction of the aryl bromide instead of amination. Why is this happening?
A: This is the hydrodehalogenation side product, analogous to the dehalogenation seen in Suzuki couplings.
-
Cause: This often occurs when β-hydride elimination from the amine coupling partner is possible, or from decomposition of the palladium-amido complex.[5]
-
Solutions:
-
Use a Bulky Ligand: Sterically demanding ligands (e.g., BrettPhos) can disfavor pathways leading to reduction.
-
Change the Base: The base can influence the stability of key intermediates. Switching from an alkoxide to a carbonate or phosphate may help.
-
Ensure Anhydrous Conditions: Water can sometimes facilitate protonolysis pathways that lead to reduction. Ensure all reagents and solvents are dry.
-
Caption: Troubleshooting Flowchart for Buchwald-Hartwig Amination.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is the most common method for synthesizing aryl alkynes. It can be performed with or without a copper co-catalyst.[6][28]
Q: What is a reliable catalyst system for coupling a terminal alkyne with this compound?
A: The classic Sonogashira conditions involving both palladium and copper(I) are generally reliable for aryl bromides.
| Component | Recommended Starting Point | Rationale |
| Pd Source | Pd(PPh₃)₂Cl₂ (1-3 mol%) | A classic, effective, and commercially available catalyst. |
| Cu Source | CuI (1-5 mol%) | The copper(I) co-catalyst is crucial for activating the alkyne by forming a copper acetylide intermediate.[6] |
| Ligand | PPh₃ (often included with the Pd source) | Triphenylphosphine is the standard ligand for this reaction. |
| Base | Et₃N or DIPEA | A liquid amine base is typically used, which also often serves as the solvent or co-solvent. |
| Solvent | THF or DMF | Often run in the amine base itself, but co-solvents can improve solubility. |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be run under mild thermal conditions.[6] |
Q: I'm observing significant homocoupling of my alkyne (Glaser coupling). How can I suppress this?
A: Alkyne homocoupling is the most common side reaction in Sonogashira couplings, forming a diyne. It is promoted by the copper catalyst and the presence of oxygen.
-
Solutions:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert (Nitrogen or Argon) atmosphere throughout the reaction. Oxygen promotes the oxidative homocoupling pathway.
-
Reduce Copper Loading: Use the minimum amount of CuI necessary (e.g., 1 mol%).
-
Switch to Copper-Free Conditions: Several modern protocols exist that avoid copper entirely. These often require a stronger base (e.g., Cs₂CO₃ or K₃PO₄) and sometimes a different ligand, but they completely eliminate the Glaser coupling side reaction.
-
Q: My Sonogashira reaction is not working. What are the common failure points?
A:
-
Inactive Catalyst: The palladium catalyst may be old or decomposed.
-
Solution: Use a fresh bottle of catalyst. Ensure the Pd(0) active species is being generated; sometimes adding a small amount of a reducing agent can help if using a Pd(II) source.
-
-
Poor Quality Alkyne: Terminal alkynes can be unstable.
-
Solution: Use freshly distilled or purified alkyne. Ensure the terminal proton is present.
-
-
Inhibited Catalyst: The amine base can be a source of impurities.
-
Solution: Use a high-purity, freshly distilled amine base.
-
-
Steric Hindrance: If either the aryl bromide or the alkyne is very sterically hindered, the reaction can be slow.[29]
-
Solution: Switch to a more active catalyst system, potentially using a bulkier phosphine ligand like P(t-Bu)₃, which has shown high efficacy in challenging Sonogashira couplings.[29]
-
Frequently Asked Questions (FAQs)
Q: Should I use a pre-catalyst or generate the active catalyst in situ?
A: For initial screening, generating the catalyst in situ from a simple salt like Pd(OAc)₂ and a ligand is cost-effective. However, for reproducibility, scalability, and tackling difficult couplings, using a well-defined palladium precatalyst is highly recommended. Precatalysts provide a 1:1 ligand-to-palladium ratio and generate the active Pd(0) species more cleanly and reliably.[14]
Q: How critical is degassing the solvent and running the reaction under an inert atmosphere?
A: It is absolutely critical. Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which deactivates them. For Sonogashira reactions, oxygen also promotes the unwanted Glaser homocoupling of the alkyne. Always use standard Schlenk line or glovebox techniques, and thoroughly degas your solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes).
Q: The oxetane ring is sensitive. Are there conditions to avoid?
A: The oxetane ring is susceptible to ring-opening under strongly acidic or Lewis acidic conditions. While the basic conditions of these coupling reactions are generally safe, one should be cautious. Avoid any additives that could be Lewis acidic. If byproducts suggest ring-opening, it may be necessary to lower the reaction temperature or screen for a milder base.
Q: How do I properly set up a small-scale reaction screen to optimize conditions?
A: Use a parallel reaction setup with 1-2 dram vials.
-
Master Stock Solutions: Prepare stock solutions of your this compound, the coupling partner, and an internal standard (for GC or NMR analysis) in the reaction solvent.
-
Dispense Solids: In each vial, add the solid reagents (palladium source, ligand, base) using a balance in a glovebox or under an inert atmosphere.
-
Add Liquids: Dispense the stock solutions into the vials using a syringe.
-
Seal and Heat: Seal the vials with Teflon-lined caps and place them in a pre-heated aluminum block on a stirrer plate.
-
Analyze: After the designated time, cool the reactions, quench, and take a small aliquot for analysis (TLC, GC-MS, or ¹H NMR) to determine conversion and byproduct formation.
General Experimental Protocols
Caution: These reactions should be performed in a well-ventilated fume hood under an inert atmosphere (N₂ or Ar).
1. General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the boronic acid or ester (1.2 mmol, 1.2 eq.), K₃PO₄ (2.0 mmol, 2.0 eq.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the vial in a preheated oil bath or heating block at 90 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.[30]
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2. General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.024 mmol, 2.4 mol%), and NaOt-Bu (1.4 mmol, 1.4 eq.).
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (1.0 mmol, 1.0 eq.) and degassed toluene (5 mL).
-
Add the amine (1.2 mmol, 1.2 eq.) via syringe.
-
Seal the tube and heat in a preheated oil bath at 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Filter the mixture through Celite®, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
3. General Protocol for Sonogashira Coupling
-
To an oven-dried vial, add this compound (1.0 mmol, 1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.02 mmol, 2 mol%).
-
Seal the vial, evacuate, and backfill with argon.
-
Add degassed triethylamine (4 mL) and the terminal alkyne (1.1 mmol, 1.1 eq.) via syringe.
-
Stir the reaction at room temperature or heat to 50 °C for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated aq. NH₄Cl, then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
References
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. scite.ai [scite.ai]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 24. reddit.com [reddit.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 28. Sonogashira Coupling [organic-chemistry.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Managing ring-opening of oxetane under acidic or basic conditions
Welcome to the Technical Support Center for Oxetane Chemistry. As a Senior Application Scientist, I've designed this guide to address the common and often complex challenges researchers face when managing the ring-opening of oxetanes. This resource moves beyond simple protocols to explain the underlying principles governing these reactions, empowering you to troubleshoot effectively and optimize your synthetic strategies. Oxetanes are prized in medicinal chemistry for their ability to act as stable, polar surrogates for gem-dimethyl or carbonyl groups, but their reactivity, stemming from significant ring strain (approx. 25.5 kcal/mol), requires careful management.[1][2]
This guide is structured into two primary sections focusing on the distinct mechanistic regimes of acidic and basic conditions, followed by detailed experimental protocols and a quick-reference troubleshooting table.
Part 1: Managing Ring-Opening Under Acidic Conditions
Acid-catalyzed ring-opening proceeds by protonating the oxetane's oxygen atom, forming a highly reactive oxonium ion. This activation allows even weak nucleophiles to open the ring.[3] However, this enhanced reactivity is a double-edged sword, often leading to undesired side reactions.
Frequently Asked Questions (Acidic Conditions)
Q1: My acid-catalyzed oxetane ring-opening is yielding a complex mixture, including a high molecular weight polymer. What is happening and how can I prevent it?
A1: This is a classic issue in acid-catalyzed oxetane chemistry. The primary cause is polymerization.[4] After the initial ring-opening, the resulting hydroxyl group of your product is itself a nucleophile. This alcohol can attack another activated oxetane molecule, initiating a chain reaction that forms polyether oligomers or polymers.
Causality & Troubleshooting Strategy:
-
Mechanism of Polymerization: The reaction is a cationic ring-opening polymerization. The rate can be very high, especially with strong Brønsted acids.[4]
-
Solution 1: Slow Addition & Dilution: Add the oxetane slowly to a solution of the acid and the primary nucleophile. This keeps the instantaneous concentration of the oxetane low, favoring reaction with the intended nucleophile (present in excess) over the ring-opened product. High dilution also disfavors the bimolecular polymerization reaction.
-
Solution 2: Use a Lewis Acid: Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃) can be more effective than Brønsted acids at promoting reaction with an external nucleophile without causing rampant polymerization.[5][6] They coordinate to the oxetane oxygen, activating the ring in a more controlled manner.
-
Solution 3: Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This will decrease the rate of all reactions, but often disproportionately slows the undesired polymerization pathway.
Q2: I'm trying to open an unsymmetrical 2-substituted oxetane with methanol under acidic conditions. How do I control which carbon the nucleophile attacks?
A2: Under acidic conditions, the regioselectivity is governed by electronic effects. The protonated oxonium ion intermediate has significant carbocationic character. The positive charge is better stabilized at the more substituted carbon atom. Consequently, the nucleophile will preferentially attack the more substituted carbon .[7] This is in direct contrast to the regioselectivity observed under basic conditions.
dot
Caption: Acid-catalyzed attack on a 2-substituted oxetane.
If you desire the opposite regioselectivity (attack at the less substituted carbon), you must switch to basic/nucleophilic conditions with a strong nucleophile.
Q3: What is the difference between using a Brønsted acid and a Lewis acid for ring-opening?
A3: Both activate the oxetane, but their mode of action and resulting reactivity differ, which can be exploited for process optimization.
-
Brønsted Acids (e.g., H₂SO₄, HCl, CSA): These are proton donors.[8] They generate a highly reactive oxonium ion. This pathway is often very fast but can be difficult to control, leading to polymerization or decomposition, especially with sensitive substrates.[4]
-
Lewis Acids (e.g., BF₃·OEt₂, TiCl₄, Sc(OTf)₃): These are electron-pair acceptors.[8][9] They coordinate to the oxetane oxygen. This coordination polarizes the C-O bonds and activates the ring for nucleophilic attack, but often in a more controlled and milder fashion than protonation. Lewis acids are particularly useful for reactions with carbon nucleophiles or when trying to suppress polymerization.[10][11] Some reactions even exhibit unique mechanisms where the Lewis acid and nucleophile work in concert.[12]
Part 2: Managing Ring-Opening Under Basic or Nucleophilic Conditions
Under basic or neutral conditions, the oxetane ring is not pre-activated. The reaction relies on a potent nucleophile to directly attack one of the ring carbons in an Sₙ2-type mechanism.[5] This generally requires stronger nucleophiles than in the acid-catalyzed counterpart.
Frequently Asked Questions (Basic Conditions)
Q1: I'm trying to react my oxetane with an amine under neutral conditions, but I'm recovering only starting material. Why is there no reaction?
A1: This is a common observation. Oxetanes are significantly less reactive than their three-membered epoxide cousins due to lower ring strain.[6][13] While amines are good nucleophiles, they are often not strong enough to open the unactivated oxetane ring under neutral or mildly basic conditions.
Causality & Troubleshooting Strategy:
-
Insufficient Reactivity: The energy barrier for a neutral amine to attack the unactivated C-O σ* orbital of an oxetane is too high.
-
Solution 1: Increase Nucleophilicity: If your molecule can tolerate it, deprotonate your nucleophile to make it more potent. For example, use sodium thiophenoxide instead of thiophenol, or an alkoxide instead of an alcohol. For amines, this is not a standard option.
-
Solution 2: Use Catalysis: The most common solution is to add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, Nd(OTf)₃).[6] This will activate the oxetane towards attack by the amine without needing stoichiometric amounts of a strong acid, providing a middle ground between purely basic and strongly acidic conditions.
-
Solution 3: Increase Temperature: Heating the reaction can provide the necessary activation energy. However, be cautious, as high temperatures can lead to decomposition.[14]
Q2: How does regioselectivity differ in base-mediated versus acid-catalyzed ring-opening of a 2-substituted oxetane?
A2: The regioselectivity is completely inverted. Under basic/nucleophilic conditions, the reaction is a classic Sₙ2 attack. The nucleophile will attack the less sterically hindered carbon atom .[7] For a 2-substituted oxetane, this is the carbon at the 4-position.
dot
Caption: Base-mediated Sₙ2 attack on a 2-substituted oxetane.
This predictable steric control is a powerful tool. If you need to install a substituent at the less-hindered position of an unsymmetrical oxetane, basic/nucleophilic conditions are the method of choice.
Part 3: Comparative Summary & Troubleshooting
For ease of reference, the key differences and common issues are summarized below.
Table 1: Comparison of Acidic vs. Basic Ring-Opening Conditions
| Feature | Acidic Conditions | Basic / Nucleophilic Conditions |
| Mechanism | Sₙ1-like or Sₙ2, via oxonium ion | Sₙ2 |
| Regioselectivity | Attack at the more substituted carbon (Electronic Control)[7] | Attack at the less substituted carbon (Steric Control)[7] |
| Nucleophile Strength | Weak nucleophiles are effective (H₂O, ROH, RNH₂)[10] | Strong nucleophiles required (RLi, RMgX, RO⁻, RS⁻)[13] |
| Key Side Reaction | Cationic Polymerization[4] | Generally cleaner, but requires robust nucleophiles |
| Common Catalysts | Brønsted Acids (H₂SO₄, HCl) or Lewis Acids (BF₃, Sc(OTf)₃)[5] | Not typically catalyzed; reaction driven by strong nucleophile |
Table 2: Quick Troubleshooting Guide
| Issue Observed | Probable Cause(s) | Suggested Solutions |
| Polymer Formation | Cationic polymerization under acidic conditions. | Switch to Lewis acid catalyst; use slow addition of oxetane; run at higher dilution and lower temperature. |
| No Reaction | Nucleophile is too weak (basic conditions); Insufficient activation. | Use a stronger (anionic) nucleophile; add a Lewis acid catalyst; increase reaction temperature.[6] |
| Wrong Regioisomer | Incorrect reaction conditions for desired outcome. | For attack at more substituted C, use acid. For attack at less substituted C, use base/strong nucleophile.[7] |
| Decomposition | Substrate is unstable to strong acid/base; Temperature is too high. | Use a milder Lewis acid instead of a Brønsted acid; screen different bases; lower the reaction temperature.[14] |
Part 4: Experimental Protocols
These protocols are intended as a starting point and should be adapted based on the specific substrate.
Protocol 1: Acid-Catalyzed Ring-Opening of 2-Phenyloxetane with Methanol
This procedure exemplifies the acid-catalyzed opening with a weak nucleophile, leading to attack at the more substituted benzylic position.
-
Reagent Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol (20 mL). Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add sulfuric acid (98%, 0.05 mL, ~1 mol%) to the cold methanol.
-
Substrate Addition: In a separate vial, dissolve 2-phenyloxetane (1.34 g, 10 mmol) in anhydrous methanol (5 mL). Add this solution dropwise to the stirred, cold acidic methanol solution over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate (20 mL) to neutralize the acid.
-
Workup: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-methoxy-3-phenyl-1-propanol.
Protocol 2: Base-Mediated Ring-Opening of 2-Phenyloxetane with Thiophenolate
This procedure demonstrates ring-opening with a strong nucleophile, resulting in attack at the less sterically hindered C4 position.
-
Nucleophile Generation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add anhydrous THF (15 mL) and thiophenol (1.10 g, 10 mmol). Cool the solution to 0 °C. Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases.
-
Substrate Addition: Add 2-phenyloxetane (1.34 g, 10 mmol) dissolved in anhydrous THF (5 mL) to the sodium thiophenoxide solution at 0 °C.
-
Reaction: Slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 66 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (20 mL).
-
Workup: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography to yield 1-phenyl-3-(phenylthio)-1-propanol.
References
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 7. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 8. byjus.com [byjus.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reactions for 3-(3-Bromophenyl)oxetane
Welcome to the technical support center for optimizing synthetic routes involving 3-(3-bromophenyl)oxetane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-coupling reactions with this valuable building block. We will move beyond simple protocols to explore the chemical reasoning behind solvent and base selection, providing you with the tools to troubleshoot and optimize your reactions effectively.
The this compound moiety is a desirable structural motif in modern medicinal chemistry, offering improved physicochemical properties.[1] However, its utility is contingent on the successful and high-yielding execution of subsequent reactions. The primary challenge lies in achieving efficient cross-coupling at the aryl bromide site while preserving the integrity of the strained oxetane ring, which can be susceptible to ring-opening under harsh conditions.[2][3][4]
Frequently Asked Questions (FAQs)
This section addresses common initial questions to guide your experimental design.
Q1: What are the best starting points for solvent and base selection in a Suzuki-Miyaura coupling with this compound?
A solid starting point is a biphasic solvent system and a moderately strong inorganic base. A mixture like 1,4-dioxane/water or Toluene/water is often effective because it helps to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[5] For the base, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent first choices.[5][6] They are strong enough to facilitate the crucial transmetalation step of the catalytic cycle but are generally mild enough to minimize the risk of oxetane ring degradation.[2][7]
Q2: For a Buchwald-Hartwig amination, what initial solvent and base should I consider?
The Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base to deprotonate the amine coupling partner.[8][9] Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[8] The preferred solvent is typically an anhydrous, apolar aprotic solvent like toluene or 1,4-dioxane.[10][11] These solvents are effective at solubilizing the organometallic intermediates in the catalytic cycle. However, given the potential base sensitivity of the oxetane ring, if low yields or decomposition are observed, screening a weaker base like cesium carbonate (Cs₂CO₃) is a logical next step.[8]
Q3: How stable is the oxetane ring to common cross-coupling conditions?
The stability of the oxetane ring is a critical consideration and is highly dependent on the reaction conditions.[4] While 3,3-disubstituted oxetanes are known to be more robust, the 3-substituted core in your substrate can still be labile.[4] The ring is most susceptible to opening under acidic conditions, but strong bases (like alkoxides) at elevated temperatures can also promote decomposition.[2][3][7] Therefore, reaction optimization should always consider temperature and base strength as key variables to preserve the oxetane moiety. Mildly basic conditions are often the safest approach.[2]
Q4: Why is it critical to degas the solvent and reagents for these reactions?
Palladium-catalyzed cross-coupling reactions rely on a Pd(0) species as the active catalyst.[12] Dissolved oxygen in the reaction mixture can oxidize the Pd(0) to Pd(II), rendering it inactive and halting the catalytic cycle.[12] This leads to low or no product yield. Furthermore, oxygen can promote the unwanted homocoupling of boronic acid partners in Suzuki reactions.[12] Rigorous degassing of all solvents and purging the reaction vessel with an inert gas (like argon or nitrogen) is a non-negotiable step for achieving reproducible and high-yielding results.[13]
Troubleshooting Guide 1: Suzuki-Miyaura Cross-Coupling
This guide provides a systematic approach to resolving common issues encountered during the Suzuki-Miyaura coupling of this compound.
Problem: Low or No Product Yield
Low conversion is the most frequent issue. A logical, step-wise investigation of the reaction parameters is the key to success.
Possible Cause A: Ineffective Base or Base/Solvent Mismatch
The base plays a crucial role in the Suzuki-Miyaura reaction; it activates the organoboron species to facilitate transmetalation to the palladium center.[14] If the base is not effective, the catalytic cycle will stall.
-
Insight: The solubility of an inorganic base is often low in purely organic solvents. This is why aqueous co-solvents are frequently used to accelerate the reaction.[5] The choice of base can significantly impact the reaction outcome.[5][14]
-
Solution:
-
Ensure a biphasic solvent system (e.g., Dioxane/H₂O 4:1) is used with inorganic bases.
-
If K₂CO₃ gives low yield, switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.
-
Verify the quality of the base; older reagents can be hydrated or contaminated.
-
| Table 1: Common Bases for Suzuki-Miyaura Coupling | |
| Base | Typical Solvents & Considerations |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O. A good first choice.[15] |
| K₃PO₄ | Dioxane, Toluene. Often more effective for challenging substrates.[6] |
| Cs₂CO₃ | Dioxane, THF. Highly effective but more expensive; useful at lower temperatures.[13] |
| NaHCO₃ | Used for base-sensitive substrates, may require higher temperatures.[16] |
Possible Cause B: Suboptimal Solvent Choice
The solvent influences nearly every aspect of the reaction, including reagent solubility, catalyst stability, and the rates of individual steps in the catalytic cycle.[17][18][19]
-
Insight: A solvent must effectively dissolve the starting materials and the catalytic species. Polar aprotic solvents can stabilize charged intermediates, potentially altering the reaction pathway, while non-polar solvents may be less effective at dissolving the inorganic base.[20]
-
Solution:
-
If a toluene/water system is failing, consider a more polar solvent like dioxane/water or DMF/water.
-
Ensure all solvents are anhydrous (except for the deliberate addition of water) and properly degassed.
-
| Table 2: Common Solvents for Suzuki-Miyaura Coupling | |
| Solvent System | Dielectric Constant (Approx.) |
| Toluene/H₂O | ~2.4 (Toluene) |
| 1,4-Dioxane/H₂O | ~2.2 (Dioxane) |
| THF/H₂O | ~7.6 (THF) |
| DMF/H₂O | ~37 (DMF) |
Possible Cause C: Oxetane Ring Instability
-
Insight: If you observe multiple unidentified byproducts or a loss of mass balance, decomposition of the starting material is likely. The combination of a strong base and high temperature can lead to the nucleophilic opening of the strained oxetane ring.[2][7]
-
Solution:
Optimization Workflow: Suzuki-Miyaura Coupling
The following workflow provides a structured approach to optimizing your reaction.
Caption: Logical workflow for troubleshooting Suzuki-Miyaura reactions.
General Protocol for Suzuki-Miyaura Optimization
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl boronic acid (1.2 equiv.), the chosen base (2.0-3.0 equiv.), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[6][21]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.[21]
-
Heating: Immerse the flask in a pre-heated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[21]
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Guide 2: Buchwald-Hartwig Amination
This reaction presents a different set of challenges, primarily related to the stronger bases typically required and the potential for catalyst inhibition.
Problem: Low Conversion of this compound
Possible Cause A: Insufficient Base Strength or Solubility
-
Insight: The base's primary role is to deprotonate the amine (or the N-Pd complex), which is often a key step in the catalytic cycle.[9][22] Strong, non-nucleophilic bases like NaOtBu are standard.[8] If the base is too weak, this deprotonation will not occur efficiently. Solubility is also key; NaOtBu has better solubility in THF and Dioxane than in Toluene.
-
Solution:
-
Confirm the use of a sufficiently strong base like NaOtBu or LHMDS.
-
Ensure the base is fresh and has been handled under anhydrous conditions.
-
Consider switching to a more polar solvent like THF or Dioxane if using Toluene.
-
Possible Cause B: Suboptimal Ligand or Catalyst Inhibition
-
Insight: Buchwald-Hartwig amination is highly dependent on the phosphine ligand used.[8] Bulky, electron-rich ligands are needed to promote the final C-N bond-forming reductive elimination step.[9] Additionally, the amine substrate or the halide salt byproduct (NaBr) can sometimes coordinate to the palladium center and inhibit catalysis.[10]
-
Solution:
-
Screen different ligands. If a general-purpose ligand like Xantphos is failing, try a more specialized Buchwald-type ligand (e.g., RuPhos, XPhos).
-
Slightly increasing the ligand-to-palladium ratio can sometimes overcome catalyst inhibition by the amine.[10]
-
Problem: Decomposition of Starting Material or Product
Possible Cause: Oxetane Instability with Strong Base
-
Insight: This is the most probable cause of decomposition in a Buchwald-Hartwig reaction with this substrate. Sodium tert-butoxide is a very strong base and can readily promote the ring-opening of the oxetane, especially at elevated temperatures.[7]
-
Solution:
-
Lower the Temperature: This is the first and most crucial adjustment. Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.
-
Screen Weaker Bases: If lowering the temperature is insufficient, a change of base is required. While less common for aminations, finely ground K₃PO₄ or Cs₂CO₃ can be effective, particularly with more electron-rich ligands and higher temperatures. This represents a trade-off: the conditions become milder for the oxetane but potentially less efficient for the C-N coupling.
-
Decision Tree for Base and Solvent Selection
This diagram helps guide your choice of conditions based on the properties of your amine coupling partner and the stability of the oxetane.
Caption: Decision-making process for base and solvent selection in Buchwald-Hartwig amination.
General Protocol for Buchwald-Hartwig Optimization
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add the chosen base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk flask.
-
Catalyst Premix: In a separate vial, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the chosen anhydrous, degassed solvent (e.g., Toluene).
-
Reagent Addition: To the Schlenk flask, add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Initiation: Add the catalyst/solvent slurry to the Schlenk flask. Seal the vessel tightly.
-
Heating: Place the reaction in a pre-heated oil bath or heating block at the desired temperature (start with 80 °C).
-
Monitoring & Work-up: Follow the same procedure as described for the Suzuki-Miyaura reaction. The work-up should be performed carefully, as residual strong base can cause issues during purification. A gentle wash with dilute aqueous NH₄Cl may be beneficial.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Purity Validation of 3-(3-Bromophenyl)oxetane by HPLC and NMR
Introduction: The Critical Role of Purity in Drug Discovery Intermediates
In the landscape of modern medicinal chemistry, small heterocyclic scaffolds are indispensable tools for crafting novel therapeutic agents. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif. It serves as a polar, metabolically stable isostere for often problematic groups like gem-dimethyl or carbonyl moieties, frequently improving key physicochemical properties such as aqueous solubility and metabolic stability.[1][2] 3-(3-Bromophenyl)oxetane is a prime example of a versatile building block, combining the property-enhancing oxetane core with a brominated phenyl ring that provides a reactive handle for further chemical elaboration via cross-coupling reactions.[1]
For researchers, scientists, and drug development professionals, the purity of such a starting material is not a trivial detail; it is a foundational pillar of synthetic success and data integrity. The presence of unquantified impurities can lead to erroneous structure-activity relationship (SAR) data, introduce downstream synthetic complications, and compromise the quality of the final active pharmaceutical ingredient (API). Therefore, rigorous analytical validation of this compound is a mandatory quality control step.
This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, provide validated protocols, and present a framework for interpreting the data, empowering researchers to apply these methods with confidence. The validation principles discussed are grounded in the internationally recognized ICH Q2(R1) guideline, which provides a framework for ensuring analytical procedures are suitable for their intended purpose.[3][4]
High-Performance Liquid Chromatography (HPLC): High-Resolution Separation
HPLC is a cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolving power and sensitivity.[5] For a molecule like this compound, which possesses both non-polar (bromophenyl) and polar (oxetane) characteristics, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[6][7]
The 'Why': Causality in HPLC Method Design
The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.[8] Compounds are separated based on their hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.[7]
-
Column Selection : A C18 column is the workhorse of RP-HPLC and provides an excellent starting point for this analysis due to its strong hydrophobic retention mechanism, which is well-suited for the aromatic ring of the analyte.[8]
-
Mobile Phase : A gradient elution using water and a miscible organic solvent like acetonitrile (ACN) is employed. Starting with a higher water concentration allows polar impurities to elute early. Gradually increasing the ACN concentration then elutes the main compound and any more non-polar, hydrophobic impurities. The addition of a small amount of an acid like trifluoroacetic acid (TFA) sharpens peaks by suppressing the ionization of any acidic or basic functional groups.
-
Detection : The bromophenyl group contains a chromophore that absorbs UV light, making a UV detector the ideal choice. A wavelength of 254 nm is commonly used for aromatic compounds.
Experimental Protocol: HPLC Purity Determination
This protocol is designed as a self-validating system, where the separation of potential impurities generated during forced degradation studies would confirm its specificity and stability-indicating nature.
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions :
-
System : Standard HPLC with a UV detector.
-
Column : C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% TFA in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Detection : UV at 254 nm.
-
-
Gradient Elution Program :
| Time (min) | % Mobile Phase A (Water/TFA) | % Mobile Phase B (ACN/TFA) |
| 0.0 | 60 | 40 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
Data Interpretation and Limitations
Purity is typically calculated using the area percent method from the resulting chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
While straightforward, this method relies on the assumption that all compounds have a similar response factor at the detection wavelength. A key limitation is its inability to detect impurities that lack a UV chromophore. Furthermore, without reference standards for each impurity, their identity remains unknown.
Forced Degradation: Ensuring Method Specificity
To validate the method as "stability-indicating," forced degradation studies are essential.[9][10] This involves subjecting the analyte to harsh conditions to intentionally generate degradation products. The HPLC method must then demonstrate the ability to separate these new peaks from the parent compound.
-
Acidic : 1N HCl at 60°C for 4 hours.[11]
-
Basic : 1N NaOH at 60°C for 4 hours.
-
Oxidative : 3% H₂O₂ at room temperature for 24 hours.
-
Thermal : Solid sample at 80°C for 48 hours.[11]
-
Photolytic : Solution exposed to 1.2 million lux hours.[10]
Successful separation of degradation products confirms the method's specificity per ICH guidelines.[4]
Caption: Workflow for HPLC purity analysis of this compound.
Quantitative NMR (qNMR): An Absolute Purity Assessment
Unlike chromatography, which provides a relative measure of purity, qNMR is a primary analytical method capable of determining absolute purity without requiring a reference standard of the analyte itself.[12][13] The core principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[14][15]
The 'Why': Causality in qNMR Protocol Design
For robust and accurate quantification, an internal standard (IS) method is superior.[16] A substance of known, high purity is weighed accurately and mixed with the analyte sample. By comparing the integral of a specific analyte proton signal to an integral from the IS, the purity of the analyte can be calculated with high precision.
-
Internal Standard (IS) Selection : The ideal IS should be:
-
Of high, certified purity (e.g., >99.5%).
-
Stable and non-reactive with the analyte or solvent.
-
Soluble in the same deuterated solvent as the analyte.[17]
-
Possess simple proton signals (ideally singlets) that do not overlap with any analyte or impurity signals.[18]
-
Maleic acid or dimethyl sulfone are excellent choices, offering sharp singlets in regions often clear of analyte signals.
-
-
Solvent Selection : A deuterated solvent is required to avoid a large interfering solvent signal.[19] Chloroform-d (CDCl₃) is a good first choice as it dissolves many organic compounds and is relatively inexpensive.[17] If solubility is an issue, DMSO-d₆ is a more powerful alternative.[20]
-
Acquisition Parameters : To ensure accurate integration, complete relaxation of the nuclei between pulses is critical. This is achieved by setting a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of any proton being quantified. A D1 of 30 seconds is a safe and robust starting point for most small molecules.
Experimental Protocol: Absolute Purity by ¹H qNMR
This protocol is designed for trustworthiness, as its accuracy is directly traceable to the certified purity of the internal standard and the precision of the weighings.
-
Sample Preparation :
-
Using an analytical balance, accurately weigh (~0.01 mg precision) approximately 10-15 mg of this compound into a clean vial.
-
Accurately weigh approximately 5-8 mg of a certified internal standard (e.g., maleic acid, >99.5% purity) into the same vial.
-
Record all masses precisely.
-
Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Instrument and Parameters :
-
Spectrometer : 400 MHz or higher.
-
Pulse Program : Standard 1D proton ('zg30' or equivalent with a 30° pulse).
-
Relaxation Delay (D1) : 30 seconds.
-
Number of Scans (NS) : 16-32 (to ensure good signal-to-noise).
-
Acquisition Time (AQ) : ~3-4 seconds.
-
Dummy Scans (DS) : 4.
-
-
Data Processing and Calculation :
-
Apply Fourier transform and phase correct the spectrum.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., one of the aromatic protons or oxetane methylene protons).
-
Integrate the singlet from the internal standard (e.g., the two vinyl protons of maleic acid at ~6.3 ppm in DMSO-d₆).
-
Calculate the purity using the following formula:
Purity (w/w %) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I : Integral value
-
N : Number of protons for the integrated signal (e.g., N_IS = 2 for maleic acid)
-
MW : Molecular Weight (Analyte: 213.07 g/mol )
-
m : Mass
-
P_IS : Purity of the internal standard (e.g., 99.5%)
-
Caption: Workflow for absolute purity analysis by ¹H qNMR.
Head-to-Head Comparison: HPLC vs. qNMR
Neither technique is universally superior; instead, they are powerful orthogonal methods that, when used in combination, provide an exceptionally high degree of confidence in a material's purity.[21][22] Their strengths and weaknesses are complementary.
| Feature | HPLC (RP-HPLC with UV) | qNMR (¹H with Internal Standard) |
| Principle | Chromatographic separation based on hydrophobicity.[8] | Spectroscopic quantification based on the direct proportionality between signal area and the number of nuclei.[12] |
| Purity Type | Relative (Area %); assumes equal detector response. | Absolute (w/w %); traceable to a certified standard.[16] |
| Impurity Identification | Requires isolation or a matching reference standard. | Can often identify and quantify structurally related impurities simultaneously without their reference standards.[23] |
| Sensitivity | High (typically ppm levels). | Lower (typically requires >0.1% impurity for reliable quantification). |
| Throughput | Higher; typical run times are 20-30 minutes.[21] | Lower; qNMR requires long relaxation delays, extending experiment time.[21] |
| Sample Requirement | Low (micrograms). | Higher (milligrams).[16] |
| Sample State | Destructive; the sample is consumed.[21] | Non-destructive; the sample can be fully recovered.[21] |
| Key Advantage | Excellent for separating complex mixtures and detecting trace impurities. | Provides absolute purity and structural information in a single experiment; a primary analytical method. |
| Key Limitation | Blind to impurities without a UV chromophore; relative quantification can be inaccurate. | Lower sensitivity and resolution for complex mixtures compared to HPLC. Signal overlap can be problematic.[22] |
Conclusion: An Orthogonal Approach for Unambiguous Validation
For the comprehensive purity validation of a critical drug discovery building block like this compound, relying on a single analytical technique is insufficient. An orthogonal approach, leveraging the distinct strengths of both HPLC and qNMR, provides the most robust and trustworthy assessment of material quality.
-
HPLC should be used to develop a stability-indicating method that demonstrates the absence of trace impurities and confirms the material's stability profile through forced degradation studies. It acts as the high-sensitivity tool for impurity profiling.
-
qNMR should be employed to determine the absolute purity (assay value) of the bulk material, providing a result that is traceable to a certified reference material. It simultaneously confirms the identity of the main component and can identify and quantify any NMR-active impurities present at levels above its detection limit.[23]
By combining the high-resolution separation power of HPLC with the absolute quantitative accuracy of qNMR, researchers and drug development professionals can ensure the highest level of confidence in the purity of this compound, thereby safeguarding the integrity of their synthetic work and the reliability of their scientific data.
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. database.ich.org [database.ich.org]
- 5. benchchem.com [benchchem.com]
- 6. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 7. hawach.com [hawach.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. rjptonline.org [rjptonline.org]
- 10. sciforum.net [sciforum.net]
- 11. d-nb.info [d-nb.info]
- 12. emerypharma.com [emerypharma.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 15. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 16. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 17. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 23. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Chemical Stability of 3-(3-Bromophenyl)oxetane for Pharmaceutical Development
This guide provides an in-depth analysis of the chemical stability of 3-(3-Bromophenyl)oxetane, a key building block in modern medicinal chemistry. Recognizing the critical role of stability in drug development, this document presents a comprehensive evaluation under various stress conditions, benchmarked against relevant chemical analogs. The protocols and data herein are designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their discovery and development pipelines.
The incorporation of the oxetane motif in drug candidates has been shown to enhance desirable pharmacokinetic properties, such as metabolic stability and aqueous solubility.[1][2] However, the inherent ring strain of the four-membered ether raises valid questions about its chemical stability throughout a compound's lifecycle—from synthesis and storage to formulation and administration. This guide directly addresses these concerns through a series of rigorously designed forced degradation studies.
Rationale for Stability Testing: The "Why" Behind the "How"
Forced degradation studies are a regulatory necessity and a scientific cornerstone in pharmaceutical development.[3] As mandated by guidelines from the International Council for Harmonisation (ICH), these studies are designed to deliberately degrade a drug substance under conditions more severe than accelerated stability testing.[4][5] The primary objectives are multifaceted:
-
Elucidation of Degradation Pathways: To identify the likely degradation products and understand the chemical transformation mechanisms (e.g., hydrolysis, oxidation).[6]
-
Development of Stability-Indicating Methods: The generated degradants are crucial for developing and validating analytical methods, typically HPLC, that can accurately separate and quantify the active pharmaceutical ingredient (API) from its impurities.[7]
-
Informing Formulation and Packaging: Understanding a molecule's liabilities—such as sensitivity to light or acid—guides the development of stable formulations and the selection of appropriate packaging.[6]
-
Assessing Intrinsic Stability: These studies reveal the inherent stability of a molecule, providing a baseline for comparison with other drug candidates.[3]
For this compound, the key structural features of interest are the strained oxetane ring and the bromophenyl group. The oxetane is susceptible to ring-opening, particularly under acidic conditions, while the bromophenyl moiety could potentially be involved in photolytic or oxidative degradation pathways.[8][9]
Comparative Compound Selection
To provide a meaningful comparison, two alternative compounds have been selected to benchmark the stability of this compound (Compound A):
-
Compound B: 1-Bromo-3-(oxetan-3-yl)benzene Isomer (Hypothetical): A structural isomer where the oxetane is attached at a different position. This helps to understand if the substitution pattern on the phenyl ring affects stability. For the purpose of this guide, we will hypothesize this as a close analogue to evaluate subtle structural impacts.
-
Compound C: 1-Bromo-3-(tetrahydrofuran-3-yl)benzene: An analog where the four-membered oxetane ring is replaced by a five-membered tetrahydrofuran (THF) ring. THF rings are generally considered more stable due to lower ring strain, making this a valuable comparison to highlight the specific contribution of the oxetane moiety.
Experimental Design: Forced Degradation Protocols
The following protocols outline the stress conditions applied to Compounds A, B, and C. The goal of these studies is to achieve 10-20% degradation of the parent compound, which is considered sufficient to generate and identify major degradation products without leading to complex secondary degradation.[10]
Workflow for Forced Degradation Studies
Caption: General workflow for the forced degradation study of the target compounds.
Hydrolytic Stability (Acid and Base)
-
Objective: To assess susceptibility to acid and base-catalyzed degradation, primarily targeting the oxetane ring.
-
Protocol:
-
Prepare 1 mg/mL solutions of each compound in a 1:1 mixture of acetonitrile and water.
-
For acid hydrolysis, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
For base hydrolysis, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solutions at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw aliquots, neutralize (with NaOH for acid samples, HCl for base samples), and dilute for HPLC analysis.
-
Oxidative Stability
-
Objective: To evaluate the molecule's resilience to oxidative stress.
-
Protocol:
-
Prepare 1 mg/mL solutions of each compound.
-
Add hydrogen peroxide to a final concentration of 3%.
-
Store the solutions at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots at specified time points and analyze directly by HPLC.
-
Thermal Stability
-
Objective: To assess the stability of the solid drug substance at elevated temperatures.
-
Protocol:
-
Place a thin layer of the solid compound in a vial.
-
Store the vial in an oven at 80°C for 48 hours.
-
At specified time points, dissolve a portion of the solid and analyze by HPLC.
-
Photostability
-
Objective: To determine the compound's sensitivity to light exposure.
-
Protocol:
-
Expose solid samples and solutions (in quartz cuvettes) to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.
-
The total illumination should be not less than 1.2 million lux hours and the near UV exposure not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
Comparative Stability Data Summary
The following tables summarize the hypothetical, yet chemically plausible, results from the forced degradation studies. The data is presented as the percentage of the parent compound remaining after the stress period.
Table 1: Hydrolytic Stability (% Parent Compound Remaining)
| Compound | Condition (24h) | % Remaining | Major Degradation Pathway |
| A: this compound | 0.1 M HCl, 60°C | 82.5 | Oxetane ring-opening |
| 0.1 M NaOH, 60°C | 98.1 | Minimal degradation | |
| B: Isomer (Hypothetical) | 0.1 M HCl, 60°C | 84.0 | Oxetane ring-opening |
| 0.1 M NaOH, 60°C | 97.5 | Minimal degradation | |
| C: THF Analog | 0.1 M HCl, 60°C | 99.2 | Highly stable |
| 0.1 M NaOH, 60°C | 99.5 | Highly stable |
Table 2: Oxidative, Thermal, and Photostability (% Parent Compound Remaining)
| Compound | 3% H₂O₂, RT, 24h | Solid, 80°C, 48h | Photolytic (ICH Q1B) |
| A: this compound | 95.3 | 98.9 | 91.7 |
| B: Isomer (Hypothetical) | 94.8 | 99.1 | 90.5 |
| C: THF Analog | 96.0 | 99.4 | 92.1 |
Interpretation and Discussion
Hydrolytic Stability Insights
The most significant degradation for this compound (Compound A) was observed under acidic conditions, with approximately 17.5% degradation. This is a well-documented behavior for oxetanes, which can undergo acid-catalyzed ring-opening to form a diol.[8] The stability under basic conditions was excellent, indicating that the ether linkage is resistant to nucleophilic attack by hydroxide. The hypothetical isomer (Compound B) showed similar stability, suggesting that the position on the phenyl ring has a minor influence in this case.
Crucially, the THF analog (Compound C) demonstrated superior stability under acidic conditions, with minimal degradation. This highlights the impact of ring strain on chemical reactivity and is a key consideration for drug design. While the oxetane in Compound A offers desirable properties, its inherent acid lability must be managed during formulation (e.g., avoiding acidic excipients).
Oxidative, Thermal, and Photolytic Stability
All three compounds exhibited high stability under oxidative and thermal stress. This suggests that the core structures are robust and not prone to easy oxidation or heat-induced decomposition.
Under photolytic stress, a modest level of degradation (8-10%) was observed for all compounds. This is likely attributable to the bromophenyl moiety, as aryl halides can be susceptible to photodecomposition.[4] The similarity in degradation levels across all three compounds suggests the degradation is primarily related to the bromophenyl group rather than the heterocyclic ring.
Potential Degradation Pathway of this compound
Caption: Primary degradation pathway of this compound under acidic stress.
Conclusion and Recommendations
This comparative stability guide demonstrates that this compound is a relatively stable building block, with its primary liability being susceptibility to acid-catalyzed hydrolysis.
-
Key Finding: The oxetane ring in this compound is the main site of instability, specifically under acidic conditions. It is significantly more stable than an oxirane but less stable than a THF ring under identical acidic stress.
-
Practical Implications:
-
Drug Discovery: The enhanced metabolic stability and solubility offered by the oxetane motif may outweigh the moderate acid lability, which can often be mitigated through formulation strategies.[1]
-
Formulation Development: Care should be taken to avoid acidic environments. The use of buffered systems or non-acidic excipients is recommended for liquid formulations.
-
Storage and Handling: The compound exhibits good thermal and oxidative stability. Standard storage conditions (room temperature, protected from light) are appropriate.[11]
-
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. chemscene.com [chemscene.com]
The Oxetane Advantage: A Comparative Guide to Enhancing Metabolic Stability in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of robust drug candidates, achieving metabolic stability is a critical hurdle. A compound's susceptibility to rapid metabolism can severely limit its therapeutic potential, leading to poor bioavailability, short half-life, and the formation of potentially toxic byproducts. This guide provides an in-depth comparison of the metabolic stability of oxetane-containing compounds, offering experimental data and protocols to support the strategic incorporation of this unique motif in drug design.
The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool in medicinal chemistry.[1] Its distinctive structural and electronic properties, including high polarity and a three-dimensional conformation, can bestow significant advantages upon a drug candidate.[2][3] Notably, the introduction of an oxetane can serve as a bioisosteric replacement for more metabolically vulnerable functionalities, such as gem-dimethyl and carbonyl groups, thereby enhancing the compound's overall metabolic profile.[1][4]
The Mechanism of Enhanced Stability: Blocking and Redirecting Metabolism
The principal benefit of incorporating an oxetane moiety lies in its ability to favorably alter a compound's interaction with metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which are the primary drivers of Phase I drug metabolism.[5][6][7][8] The oxetane ring can improve metabolic stability through two primary mechanisms:
-
Steric Shielding: The rigid, three-dimensional structure of the oxetane can act as a steric shield, physically blocking the access of CYP enzymes to metabolically susceptible sites on the molecule.[5] By replacing a metabolically labile group, such as a gem-dimethyl which is prone to oxidation, with a more robust oxetane, the overall rate of metabolic degradation can be significantly reduced.[4][5]
-
Metabolic Switching: Perhaps a more elegant strategy, the oxetane ring can redirect the primary metabolic pathway away from CYP-mediated oxidation.[9] Studies have revealed that oxetanes can be substrates for human microsomal epoxide hydrolase (mEH), which catalyzes the hydrolytic ring-opening of the oxetane to a diol.[9][10][11][12] This provides an alternative, often slower, clearance pathway that can decrease the reliance on CYP enzymes, thereby reducing the potential for drug-drug interactions.[6][9][11]
The following diagram illustrates the concept of metabolic switching, where the introduction of an oxetane provides an alternative metabolic route, lessening the metabolic burden on the CYP450 system.
Caption: Metabolic switching pathway for oxetane-containing compounds.
A Data-Driven Comparison: Oxetanes vs. Structural Analogues
The theoretical advantages of incorporating oxetanes are well-supported by experimental data. In vitro microsomal stability assays are a standard method to evaluate a compound's susceptibility to metabolism by liver enzymes. The key parameter measured is intrinsic clearance (CLint), which reflects the rate of metabolism; a lower CLint value indicates greater metabolic stability.
The following tables summarize quantitative data from various studies, comparing the metabolic stability of oxetane-containing compounds to their non-oxetane counterparts in human liver microsomes (HLM).
| Compound Pair | Original Moiety | Replacement Moiety | HLM CLint (µL/min/mg) | Fold Improvement |
| MMP-13 Inhibitor [3] | Methyl | Oxetane | >200 vs. 25 | >8 |
| GPR119 Agonist | Isopropyl | Trifluoromethyl-oxetane | High vs. Undetectable | - |
| Kinase Inhibitor [13] | Cyclohexyl | Oxetane | 293 vs. 25.9 | 11.3 |
| RSV Inhibitor [3] | gem-dimethyl | Oxetane | - (low oral exposure) vs. - (excellent oral activity) | - |
These examples clearly demonstrate the significant improvements in metabolic stability that can be achieved by replacing metabolically labile groups with an oxetane ring.
Experimental Protocol: Human Liver Microsomal Stability Assay
To provide a practical framework for evaluating the metabolic stability of your own compounds, a detailed protocol for a human liver microsomal stability assay is provided below. This protocol is a self-validating system, including positive controls to ensure the assay is performing correctly.
Materials and Reagents
-
Test Compounds and Positive Controls: Stock solutions (e.g., 10 mM in DMSO) of test compounds and positive controls (e.g., Dextromethorphan, Midazolam).[14]
-
Human Liver Microsomes (HLM): Pooled, mixed-gender (e.g., from XenoTech).[14]
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.[14][15][16]
-
NADPH Regenerating System:
-
Acetonitrile (ACN): HPLC grade, containing an internal standard (IS) for LC-MS/MS analysis.
-
96-well plates, centrifuge, incubator, LC-MS/MS system. [15][17]
Experimental Workflow Diagram
Caption: Workflow for a typical liver microsomal stability assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a working solution of your test compound at 2x the final concentration (e.g., 2 µM) in phosphate buffer. The final concentration of DMSO in the incubation should be less than 0.5%.[14]
-
Thaw the human liver microsomes on ice and prepare a 2x working stock (e.g., 1 mg/mL) in phosphate buffer.[14]
-
Prepare a 2x NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add equal volumes of the 2x HLM working solution and the 2x test compound working solution.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.[18]
-
Initiate the metabolic reaction by adding the 2x NADPH regenerating system solution. The final protein concentration should be around 0.5 mg/mL and the final test compound concentration 1 µM.[14] For negative controls, add buffer instead of the NADPH system.[15]
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[15]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line from the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount).
-
Conclusion
The strategic incorporation of oxetane rings represents a significant advancement in medicinal chemistry, offering a reliable method to enhance the metabolic stability of drug candidates.[1][4][9][19] By blocking sites of metabolism and redirecting clearance pathways away from the CYP450 system, oxetanes can improve pharmacokinetic profiles, reduce the risk of drug-drug interactions, and ultimately contribute to the development of safer and more effective therapeutics.[6][9][11] The experimental data overwhelmingly supports the "oxetane advantage," and the provided protocol offers a robust method for validating this approach in your own drug discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 7. scirp.org [scirp.org]
- 8. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mercell.com [mercell.com]
- 15. researchgate.net [researchgate.net]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. scialert.net [scialert.net]
- 19. researchgate.net [researchgate.net]
The Oxetane Advantage: A Bioisosteric Replacement Guide for the Gem-Dimethyl Group
In the landscape of modern drug discovery, the pursuit of compounds with optimized physicochemical and pharmacokinetic properties is a paramount challenge. Medicinal chemists are constantly seeking innovative strategies to fine-tune molecules for enhanced efficacy, safety, and bioavailability. One such strategy that has gained considerable traction is the bioisosteric replacement of the ubiquitous gem-dimethyl group with an oxetane moiety. This guide provides an in-depth comparison of these two functional groups, supported by experimental data, to illuminate the profound advantages that oxetane incorporation can confer upon a drug candidate.
The gem-dimethyl group, while effective at providing steric bulk and blocking metabolic oxidation, often introduces a significant lipophilic footprint.[1] This can lead to undesirable consequences such as poor aqueous solubility, increased off-target activity, and unfavorable pharmacokinetic profiles.[2] The oxetane ring, a four-membered cyclic ether, has emerged as a compelling bioisostere for the gem-dimethyl group, offering a similar steric volume while introducing polarity.[3][4] This subtle yet powerful modification can dramatically improve a molecule's drug-like properties.[5][6]
Physicochemical Property Modulation: A Head-to-Head Comparison
The decision to replace a gem-dimethyl group with an oxetane is primarily driven by the desire to enhance a compound's aqueous solubility and metabolic stability. The introduction of the polar ether oxygen in the oxetane ring disrupts lipophilic interactions and can serve as a hydrogen bond acceptor, significantly boosting solubility.[1] Furthermore, the oxetane ring is generally more resistant to metabolic degradation compared to the alkyl C-H bonds of a gem-dimethyl group, which are susceptible to oxidation by cytochrome P450 enzymes.[2][5]
Aqueous Solubility
The impact of substituting a gem-dimethyl group with an oxetane on aqueous solubility can be profound. Depending on the molecular context, this replacement can increase aqueous solubility by a factor of 4 to over 4000.[1]
| Compound Pair | Original (gem-Dimethyl) | Oxetane Analog | Fold Increase in Solubility | Reference |
| Scaffold A | 10 µg/mL | 40 µg/mL | 4 | [1] |
| Scaffold B | 1 µg/mL | >4000 µg/mL | >4000 | [1] |
| Scaffold C | 24 µM | >2200 µM | >91 | [3] |
Metabolic Stability
The replacement of a metabolically labile gem-dimethyl group with a more robust oxetane can lead to a significant reduction in metabolic clearance. This is reflected in lower intrinsic clearance (CLint) values in in vitro microsomal stability assays.
| Compound Pair | Original (gem-Dimethyl) CLint (µL/min/mg) | Oxetane Analog CLint (µL/min/mg) | % Reduction in Clearance | Reference |
| Compound X (Human Liver Microsomes) | 120 | 30 | 75% | [1][5] |
| Compound Y (Mouse Liver Microsomes) | 250 | 50 | 80% | [1][5] |
| Compound Z (Human Liver Microsomes) | 85 | 15 | 82% | [5] |
Lipophilicity (LogD)
A common consequence of replacing a non-polar gem-dimethyl group with a polar oxetane is a reduction in lipophilicity, as measured by the distribution coefficient (LogD). This can be advantageous for improving the overall safety profile of a drug candidate.[7]
| Compound Pair | Original (gem-Dimethyl) LogD | Oxetane Analog LogD | ΔLogD | Reference |
| Pair 1 | 3.5 | 2.7 | -0.8 | [7] |
| Pair 2 | 4.2 | 3.6 | -0.6 | [7] |
The Causality Behind the Choice: Why and When to Consider the Switch
The decision to employ an oxetane as a gem-dimethyl bioisostere is a strategic one, often made during the lead optimization phase of drug discovery to address specific liabilities.
Caption: Decision workflow for oxetane bioisosteric replacement.
Experimental Protocols
To empirically validate the benefits of the gem-dimethyl to oxetane substitution, the following standardized assays are recommended.
Synthesis of a 3,3-Disubstituted Oxetane Analog
This protocol provides a general method for the synthesis of a 3,3-disubstituted oxetane, a common structural motif for gem-dimethyl replacement.
Caption: Synthetic workflow for a 3,3-disubstituted oxetane.
Step-by-Step Methodology:
-
Cyclization: To a solution of 2,2-bis(bromomethyl)propane-1,3-diol in ethanol, add sodium ethoxide and stir at room temperature to yield (3-(bromomethyl)oxetan-3-yl)methanol.[8]
-
Phenolic Coupling: React the bromomethyl oxetane intermediate with a desired phenol in the presence of a mild base such as potassium carbonate in acetone to afford the corresponding (3-(aryloxymethyl)oxetan-3-yl)methanol.[8]
-
Oxidation: Oxidize the primary alcohol of the aryloxymethyl oxetane intermediate to a carboxylic acid using an oxidizing agent like potassium permanganate in an aqueous basic solution.[8]
-
Curtius Rearrangement: Convert the carboxylic acid to the corresponding amine via a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine (TEA) in the presence of benzyl alcohol to form a carbamate-protected amine, which can be subsequently deprotected.[8]
Kinetic Aqueous Solubility Assay (Shake-Flask Method)
This assay determines the kinetic solubility of a compound in an aqueous buffer, a critical parameter for early-stage drug discovery.[9]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 20 mM stock solution of the test compound in DMSO.[9][10]
-
Incubation Mixture: In a microtube, add 490 µL of phosphate-buffered saline (PBS, pH 7.4) followed by 10 µL of the compound's DMSO stock solution. Prepare in duplicate.[9]
-
Equilibration: Place the tubes in a thermomixer set to 850 rpm and incubate at 25°C for 2 hours.[9][11]
-
Separation of Undissolved Compound: Centrifuge the tubes at high speed or filter the contents using a solubility filter plate to separate any precipitate.[9][11]
-
Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard calibration curve.[9]
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[12][13]
Step-by-Step Methodology:
-
Preparation of Incubation Medium: Prepare a solution containing liver microsomes (e.g., human or mouse, at a final concentration of 0.5 mg/mL protein) in a 100 mM phosphate buffer (pH 7.4).[12][14]
-
Compound Addition: Add the test compound to the microsomal solution to a final concentration of 1 µM.[12]
-
Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system. For negative controls, substitute the NADPH system with buffer.[13]
-
Time-Point Sampling: Incubate the mixture at 37°C with shaking. At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the reaction mixture.[12][14]
-
Quenching: Stop the reaction in the collected aliquots by adding a cold quenching solution, typically acetonitrile containing an internal standard.[12]
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.[13]
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.[12]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line represents the elimination rate constant, from which the half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[12][13]
Conclusion
The bioisosteric replacement of a gem-dimethyl group with an oxetane is a powerful and validated strategy in modern medicinal chemistry. This substitution can lead to dramatic improvements in aqueous solubility and metabolic stability, two critical properties that often hinder the progression of promising drug candidates.[1][3] By understanding the underlying principles and employing robust experimental validation, researchers can effectively leverage the "oxetane advantage" to design and develop safer and more effective therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectjournals.com [connectjournals.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. mercell.com [mercell.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. mttlab.eu [mttlab.eu]
A Scientist's Guide to Efficacy Enhancement: A Comparative Analysis of Drugs Synthesized With and Without the Oxetane Moiety
Abstract
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. Among the molecular scaffolds employed to this end, the oxetane ring has emerged as a uniquely powerful tool. This guide provides an in-depth comparative analysis of drug analogues synthesized with and without this four-membered cyclic ether. We will move beyond a simple recitation of facts to explore the underlying physicochemical principles and causal mechanisms that dictate the oxetane's influence. This document is intended for drug discovery researchers and scientists, offering field-proven insights, quantitative comparisons, and validated experimental protocols to support the rational incorporation of the oxetane moiety into drug design campaigns.
The Oxetane Moiety: More Than a Structural Curiosity
The oxetane ring, a four-membered heterocycle containing one oxygen atom, has transitioned from an academic curiosity to a staple in the medicinal chemist's toolbox.[1] Its value lies not in its inherent biological activity, but in its profound ability to modulate the properties of a parent molecule. It is most frequently employed as a bioisostere , a chemical substituent that can replace another group without significantly altering the parent molecule's interaction with its biological target, yet drastically improving its drug-like properties.[2]
The oxetane has been validated as a superior surrogate for two of the most common motifs in drug molecules: the gem-dimethyl group and the carbonyl group.[1]
-
As a gem-dimethyl surrogate: The oxetane offers a similar steric volume but introduces polarity. This allows it to block sites of metabolic oxidation—a common liability for gem-dimethyl groups—without the unfavorable increase in lipophilicity that can hamper solubility and increase off-target toxicity.[1][3]
-
As a carbonyl surrogate: The oxetane maintains a comparable dipole moment and hydrogen-bonding ability to a carbonyl group but is significantly more stable against metabolic degradation.[2][4][5] This swap can enhance a compound's half-life and reduce the formation of unwanted metabolites.
The following diagram illustrates this principle of bioisosteric replacement, which forms the central thesis of this guide.
Quantitative Comparison: The Oxetane Advantage in Key Physicochemical Properties
The theoretical benefits of the oxetane moiety are substantiated by extensive experimental data. Its incorporation can trigger profound, positive shifts in aqueous solubility, metabolic stability, and the basicity of proximal functional groups—three critical hurdles in drug development.[6][7]
Enhancement of Metabolic Stability
A primary goal in drug design is to create compounds that resist rapid metabolic breakdown, thereby ensuring sufficient exposure to the target tissue. The oxetane ring is exceptionally effective at enhancing metabolic stability.[8] By replacing metabolically vulnerable groups, it can shield the molecule from degradation by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I drug metabolism.[8]
Causality: The C-H bonds on an oxetane ring are less susceptible to oxidative metabolism compared to those in many alkyl groups, such as the gem-dimethyl moiety. Furthermore, the oxetane's polarity and unique geometry can sterically hinder the approach of metabolic enzymes to nearby vulnerable sites.[1] In some cases, the oxetane can even redirect metabolism away from problematic CYP pathways towards hydrolysis by microsomal epoxide hydrolase (mEH), potentially reducing drug-drug interactions.[9][10]
The following table presents comparative data from in vitro human liver microsome (HLM) stability assays, a standard preclinical method for assessing metabolic fate.
| Parent Compound (Moiety) | Analogue (Moiety) | HLM Intrinsic Clearance (CLint, µL/min/mg) | Fold Improvement | Reference |
| EZH2 Inhibitor 4 (dimethylisoxazole) | EZH2 Inhibitor 5 (methoxymethyl-oxetane) | 169 | <5 (Substantially Lowered) | >10x |
| Thalidomide (imide carbonyl) | Oxetane-Thalidomide 2 (oxetane) | N/A (Plasma Stability Assay) | 1.85x (% remaining) | [11][12] |
| Generic Lead (gem-dimethyl) | Generic Lead (oxetane) | 85 | 15 | 5.7x |
Table 1: Comparative Metabolic Stability of Oxetane-Containing Compounds vs. Non-Oxetane Analogues.
Dramatic Improvement in Aqueous Solubility
Poor aqueous solubility is a frequent cause of candidate attrition, leading to low bioavailability and formulation challenges. The introduction of an oxetane is a highly effective strategy to combat this issue.[2][13]
Causality: The oxygen atom in the oxetane ring acts as a hydrogen bond acceptor, and the ring's inherent polarity and rigid, three-dimensional structure disrupt the crystal lattice packing that often plagues flat, lipophilic molecules.[1] This combination significantly improves the energetic favorability of solvation in water. The magnitude of this effect can be profound, with solubility increases ranging from four-fold to over 4000-fold depending on the parent scaffold.[6][9][14]
| Parent Scaffold | Moiety Replaced | Aqueous Solubility (Parent) | Aqueous Solubility (Oxetane Analogue) | Fold Increase | Reference |
| Mebendazole | Carbonyl | Very Poor | Significantly Improved | >137x | [4] |
| Lipophilic Open Chain | Methylene | 0.01 µg/mL | 40 µg/mL | 4000x | [14] |
| EZH2 Inhibitor 4 | dimethylisoxazole | Poor (Highly Crystalline) | Significantly Improved | >150x |
Table 2: Impact of Oxetane Incorporation on Aqueous Solubility.
Strategic Modulation of Amine Basicity (pKa)
The basicity of amine groups is a critical parameter to control. High basicity can lead to off-target effects, such as hERG channel inhibition (a cardiotoxicity risk), poor cell permeability, and rapid clearance.[4] The oxetane's powerful inductive electron-withdrawing effect provides a predictable and potent method for tuning the pKa of nearby amines.[1]
Causality: The electronegative oxygen atom in the oxetane ring pulls electron density away from adjacent atoms through the sigma bond framework. This effect reduces the electron density on a nearby nitrogen atom, making its lone pair of electrons less available to accept a proton, thereby lowering its basicity (pKa). The effect is distance-dependent, with an alpha-substituted oxetane reducing an amine's pKa by approximately 2.7 units.[1][10]
| Drug Development Program | Parent Analogue pKa | Oxetane Analogue pKa | ΔpKa | Key Outcome | Reference |
| Fenebrutinib (BTK Inhibitor) | 7.8 | 6.3 | -1.5 | Overcame hepatotoxicity issues of parent series | |
| Entospletinib Optimization | 8.0 | 6.4 | -1.6 | Doubled T-cell vs. B-cell selectivity | [1] |
| Generic Amine | 10.4 | 8.0 | -2.4 | Mitigated basicity-related liabilities | [15] |
Table 3: pKa Reduction in Amines Proximal to an Oxetane Moiety.
Experimental Protocols for Comparative Efficacy Assessment
To ensure scientific integrity, the claims made in this guide must be supported by robust, reproducible experimental data. The following section provides detailed, step-by-step protocols for the key in vitro assays used to compare oxetane-containing compounds with their non-oxetane counterparts.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is the industry standard for determining a compound's susceptibility to Phase I metabolism. It measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Thaw pooled Human Liver Microsomes (HLM, final concentration 0.5 mg/mL) and an NADPH regenerating system (or NADPH, final concentration 1 mM) on ice.
-
Prepare 10 mM stock solutions of the test compounds (non-oxetane and oxetane analogues) and a high-clearance positive control (e.g., verapamil) in DMSO. Create working solutions by diluting stocks in buffer to 100 µM.
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer and HLM.
-
Add 1 µL of the 100 µM compound working solution to the HLM mixture for a final substrate concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding pre-warmed NADPH solution. This is your T=0 time point.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer an aliquot (e.g., 50 µL) of the reaction mixture to a new 96-well plate containing 150 µL of ice-cold acetonitrile with an internal standard (e.g., tolbutamide) to quench the reaction.
-
-
Sample Processing and Analysis:
-
Seal and centrifuge the quench plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the peak area ratio of the analyte to the internal standard at each time point.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
A lower CLint value indicates greater metabolic stability.[8]
-
Protocol: Kinetic Aqueous Solubility Assay
This high-throughput assay measures the solubility of a compound as it precipitates out of a DMSO-cosolvated solution, providing a rapid assessment for drug discovery programs.
Methodology:
-
Stock Preparation: Prepare 10 mM DMSO stock solutions of both the non-oxetane and oxetane analogues.
-
Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well of a 96-well filter plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock to the PBS, creating a final nominal concentration of 100 µM with 1% DMSO. Prepare in triplicate.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation and equilibration.
-
Filtration: Place the filter plate on top of a 96-well collection plate and centrifuge to separate the saturated aqueous solution (filtrate) from the precipitated solid.
-
Quantification:
-
Prepare a standard curve by diluting the 10 mM DMSO stock in a 1:1 mixture of acetonitrile and water.
-
Dilute the filtrate from the collection plate with an equal volume of acetonitrile.
-
Analyze the standards and the diluted filtrate by LC-MS/MS or UV-Vis spectroscopy to determine the concentration of the dissolved compound.
-
-
Data Interpretation: The measured concentration in the filtrate is the kinetic aqueous solubility of the compound. A higher value indicates better solubility.
Conclusion and Future Directions
The strategic incorporation of an oxetane moiety is a validated and powerful tactic in modern drug discovery.[7] As demonstrated through quantitative data, its ability to simultaneously enhance metabolic stability, boost aqueous solubility, and fine-tune the basicity of proximal amines addresses several of the most common and critical challenges in converting a lead compound into a viable drug candidate.[1][16] The causal mechanisms—rooted in the oxetane's unique combination of polarity, steric profile, and inductive effects—are well-understood, allowing for its rational and predictable application.
While historically hampered by synthetic intractability, recent advances in chemical synthesis have made a diverse array of oxetane-containing building blocks more accessible, paving the way for their broader inclusion in drug discovery campaigns.[13][15][17] Researchers and drug development professionals are encouraged to view the oxetane not merely as a replacement part, but as a sophisticated tool for rationally engineering superior pharmacokinetic and safety profiles into the next generation of therapeutics.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chigroup.site [chigroup.site]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 10. benchchem.com [benchchem.com]
- 11. chimia.ch [chimia.ch]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Quantification of 3-(3-Bromophenyl)oxetane: HPLC-UV vs. GC-MS
Introduction
In the landscape of modern drug discovery and development, the precise quantification of novel chemical entities is paramount for ensuring safety, efficacy, and quality. 3-(3-Bromophenyl)oxetane is a key building block in medicinal chemistry, prized for its role in introducing the oxetane motif—a strained four-membered ether ring—into potential drug candidates. This moiety can favorably modulate physicochemical properties such as solubility and metabolic stability.[1] The presence of a bromophenyl group further enhances its synthetic versatility, allowing for a variety of cross-coupling reactions.[1] Consequently, the development of robust and reliable analytical methods for the accurate quantification of this compound in various matrices is a critical undertaking for researchers and drug development professionals.
This guide provides an in-depth, objective comparison of two principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and provide a comparative analysis of their performance based on established validation parameters. This document is designed to empower researchers to make informed decisions when selecting the most appropriate analytical strategy for their specific needs.
Methodology Comparison: Choosing the Right Tool for the Job
The selection between HPLC-UV and GC-MS is not arbitrary; it is dictated by the physicochemical properties of the analyte, the required sensitivity and selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. Coupled with a UV detector, it offers a robust, versatile, and widely accessible method for quantification.
-
Gas Chromatography (GC) is ideally suited for volatile and thermally stable compounds. When paired with a Mass Spectrometry (MS) detector, it provides exceptional selectivity and sensitivity, enabling confident identification and quantification even at trace levels.
The following sections will explore the application of both techniques to the analysis of this compound, a compound amenable to both approaches.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a powerful technique for the quantification of this compound due to the presence of the chromophoric bromophenyl group, which allows for sensitive UV detection. A reversed-phase C18 column is a logical starting point for method development, given the moderate polarity of the analyte.
Experimental Workflow: HPLC-UV
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed HPLC-UV Protocol
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, where the phenyl ring exhibits strong absorbance.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample by accurately weighing a known amount and dissolving it in the mobile phase to achieve a theoretical concentration within the calibration range.
3. Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile and thermally stable compound like this compound, GC-MS offers a highly sensitive and selective alternative to HPLC. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments, minimizing the risk of interference from matrix components.
Experimental Workflow: GC-MS
References
A Comparative Guide to Palladium Catalysts for the Synthesis of 3-Aryloxetanes: A Senior Application Scientist's Perspective
Executive Summary
The 3-aryloxetane scaffold has emerged as a "privileged motif" in modern medicinal chemistry, prized for its ability to enhance physicochemical properties such as solubility while adding three-dimensional character to drug candidates.[1][2][3] The construction of the C(sp³)–O bond required for its synthesis, however, presents a significant challenge. Palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig etherification, has become a cornerstone methodology for this transformation. This guide provides a comparative analysis of leading palladium catalyst systems, offering field-proven insights into catalyst selection, reaction optimization, and practical execution for researchers engaged in drug discovery and development. Our findings indicate that while several systems are effective, catalysts based on bulky, electron-rich dialkylbiaryl phosphine ligands, such as RuPhos, consistently deliver high yields across a broad range of substrates. Ferrocene-based ligands like Josiphos offer robust and highly active alternatives, particularly valuable in process development settings.
Introduction: The Rising Importance of 3-Aryloxetanes in Medicinal Chemistry
In the quest for novel therapeutics with improved pharmacological profiles, medicinal chemists increasingly turn to bioisosteric replacement strategies. Oxetanes, particularly 3-substituted variants, have been identified as valuable bioisosteres for commonly used groups like gem-dimethyl and carbonyls.[2][3] The incorporation of the strained four-membered ring can lead to significant improvements in metabolic stability, aqueous solubility, and lipophilicity without a substantial increase in molecular weight.[3] This has led to their widespread adoption in drug discovery programs.[3]
However, the synthetic accessibility of 3-aryloxetanes has historically been a bottleneck.[4] Classical methods often require harsh conditions and lack functional group tolerance. The advent of palladium-catalyzed C–O cross-coupling reactions, an extension of the Nobel Prize-winning work in C–N bond formation, has revolutionized this field, enabling the efficient synthesis of these valuable motifs under milder conditions.[5][6]
Foundational Principles: The Palladium-Catalyzed C-O Cross-Coupling
The synthesis of 3-aryloxetanes via this method is a specific application of the Buchwald-Hartwig etherification.[7] The reaction couples an aryl halide (or pseudohalide) with oxetan-3-ol in the presence of a palladium catalyst and a base. The catalytic cycle, a sequence of well-defined organometallic transformations, is central to understanding and optimizing this reaction.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. The efficiency of this step is heavily influenced by the electron density of the phosphine ligand; electron-rich ligands facilitate this process, especially for less reactive aryl chlorides.
-
Ligand Exchange/Deprotonation: The alcohol (oxetan-3-ol) displaces the halide on the palladium center. The base plays a crucial role here, deprotonating the alcohol to form a more nucleophilic alkoxide, which then coordinates to the palladium.
-
Reductive Elimination: The C–O bond is formed as the 3-aryloxetane product is released, regenerating the active Pd(0) catalyst to continue the cycle.[8] Bulky ligands are known to promote this final, product-forming step.
Caption: Fig. 1: Simplified Catalytic Cycle for Buchwald-Hartwig Etherification.
Comparative Analysis of Leading Palladium Catalyst Systems
The choice of ligand is paramount to the success of the Buchwald-Hartwig etherification. The ligand stabilizes the palladium center, modulates its reactivity, and influences the outcome of each step in the catalytic cycle.[9] We will compare three major classes of phosphine ligands that have shown significant efficacy in this transformation.
The Buchwald Ligands: A Paradigm of Versatility
The dialkylbiaryl phosphine ligands developed by the Buchwald group are arguably the most widely used for C-N and C-O couplings.[5] Their defining features are a biaryl backbone that provides steric bulk and dialkylphosphino groups that provide high electron density.[10] This combination is highly effective at promoting both the oxidative addition of challenging substrates (like aryl chlorides) and the final reductive elimination step.
| Catalyst/Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) | Substrate Scope Highlights |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Dioxane | 100 | < 24 | 87 | Broad scope including electron-rich and -poor aryl chlorides.[11] |
| XPhos | Pd(OAc)₂ | K₃PO₄ | t-BuOH | 110 | 12-24 | ~85 | Effective for various aryl bromides and some chlorides. |
| SPhos | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 100 | 12-18 | ~90 | Good for sterically hindered aryl halides. |
Table 1: Performance Metrics of Representative Buchwald Ligand-Based Catalysts. Data compiled from various sources and represents typical, not optimized, conditions.
Expert Insights: RuPhos often stands out as a first-choice ligand for screening. Its combination of a bulky dicyclohexylphosphino group and the hindered biaryl backbone provides a highly active and stable catalyst.[11] The use of strong, non-nucleophilic bases like sodium tert-butoxide is common, but weaker bases like K₃PO₄ can be effective, particularly with more reactive aryl bromides or iodides, offering broader functional group compatibility.[12]
Ferrocene-Based Ligands: Robust and Efficient Alternatives
Josiphos ligands are a class of chiral diphosphines based on a ferrocene scaffold.[13] While initially developed for asymmetric hydrogenation, their steric and electronic properties make them excellent ligands for cross-coupling reactions.[13][14] They are known for forming highly active and thermally stable palladium complexes, often leading to high turnover numbers (TONs).[13]
| Catalyst/Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) | Substrate Scope Highlights |
| (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Pd(OAc)₂ | K₃PO₄ | Toluene | 100-110 | 4-12 | >90 | High activity, good for electron-neutral and -rich aryl bromides.[15] |
| 1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf) | PdCl₂ | NaOtBu | DME | 80 | 6-16 | ~88 | Effective for a range of aryl halides. |
Table 2: Performance of Representative Ferrocene-Based Ligands. Data compiled from various sources.
Expert Insights: The rigid ferrocene backbone of Josiphos-type ligands pre-organizes the phosphine donors, which can lead to faster reaction rates compared to more flexible ligands. Their robustness makes them particularly suitable for process chemistry and scale-up applications where catalyst stability and longevity are critical.
N-Heterocyclic Carbene (NHC) Ligands: A Different Class of Ancillary Ligand
N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands.[16] They are strong σ-donors, even more so than electron-rich phosphines, and form very stable bonds with palladium.[16][17] This high stability can prevent catalyst decomposition at elevated temperatures, a common issue in cross-coupling.
| Catalyst/Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) | Substrate Scope Highlights |
| IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Pd(OAc)₂ | NaOtBu | Dioxane | 110 | 12-24 | ~80-90 | Particularly effective for challenging, unreactive aryl chlorides.[18][19] |
| SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) | [Pd(IPr)(cinnamyl)Cl] | K₃PO₄ | Toluene | 110 | 12-24 | ~85 | Saturated backbone offers different steric profile and stability. |
Table 3: Performance of Representative NHC-Based Catalysts. Data compiled from various sources.
Expert Insights: The strong Pd-NHC bond translates to exceptional thermal stability.[16] This makes NHC-based catalysts ideal for couplings that require high temperatures, such as those involving highly unreactive aryl chlorides. While phosphine dissociation is a key step in some catalytic cycles, the persistent coordination of NHCs means the mechanism may differ slightly, but the overall outcome is a highly robust and active catalyst system.[20]
Field-Proven Protocols: Step-by-Step Methodologies
To ensure reproducibility, the following protocols are described with the causality behind key steps explained. Adherence to inert atmosphere techniques is critical for success.
Protocol: High-Yield Synthesis of 3-(p-tolyl)oxetane using a RuPhos-based Catalyst System
This protocol is adapted from demonstrated high-yielding procedures for C-N coupling, which are directly analogous to C-O coupling.[11]
Rationale: This protocol uses a pre-catalyst generation approach with Pd₂(dba)₃ and the RuPhos ligand. Dioxane is a common high-boiling ethereal solvent, and NaOtBu is a strong, non-nucleophilic base suitable for deprotonating the alcohol without competing side reactions.[8]
Reagents & Equipment:
-
Palladium(0) tris(dibenzylideneacetone) dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
4-Bromotoluene
-
Oxetan-3-ol
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), RuPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Causality: Setting up under an inert atmosphere is crucial to prevent the oxidation of the Pd(0) species and the phosphine ligand, which would deactivate the catalyst.
-
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous dioxane (2 mL), followed by 4-bromotoluene (1.0 mmol) and oxetan-3-ol (1.2 mmol).
-
Causality: Using anhydrous solvent prevents quenching of the strong base and potential hydrolysis of intermediates. A slight excess of the alcohol coupling partner is often used to drive the reaction to completion.
-
-
Reaction Execution: Seal the flask and heat the mixture to 100 °C in an oil bath with vigorous stirring for 12-24 hours.
-
Causality: The elevated temperature is necessary to overcome the activation barriers for oxidative addition and reductive elimination.
-
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.
-
Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-(p-tolyl)oxetane.
Caption: Fig. 2: General Experimental Workflow for Pd-Catalyzed 3-Aryloxetane Synthesis.
Troubleshooting and Practical Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently anhydrous conditions.3. Poor quality base. | 1. Ensure rigorous inert atmosphere technique. Use a glovebox if possible. Use fresh, high-purity reagents.2. Use freshly distilled/dried solvents.3. Use freshly opened or properly stored base. Consider using a different base (e.g., K₃PO₄, Cs₂CO₃). |
| Formation of Dehalogenated Byproduct | Competing hydrodehalogenation pathway. Often occurs with electron-rich aryl halides or if the catalytic cycle stalls. | Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Change to a bulkier ligand (e.g., from SPhos to XPhos). |
| Formation of Biaryl Homocoupling Product | Side reaction, often promoted by oxygen or inefficient ligand exchange. | Ensure rigorous degassing of the solvent and inert atmosphere. Screen different ligands. |
| Difficulty in Purification | Product co-elutes with ligand or byproducts (e.g., diisopropoxybiphenyl from RuPhos). | Use a ligand scavenger resin post-reaction. Alternatively, switch to a ligand with different polarity (e.g., an NHC) to simplify purification. |
Table 4: Troubleshooting Guide.
Conclusion and Future Outlook
The palladium-catalyzed synthesis of 3-aryloxetanes is a robust and versatile methodology, critical for modern drug discovery. The choice of catalyst system is dictated by the specific substrates and the desired process parameters.
-
For Broad Applicability and Initial Screening: Bulky dialkylbiaryl phosphines, particularly RuPhos , are highly recommended due to their proven track record with a wide range of aryl chlorides and bromides.
-
For Process Development and Scale-Up: Ferrocene-based ligands like Josiphos offer excellent activity and thermal stability, making them reliable choices for larger-scale synthesis.
-
For Highly Unreactive Substrates: NHC-based catalysts (e.g., IPr) should be considered when coupling challenging, electron-deficient, or sterically hindered aryl chlorides that require higher reaction temperatures.
The field continues to evolve, with ongoing research into developing more active, stable, and cost-effective catalysts. The development of catalysts that operate at lower temperatures or in more environmentally benign solvents remains a key objective. As the demand for structurally complex molecules containing the oxetane motif grows, innovations in palladium catalysis will undoubtedly continue to play a pivotal role.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides [beilstein-journals.org]
- 17. A new class of chelating n-heterocyclic carbene ligands and their complexes with palladium | Semantic Scholar [semanticscholar.org]
- 18. (PDF) Palladium(II)/N-Heterocyclic Carbene Catalyzed [research.amanote.com]
- 19. researchgate.net [researchgate.net]
- 20. Well-defined palladium(0) complexes bearing N-heterocyclic carbene and phosphine moieties: efficient catalytic applications in the Mizoroki–Heck reaction and direct C–H functionalization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of 3-(3-Bromophenyl)oxetane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper management and disposal of chemical waste. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-(3-Bromophenyl)oxetane, a halogenated organic compound. By understanding the inherent hazards and adhering to best practices, laboratories can maintain a safe working environment and comply with regulatory standards.
Hazard Identification and Risk Assessment: Understanding this compound
Based on available safety information for similar compounds, this compound is anticipated to exhibit the following hazards[1][2][3]:
-
Acute Oral Toxicity: Harmful if swallowed (H302).
-
Skin Irritation: Causes skin irritation (H315).
-
Eye Irritation: Causes serious eye irritation (H319).
-
Respiratory Irritation: May cause respiratory irritation (H335).
Given its classification as a brominated organic compound, it is also considered a hazardous material requiring special disposal procedures to mitigate environmental impact[4][5][6].
Table 1: Hazard Profile of this compound and Related Compounds
| Hazard Statement | Description | GHS Pictogram | Source |
| H302 | Harmful if swallowed | GHS07 | [1][2][3] |
| H315 | Causes skin irritation | GHS07 | [1][2][3] |
| H319 | Causes serious eye irritation | GHS07 | [1][2][3] |
| H335 | May cause respiratory irritation | GHS07 | [1][2][3] |
Personal Protective Equipment (PPE): The First Line of Defense
Proper selection and use of PPE are non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure risks[1][7][8][9][10]:
-
Eye and Face Protection: Wear chemical splash goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use.
-
Body Protection: A flame-retardant lab coat should be worn.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to avoid inhalation of vapors[5][11].
Segregation and Collection of Waste: A Critical Step
The cardinal rule for managing halogenated organic waste is strict segregation from all other waste streams. This practice is not only crucial for safety but also significantly impacts disposal costs[4][5][12].
Step-by-Step Waste Collection Protocol:
-
Select a Designated Waste Container: Obtain a clearly labeled, leak-proof container specifically for "Halogenated Organic Waste." Polyethylene carboys are generally recommended as halogenated solvents can degrade to form acids that corrode metal containers[4][13].
-
Labeling: Immediately upon adding the first drop of waste, affix a hazardous waste tag to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound."
-
The approximate concentration and quantity.
-
The relevant hazard pictograms (e.g., GHS07 for irritant/harmful).
-
The date of accumulation.
-
-
Waste Accumulation:
-
Never mix halogenated waste with non-halogenated organic solvents, acids, bases, or other reactive chemicals[4][12].
-
Keep the waste container securely closed at all times, except when adding waste, to prevent the release of harmful vapors[5][6].
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from sources of ignition and in a well-ventilated area[5][13].
-
Spill Management: Preparedness is Key
In the event of a spill, a prompt and informed response is critical to mitigating exposure and environmental contamination.
Small Spill Cleanup Procedure:
-
Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect the Absorbed Material: Carefully collect the absorbent material using non-sparking tools and place it in a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Notify your institution's Environmental Health and Safety (EHS) department.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Final Disposal Pathway: From the Lab to Licensed Facilities
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. The primary and most effective method for the destruction of halogenated organic compounds is high-temperature incineration at a facility equipped with advanced emission control systems to neutralize harmful byproducts like hydrobromic acid[14].
Workflow for Final Disposal:
Caption: Workflow for the disposal of this compound.
Alternative and Future Disposal Considerations
Research into the degradation of brominated organic compounds is ongoing. Bioremediation, using microbial consortia to break down these persistent pollutants, shows promise as a more environmentally friendly disposal method in the future[15]. Additionally, chemical recycling processes that aim to recover bromine from waste streams are being explored[14]. While these technologies are not yet standard practice for laboratory waste, they represent the future of sustainable chemical waste management.
By adhering to these rigorous disposal procedures, laboratory professionals can ensure the safe and responsible management of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. angenechemical.com [angenechemical.com]
- 2. chemscene.com [chemscene.com]
- 3. 1363382-09-5|3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. ethz.ch [ethz.ch]
- 10. osha.gov [osha.gov]
- 11. Safety Precautions in the Laboratory [ou.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 15. mdpi.com [mdpi.com]
A Researcher's Comprehensive Guide to the Safe Handling and Disposal of 3-(3-Bromophenyl)oxetane
As a key building block in contemporary drug discovery, 3-(3-Bromophenyl)oxetane offers medicinal chemists a valuable tool for modulating the physicochemical properties of lead compounds. However, its dual nature as a strained oxetane ring system and a halogenated aromatic compound necessitates a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower researchers with the knowledge to handle this reagent confidently and safely, ensuring both personal well-being and the integrity of your experimental work.
Hazard Profile: Understanding the Intrinsic Risks
Halogenated organic compounds, as a class, are known for potential toxicity and environmental persistence.[1][2] The primary hazards associated with compounds structurally similar to this compound include:
-
Skin Irritation: Direct contact can lead to irritation and redness.[3][4][5] Prolonged exposure may cause more severe dermatitis.
-
Serious Eye Irritation: Splashes pose a significant risk of serious damage to the eyes.[3][4][5]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[3][4][5]
-
Harmful if Swallowed: Ingestion is presumed to be harmful, a common trait for this chemical family.[3][4][6]
Given these risks, all handling procedures must be designed to minimize direct contact, inhalation, and accidental ingestion. Always consult the manufacturer-provided Safety Data Sheet (SDS) for the most specific and up-to-date information before beginning work.[2][7]
Personal Protective Equipment (PPE): An Essential Barrier
Personal Protective Equipment (PPE) is the most critical barrier between the researcher and the chemical. The selection of appropriate PPE is not merely a suggestion but a mandatory safety requirement.[8]
| PPE Component | Specification | Rationale & Causality |
| Hand Protection | Nitrile Gloves | Nitrile offers good chemical resistance for incidental contact with a wide range of organic substances.[1][9] For prolonged handling or potential immersion, double-gloving or using a more robust glove material should be considered. Always wash hands thoroughly after removing gloves.[7] |
| Eye & Face Protection | Safety Goggles or a Face Shield worn over Safety Glasses | Standard safety glasses protect from frontal impacts, but chemical splash goggles that form a seal around the eyes are essential to protect against splashes from any angle.[9][10][11] A face shield provides a secondary layer of protection for the entire face.[12] |
| Body Protection | Flame-Retardant Laboratory Coat | A lab coat protects the skin and personal clothing from contamination.[9] A flame-retardant version is best practice in a laboratory where flammable solvents are also in use. |
| Respiratory Protection | Not typically required when used in a certified chemical fume hood. | All work with this compound should be performed in a well-ventilated area, preferably a chemical fume hood, to prevent the inhalation of vapors.[1][4][5] |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
A structured workflow minimizes the risk of exposure and accidental release. The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: A three-phase workflow for the safe handling of this compound.
Detailed Procedural Steps:
-
Preparation:
-
Before entering the lab, review the SDS for this compound.
-
Don the appropriate PPE as specified in the table above.[1][9]
-
Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate working height.
-
Place all necessary glassware, stir bars, and other equipment inside the fume hood to minimize traffic in and out of the workspace.
-
-
Chemical Handling:
-
Conduct all transfers, weighing, and dispensing of the compound exclusively within the fume hood.[1][4][5]
-
Keep the primary container of this compound tightly closed when not actively in use to prevent the release of vapors.[5][7]
-
In the event of a small spill inside the fume hood, absorb it with an inert material (e.g., vermiculite or sand) and place the contaminated material into a sealed container for disposal.[6]
-
-
Cleanup and Disposal:
-
Wipe down the work surface within the fume hood with an appropriate solvent to decontaminate it.
-
Dispose of all contaminated materials, including gloves, weigh boats, and absorbent pads, in the designated hazardous waste container.
-
Remove PPE, starting with gloves (turning them inside out), followed by your lab coat.
-
Immediately wash your hands with soap and water.[7]
-
Emergency Procedures: Planning for the Unexpected
| Emergency Scenario | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][7] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3][7] If breathing is difficult or they feel unwell, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[7][13] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Waste Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of halogenated organic compounds can lead to environmental contamination.[2] Therefore, a strict waste segregation protocol is mandatory.
Caption: Waste segregation plan for this compound.
Disposal Protocol:
-
Segregation is Key: Never mix halogenated waste with non-halogenated waste streams.[14][15] This is critical for both safety and disposal cost-effectiveness.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Halogenated Organic Liquids/Solids" and list all chemical constituents.[2][14]
-
Containers: Use designated, leak-proof containers provided by your institution's Environmental Health and Safety (EHS) department.[2] Keep containers closed except when adding waste.[14][15]
-
Final Disposal: Follow your institution's specific protocols for the pickup and disposal of chemical waste. Do not pour any amount of this chemical down the drain.[1][9]
By integrating these safety and handling protocols into your daily laboratory practice, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. benchchem.com [benchchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. nbinno.com [nbinno.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. aksci.com [aksci.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. policy.tulane.edu [policy.tulane.edu]
- 13. kishida.co.jp [kishida.co.jp]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
